Boc-D-tyr(ME)-OH
描述
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Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2R)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWWWZWJISHVOU-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426919 | |
| Record name | BOC-O-METHYL-D-TYROSINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68856-96-2 | |
| Record name | BOC-O-METHYL-D-TYROSINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Boc-D-tyr(ME)-OH: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-tyr(ME)-OH is a synthetically modified amino acid derivative that plays a crucial role as a building block in the chemical synthesis of peptides.[1] As a non-natural, protected form of the D-enantiomer of tyrosine, its unique structural features are instrumental in the precise, stepwise construction of peptide chains, particularly within the framework of solid-phase peptide synthesis (SPPS).[1] The incorporation of this D-amino acid into a peptide sequence can significantly alter the peptide's structure and function, a property that is leveraged in the development of novel peptide-based therapeutics.[1] This guide provides an in-depth overview of the structure, physicochemical properties, and a detailed experimental protocol for the application of this compound in peptide synthesis.
Molecular Structure and Key Features
The structure of this compound is derived from the amino acid D-tyrosine and is characterized by two critical protecting groups:
-
Boc (tert-butyloxycarbonyl) Group: Attached to the alpha-amino group, the Boc group serves as a temporary protecting element.[1] Its primary function is to prevent the amino group from participating in unwanted reactions during the peptide coupling step. A key advantage of the Boc group is its stability under a variety of chemical conditions, yet it can be readily and selectively removed using moderately acidic conditions, such as with trifluoroacetic acid (TFA).[1] This acid-lability is a cornerstone of the Boc-SPPS strategy.
-
Methyl Ether (ME) Group: The hydroxyl group of the tyrosine side-chain is protected by a methyl ether. This is necessary because the phenolic hydroxyl group is nucleophilic and could otherwise engage in side reactions during peptide synthesis. The methyl ether is a robust protecting group that is stable to the acidic conditions used for Boc group removal, ensuring the integrity of the side chain throughout the synthesis.
The stereochemistry at the alpha-carbon is that of the D-enantiomer, a non-proteinogenic form of tyrosine. The introduction of D-amino acids into peptides can enhance their proteolytic stability, modulate their conformational properties, and alter their biological activity.
The IUPAC name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H21NO5 | |
| Molecular Weight | 295.33 g/mol | |
| CAS Number | 68856-96-2 | |
| Appearance | White to off-white solid/powder | |
| Purity | ≥97% | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Storage Temperature | 4°C |
Experimental Protocol: Incorporation of this compound in Boc Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed methodology for the incorporation of a this compound residue into a peptide chain using manual Boc-SPPS on a Merrifield resin. This protocol is representative and may require optimization based on the specific peptide sequence and scale of the synthesis.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
This compound
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (for Fmoc chemistry, if applicable for hybrid strategies)
-
Acetic anhydride
-
Pyridine
-
Cold diethyl ether
-
Scavenger cocktail (e.g., p-cresol, thioanisole)
-
Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
Procedure:
-
Resin Swelling and Preparation:
-
Swell the Merrifield resin in DCM in a reaction vessel for at least 30 minutes.
-
Wash the resin multiple times with DCM to remove any impurities.
-
-
First Amino Acid Coupling (if not pre-loaded):
-
Couple the first Boc-protected amino acid (the C-terminal residue) to the resin. This is typically achieved using a pre-activated ester or by in-situ activation.
-
-
Boc-SPPS Cycle for Peptide Elongation: Each cycle consists of deprotection, neutralization, and coupling steps.
-
Deprotection:
-
Remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain by treating the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes.
-
Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of DIEA in DCM or DMF until the resin is no longer acidic.
-
Wash the resin extensively with DCM and DMF to remove excess DIEA.
-
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (typically 3-4 equivalents relative to the resin substitution) with a coupling reagent such as DCC or DIC (1 equivalent) in the presence of HOBt (1 equivalent) in DMF.
-
Add the activated this compound solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution, such as acetic anhydride and pyridine in DCM, for about 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
-
Repeat SPPS Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin extensively with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups (note: the methyl ether on Tyr is stable to TFA but will be cleaved by strong acids like HF). This is typically achieved by treating the peptide-resin with a strong acid such as anhydrous HF or TFMSA, often in the presence of a scavenger cocktail to prevent side reactions.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration and wash it several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide for identity and purity using analytical RP-HPLC and mass spectrometry.
-
Visualization of the Boc-SPPS Workflow
The following diagram illustrates the key steps in a single cycle of Boc solid-phase peptide synthesis for the incorporation of an amino acid like this compound.
Caption: A single cycle of the Boc-SPPS workflow.
Role in Drug Development
The use of this compound and other non-natural amino acids is a key strategy in modern drug discovery and development. By incorporating this building block into a peptide sequence, researchers can:
-
Enhance Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which primarily recognize L-amino acids. This can lead to a longer in vivo half-life.
-
Modulate Receptor Binding and Activity: The stereochemistry and modified side chain of O-methyl-D-tyrosine can alter the peptide's conformation and its interaction with biological targets, such as receptors and enzymes. This can lead to changes in binding affinity, selectivity, and functional activity (agonist vs. antagonist).
-
Fine-Tune Pharmacokinetic Properties: Modifications to the amino acid structure can influence properties such as solubility and membrane permeability.
This compound has been utilized in the synthesis of various peptide analogs, including those targeting G-protein coupled receptors. For example, O-methyltyrosine is a structural component of some potent vasopressin and oxytocin antagonists.
Conclusion
This compound is a valuable and versatile building block for peptide chemists and drug developers. Its unique combination of a D-amino acid scaffold and orthogonal protecting groups for the amine and side-chain functionalities allows for the precise and controlled synthesis of modified peptides. The incorporation of this non-natural amino acid provides a powerful tool for modulating the biological and pharmacological properties of peptides, thereby facilitating the development of novel and improved peptide-based therapeutics.
References
An In-depth Technical Guide to N-alpha-Boc-O-methyl-D-tyrosine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alpha-(tert-butoxycarbonyl)-O-methyl-D-tyrosine, commonly referred to as N-alpha-Boc-O-methyl-D-tyrosine, is a synthetic amino acid derivative that plays a crucial role in the fields of peptide synthesis and drug discovery. As a protected form of the non-proteinogenic D-isomer of O-methyl-tyrosine, it offers unique advantages in the design of novel peptides and peptidomimetics with enhanced biological stability and specific pharmacological profiles. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of N-alpha-Boc-O-methyl-D-tyrosine, tailored for researchers and professionals in the life sciences.
The incorporation of D-amino acids into peptide sequences is a well-established strategy to confer resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids. This increased stability translates to a longer in-vivo half-life, a critical attribute for therapeutic peptides. The O-methylation of the tyrosine phenol group further modifies the electronic and steric properties of the side chain, potentially influencing receptor binding affinity and specificity.
Physicochemical Properties
N-alpha-Boc-O-methyl-D-tyrosine is a white to off-white solid. Its chemical structure features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group, which is readily removable under acidic conditions, and a methyl ether on the phenolic hydroxyl group of the tyrosine side chain.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁NO₅ | [1] |
| Molecular Weight | 295.33 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 92-96 °C (for L-isomer) | [3] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water. | [2] |
Spectroscopic Data
Reference ¹H NMR Data (Boc-L-Tyrosine methyl ester in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 6.95 | d | Aromatic CH |
| 6.74 | d | Aromatic CH |
| 5.08 | br s | NH |
| 4.54 | m | α-CH |
| 3.70 | s | OCH₃ (ester) |
| 3.03 | m | β-CH₂ |
| 1.42 | s | Boc (C(CH₃)₃) |
Reference ¹³C NMR Data (Boc-L-Tyrosine methyl ester in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 172.5 | C=O (ester) |
| 155.5 | C=O (Boc) |
| 155.2 | Aromatic C-O |
| 130.3 | Aromatic CH |
| 127.8 | Aromatic C |
| 115.4 | Aromatic CH |
| 80.1 | Boc C(CH₃)₃ |
| 54.8 | α-CH |
| 52.2 | OCH₃ (ester) |
| 37.5 | β-CH₂ |
| 28.3 | Boc C(CH₃)₃ |
Note: The chemical shifts for the D-isomer are expected to be identical to the L-isomer in an achiral solvent. Chiral chromatography or NMR with a chiral shift reagent would be required to distinguish the enantiomers.
Experimental Protocols
Synthesis of N-alpha-Boc-O-methyl-D-tyrosine
A general procedure for the Boc protection of an amino acid can be adapted for the synthesis of N-alpha-Boc-O-methyl-D-tyrosine, starting from O-methyl-D-tyrosine.
Materials:
-
O-methyl-D-tyrosine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) or other acid for pH adjustment
Procedure:
-
Dissolve O-methyl-D-tyrosine in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with a dilute solution of hydrochloric acid to a pH of approximately 2-3.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Chiral HPLC Analysis
To determine the enantiomeric purity of N-alpha-Boc-O-methyl-D-tyrosine, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of N-protected amino acid enantiomers.
Typical Method Parameters:
-
Column: A chiral column, such as one based on derivatized cellulose or amylose.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA).
-
Detection: UV detection at a wavelength where the aromatic ring of tyrosine absorbs (typically around 220 or 275 nm).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Temperature: Room temperature or controlled at a specific temperature for better reproducibility.
Method development will be necessary to achieve baseline separation of the D- and L-enantiomers.
Applications in Research and Drug Development
The primary application of N-alpha-Boc-O-methyl-D-tyrosine is as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for its incorporation into a growing peptide chain, and its subsequent removal under acidic conditions enables the elongation of the peptide.
Role in Enhancing Peptide Stability
The incorporation of D-amino acids, such as O-methyl-D-tyrosine, into a peptide backbone significantly enhances its resistance to proteolytic degradation. This is because proteases, the enzymes responsible for breaking down peptides, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, leading to a longer half-life in biological systems.
Modulation of Biological Activity
The O-methylation of the tyrosine side chain can have a significant impact on the biological activity of a peptide. This modification can:
-
Alter Receptor Binding: The methyl group can change the hydrogen bonding capacity and steric interactions of the side chain with its target receptor, potentially leading to increased or decreased binding affinity and selectivity.
-
Improve Pharmacokinetic Properties: The increased lipophilicity due to the methyl group can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.
While specific biological activity data for N-alpha-Boc-O-methyl-D-tyrosine itself is not widely reported, studies on peptides containing O-methyl-tyrosine have shown its utility in modulating biological responses. For example, in the context of opioid peptides, modifications to the tyrosine residue are known to significantly affect receptor binding and signaling.
Potential in Drug Design
The unique properties of N-alpha-Boc-O-methyl-D-tyrosine make it a valuable tool for medicinal chemists in the rational design of peptide-based therapeutics. Its use allows for the systematic exploration of structure-activity relationships (SAR) by introducing both stereochemical and side-chain modifications. This can lead to the development of drug candidates with improved efficacy, stability, and selectivity.
Conclusion
N-alpha-Boc-O-methyl-D-tyrosine is a specialized amino acid derivative with significant potential in the development of novel peptide therapeutics. Its key features—the D-configuration conferring enzymatic stability and the O-methylated side chain for modulating biological activity—provide researchers with a powerful tool to overcome some of the inherent limitations of natural peptides. This technical guide has provided an overview of its properties, synthesis, and applications, highlighting its importance for professionals in the field of drug discovery and development. Further research into the specific biological effects of peptides incorporating this unique building block will undoubtedly continue to expand its utility in creating the next generation of peptide-based medicines.
References
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of peptide synthesis, the strategic use of protecting groups is fundamental to the successful construction of desired peptide sequences. Among these, the tert-butyloxycarbonyl (Boc) group has historically held a pivotal role, particularly in the solid-phase peptide synthesis (SPPS) methodology pioneered by Bruce Merrifield. This technical guide provides a comprehensive exploration of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a quantitative analysis of its application in modern peptide synthesis.
Core Function and Mechanism
The primary role of the Boc group is to reversibly mask the α-amino group of an amino acid.[1] This protection is crucial to prevent unwanted side reactions at the N-terminus during the formation of peptide bonds, thereby ensuring the sequential and controlled elongation of the peptide chain.[] The Boc group is characterized by its stability under neutral and basic conditions, but its facile cleavage under acidic conditions.[3] This acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, where the Boc group provides temporary protection of the α-amino group, while more acid-stable groups, such as benzyl-based protectors, are used for semi-permanent side-chain protection.[4][5]
The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The deprotection, or cleavage, of the Boc group is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate readily decarboxylates to release the free α-amino group of the peptide and carbon dioxide.
To prevent the reactive tert-butyl cation from causing unwanted side reactions, such as the alkylation of sensitive amino acid side chains (e.g., Tryptophan, Cysteine, and Methionine), scavengers are added to the deprotection solution. Common scavengers include triethylsilane, anisole, and ethanedithiol.
Quantitative Data Summary
The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.
Table 1: Boc Deprotection Conditions and Efficiency
| Deprotection Reagent | Concentration | Reaction Time | Typical Efficiency | Reference |
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | 15-30 minutes | >99% | |
| Neat Trifluoroacetic Acid (TFA) | 100% | Shorter, but less common | High |
Table 2: Common Coupling Reagents Used in Boc-SPPS
| Coupling Reagent | Activating Agent | Typical Coupling Time | Notes | Reference |
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | 1-2 hours | Forms insoluble dicyclohexylurea (DCU) byproduct. | |
| Diisopropylcarbodiimide (DIC) | 1-Hydroxybenzotriazole (HOBt) | 1-2 hours | Forms soluble diisopropylurea (DIU) byproduct. | |
| HBTU | HOBt | 15-60 minutes | High efficiency, low racemization. | |
| HATU | HOAt | 15-60 minutes | Particularly effective for sterically hindered couplings. |
Table 3: Final Cleavage Cocktails for Boc/Bzl Strategy
| Cleavage Reagent | Scavengers | Reaction Time | Conditions | Notes | Reference |
| Anhydrous Hydrogen Fluoride (HF) | Anisole, p-cresol, thioanisole | 1-2 hours | 0 °C | Highly effective but extremely hazardous. Requires specialized apparatus. | |
| Trifluoromethanesulfonic acid (TFMSA) | Thioanisole, m-cresol | 1-2 hours | 0 °C | A strong acid alternative to HF. |
Experimental Protocols
Protocol 1: Boc Protection of an Amino Acid
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)
-
Triethylamine (TEA, 1.2 eq) or other suitable base
-
Dichloromethane (DCM) or a suitable solvent mixture (e.g., dioxane/water)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve the amino acid in the chosen solvent system.
-
Add the base and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting amino acid is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amino acid.
Protocol 2: Manual Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of amino acid addition on a resin support.
Materials:
-
Peptide-resin
-
Deprotection solution: 50% TFA in DCM
-
Washing solvents: DCM, Isopropanol (IPA)
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM
-
Boc-protected amino acid (3 eq)
-
Coupling reagents (e.g., DCC/HOBt or HBTU/DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.
-
Deprotection:
-
Treat the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes and drain.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.
-
-
Washing: Wash the resin thoroughly with DCM (3x) and IPA (2x), followed by DCM (3x) to remove residual acid.
-
Neutralization:
-
Treat the resin with the neutralization solution (10% DIEA in DCM) for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) to remove excess base.
-
-
Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid with the chosen coupling reagents in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The cycle is repeated for the addition of the next amino acid.
Visualizing the Workflow
To better illustrate the key processes in Boc-SPPS, the following diagrams have been generated using the Graphviz DOT language.
References
The Dual Role of Tyrosine O-Methylation: A Stable Modification for Probing and a Permanent Protecting Group in Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phenolic hydroxyl group of tyrosine is a critical functional moiety, central to its role in a vast array of biological processes. It is the primary site of phosphorylation, a key event in cellular signal transduction, and its nucleophilic nature presents a challenge in chemical synthesis, necessitating the use of protecting groups. This technical guide provides a comprehensive overview of the function of methyl ether protection on tyrosine, exploring its utility as a stable, non-hydrolyzable mimic of phosphotyrosine in biological studies and its application as a permanent protecting group in synthetic chemistry.
The Strategic Importance of the Tyrosine Hydroxyl Group
Tyrosine's phenolic hydroxyl group is a hub of biological activity. Its phosphorylation by tyrosine kinases initiates a cascade of downstream signaling events that regulate cell growth, differentiation, and metabolism.[1] Consequently, the ability to modulate the reactivity of this hydroxyl group is of paramount importance in both the study of these pathways and the development of therapeutic agents that target them. In the realm of peptide synthesis, this same reactivity necessitates protection to prevent unwanted side reactions, such as O-acylation, during the coupling of amino acids.[2][3]
O-Methyl Tyrosine: A Tool for Biological Investigation
The introduction of a methyl group to the hydroxyl moiety of tyrosine creates O-methyl-L-tyrosine (Tyr(Me)), a derivative that serves as a valuable tool for researchers. By replacing the phosphorylatable hydroxyl group with a stable methyl ether, scientists can probe the significance of tyrosine phosphorylation in a given biological system. Tyr(Me) can act as a non-hydrolyzable mimic of phosphotyrosine, helping to elucidate the structural and functional roles of this critical post-translational modification. Furthermore, O-methyl-L-tyrosine has been utilized in the development of therapeutic agents, particularly for conditions related to neurotransmitter imbalances like Parkinson's disease, due to its ability to inhibit enzymes such as tyrosine hydroxylase.[4][5]
Methyl Ether as a "Permanent" Protecting Group in Chemical Synthesis
In the context of chemical synthesis, particularly solid-phase peptide synthesis (SPPS), the methyl ether of tyrosine is considered a "permanent" or non-labile protecting group. Unlike more common protecting groups such as tert-butyl (tBu) or benzyl (Bzl) ethers, which are readily cleaved under acidic conditions (e.g., trifluoroacetic acid), the methyl ether is stable to the standard conditions of both Fmoc- and Boc-based SPPS. This stability makes it unsuitable for syntheses where the final deprotection of the tyrosine side chain is desired. However, for applications where the permanent modification of the tyrosine hydroxyl group is the goal, the methyl ether is an ideal choice.
The cleavage of a methyl ether from a phenolic hydroxyl group requires harsh conditions, such as treatment with strong Lewis acids like boron tribromide (BBr3) or trimethylsilyl iodide (TMSI), which are generally not compatible with the integrity of a peptide backbone.
Experimental Protocols
Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)
A common precursor for the synthesis of O-methylated tyrosine is N-α-Boc-protected tyrosine.
Materials:
-
L-Tyrosine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine
-
Dichloromethane (DCM)
-
0.5 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Suspend L-tyrosine (1 equivalent) in dichloromethane.
-
Add triethylamine (1.3 equivalents).
-
Under an ice-salt bath, slowly add a solution of Boc anhydride (1.1 equivalents) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture and wash the filter cake with dichloromethane.
-
Combine the organic phases and wash sequentially with 0.5 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from petroleum ether to yield Boc-L-tyrosine as a solid.
O-Methylation of N-Protected Tyrosine Derivatives
The selective O-methylation of tyrosine can be challenging due to the potential for competing N-methylation. The choice of reaction conditions and N-protecting group is crucial for achieving high yields of the desired O-methylated product.
Materials:
-
N-protected tyrosine derivative (e.g., N-trifluoroacetyl-tyrosine t-butyl ester)
-
Methyl iodide (MeI)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
Procedure:
-
Dissolve the N-protected tyrosine derivative in acetonitrile.
-
Add potassium carbonate to the solution.
-
Add methyl iodide and reflux the mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up by filtration and evaporation of the solvent.
-
The crude product is then purified by column chromatography.
Note: This method can lead to a mixture of O-methyl and O,N-dimethylated products, with the ratio depending on the N-protecting group and reaction conditions.
Materials:
-
N-protected tyrosine derivative
-
Methanol (MeOH)
-
1,2-Bis(diphenylphosphino)ethane (DPPE)
-
Diisopropyl azodicarboxylate (DIAD)
Procedure:
-
Dissolve the N-protected tyrosine derivative in a suitable solvent such as tetrahydrofuran (THF).
-
Add methanol, DPPE, and DIAD.
-
Stir the reaction at room temperature and monitor its progress.
-
The use of DPPE in place of triphenylphosphine and DIAD instead of diethyl azodicarboxylate (DEAD) has been shown to significantly improve the selectivity for O-methylation over N-methylation.
Quantitative Data
The following table summarizes the yields of various O-methylation reactions of N-protected tyrosine derivatives.
| N-Protecting Group | Methylating Agent/Conditions | Product(s) | Yield (%) | Reference |
| N-trifluoroacetyl- | MeI, K2CO3, CH3CN, reflux | O-methyl and O,N-dimethyl derivatives | Mixture | |
| N-trifluoroacetyl- | DPPE, DIAD, MeOH | O-methyl derivative | ~60 | |
| N-(m-trifluoromethyl)phenylsulfonyl- | MeI, Li2CO3 | Exclusively O,N-dimethyl derivative | - | |
| N-(m-trifluoromethyl)phenylsulfonyl- | DPPE, DIAD, MeOH | O-methyl derivative as major product | ~60 |
Signaling Pathways and Experimental Workflows
Tyrosine Kinase Signaling Pathway
The following diagram illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway, highlighting the central role of tyrosine phosphorylation.
References
- 1. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
Boc-D-tyr(ME)-OH molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-O-methyl-D-tyrosine, commonly known as Boc-D-Tyr(Me)-OH. It is a crucial non-natural amino acid derivative employed in the synthesis of modified peptides for various research and drug development applications.[1] This document details its chemical properties, applications in peptide synthesis, and relevant experimental considerations.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below. This data is essential for accurate experimental design and execution, particularly in stoichiometric calculations for peptide synthesis.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₁NO₅ | [1][2][3] |
| Molecular Weight | 295.33 g/mol | [2] |
| CAS Number | 68856-96-2 | |
| Appearance | White to light yellow or beige powder | |
| Purity | ≥97% (Typical) |
Role in Peptide Synthesis
This compound is a specialized building block for the incorporation of O-methyl-D-tyrosine into peptide chains, primarily through Solid-Phase Peptide Synthesis (SPPS). The D-configuration of the amino acid introduces significant structural changes to the peptide backbone, which can be leveraged to enhance stability against enzymatic degradation.
The molecule features two key protecting groups:
-
tert-Butoxycarbonyl (Boc) Group: This group protects the α-amino functionality. It is stable under a wide range of conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA), a cornerstone of the Boc-SPPS strategy.
-
O-Methyl (Me) Group: The hydroxyl group of the tyrosine side chain is protected by a methyl ether. This is a robust protecting group that prevents unwanted side reactions at the phenolic hydroxyl group during synthesis and is stable to the acidic conditions used for Boc group removal.
The strategic use of these protecting groups allows for the controlled and sequential addition of amino acids to a growing peptide chain.
Experimental Protocols
While specific experimental conditions can vary based on the peptide sequence and scale, the following outlines a general protocol for the use of this compound in Boc-SPPS.
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a typical cycle for the incorporation of an amino acid like this compound onto a resin-bound peptide chain.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.
-
Swell the resin in an appropriate solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).
2. Boc Deprotection:
-
Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.
-
Wash the resin extensively with DCM and a neutralization buffer (e.g., 5-10% diisopropylethylamine (DIEA) in DCM) to neutralize the resulting ammonium salt.
-
Further wash the resin with DCM and DMF to prepare for the coupling step.
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound by dissolving it in DMF or DCM with a coupling reagent (e.g., HBTU, HATU) and a base such as DIEA.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature.
-
Monitor the reaction for completion using a qualitative test such as the Kaiser test.
4. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent, such as acetic anhydride.
5. Cycle Repetition:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
6. Cleavage and Final Deprotection:
-
Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The O-methyl group on the tyrosine derivative is stable to these conditions and will remain on the final peptide.
7. Purification and Analysis:
-
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The final product is characterized by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.
Workflow and Pathway Visualizations
The following diagrams illustrate the key processes and relationships involving this compound.
References
Synthesis and Characterization of Boc-D-Tyr(Me)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of N-α-tert-Butyloxycarbonyl-O-methyl-D-tyrosine (Boc-D-Tyr(Me)-OH), a crucial building block in peptide synthesis and drug development. This non-natural amino acid derivative is instrumental in creating modified peptides with enhanced stability, receptor affinity, and pharmacokinetic profiles.
Compound Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₁NO₅ | [1][2] |
| Molecular Weight | 295.33 g/mol | [1][2][3] |
| Appearance | White to off-white powder | |
| Purity | ≥97% (HPLC) | |
| Melting Point | 93-97 °C | |
| Storage | Store at 2-8°C |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the protection of the amino group of D-tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the methylation of the phenolic hydroxyl group.
Experimental Protocols
Step 1: Synthesis of N-α-Boc-D-tyrosine (Boc-D-Tyr-OH)
This procedure outlines the protection of the amino group of D-tyrosine.
-
Materials:
-
D-tyrosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and water
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
-
Procedure:
-
Dissolve D-tyrosine in a suitable solvent system (e.g., a mixture of THF and water or DCM).
-
Add a base such as sodium bicarbonate or triethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 0.5 M HCl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from a solvent system like ethyl acetate/petroleum ether to yield pure Boc-D-Tyr-OH.
-
Step 2: Synthesis of this compound
This protocol describes the O-methylation of the phenolic hydroxyl group of Boc-D-Tyr-OH.
-
Materials:
-
Boc-D-Tyr-OH
-
Methyl iodide (MeI) or Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve Boc-D-Tyr-OH in an anhydrous solvent such as DMF or THF.
-
Add a base like potassium carbonate or sodium hydride to the solution and stir for a short period at room temperature.
-
Add methyl iodide or dimethyl sulfate dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques employed.
Spectroscopic and Physical Data
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the methyl ether group (singlet, ~3.7 ppm), the aromatic protons (doublets, ~6.8 and ~7.1 ppm), and the α- and β-protons of the amino acid backbone. |
| ¹³C NMR | Resonances for the carbonyl carbons (acid and Boc), the quaternary carbon of the Boc group, the aromatic carbons, the methoxy carbon, and the carbons of the amino acid backbone. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of this compound (m/z ≈ 296 [M+H]⁺ or 294 [M-H]⁻). |
| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. |
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the synthesized this compound.
-
Method: Reversed-phase HPLC (RP-HPLC) is a standard method.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Procedure:
-
Dissolve a few milligrams of the purified product in the chosen deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data and assign the peaks to the corresponding protons and carbons in the molecule.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Method: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid for positive ion mode or ammonia for negative ion mode).
-
Infuse the solution into the mass spectrometer.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
Identify the molecular ion peak and compare it with the calculated molecular weight.
-
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the synthesis and its application.
Caption: Synthetic pathway of this compound and its application.
Caption: Boc Solid-Phase Peptide Synthesis (SPPS) cycle.
References
Orthogonality of Boc and Me Protecting Groups: A Technical Guide for Researchers
An in-depth exploration of the chemical principles, experimental protocols, and strategic application of tert-butyloxycarbonyl (Boc) and methyl (Me) protecting groups in complex organic synthesis.
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical development and natural product synthesis, the judicious selection and strategic deployment of protecting groups are paramount to achieving desired molecular architectures. Among the vast arsenal of protective functionalities, the tert-butyloxycarbonyl (Boc) group for amines and the methyl (Me) ether for hydroxyl groups stand out for their distinct reactivity profiles, which allow for their orthogonal application. This technical guide provides a comprehensive overview of the chemical basis for their orthogonality, detailed experimental protocols for their installation and selective removal, and illustrative examples of their application in contemporary research.
Core Principles of Orthogonality: Boc vs. Me
The concept of orthogonality in the context of protecting groups refers to the ability to deprotect one functional group without affecting another. The successful orthogonal application of Boc and Me groups hinges on their differential lability under various reaction conditions.
The Boc group is a widely used, acid-labile protecting group for primary and secondary amines. Its cleavage is typically achieved under mild to strong acidic conditions, proceeding through a stable tert-butyl cation intermediate. This susceptibility to acid dictates its strategic use in synthetic pathways.
Conversely, the methyl ether is a robust protecting group for alcohols and phenols. It is characterized by its high stability across a broad range of reaction conditions, including strongly basic and most acidic environments. The cleavage of a methyl ether requires harsh conditions, typically involving strong Lewis acids such as boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI).
This fundamental difference in stability forms the basis of their orthogonality. A Boc-protected amine can be selectively deprotected in the presence of a methyl ether using acidic conditions that leave the ether linkage intact.
Data Presentation: Stability and Deprotection Conditions
The following tables summarize the stability and common deprotection conditions for Boc and methyl protecting groups, providing a quantitative basis for their orthogonal use.
Table 1: Stability of Boc and Methyl Protecting Groups under Various Conditions
| Condition | Boc Group Stability | Methyl Ether Stability | Orthogonality |
| Strongly Acidic (e.g., TFA, HCl in Dioxane) | Labile (Cleaved) | Stable | High (Boc can be selectively removed) |
| Strongly Basic (e.g., NaOH, KOH) | Stable | Stable | N/A |
| Nucleophilic | Generally Stable | Stable | N/A |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Stable | N/A |
| Strong Lewis Acids (e.g., BBr₃, TMSI) | Labile (Cleaved) | Labile (Cleaved) | Low (Both groups are likely to be removed) |
Table 2: Common Deprotection Protocols and Their Selectivity
| Protecting Group | Reagents and Conditions | Typical Reaction Time | Comments |
| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 v/v) | 30 min - 2 h | Highly efficient and common method. Methyl ethers are stable under these conditions. |
| Boc | 4M HCl in 1,4-Dioxane | 1 - 4 h | Another standard method. Methyl ethers are generally stable.[1] |
| Methyl Ether | Boron tribromide (BBr₃) in DCM | 1 - 12 h | Harsh conditions, will also cleave Boc groups. |
| Methyl Ether | Trimethylsilyl iodide (TMSI) in Acetonitrile or DCM | 1 - 24 h | Strong Lewis acid conditions, will also cleave Boc groups. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines with Boc and alcohols/phenols with methyl ethers are provided below.
Protocol 1: Boc Protection of an Amine
This protocol describes a general procedure for the N-Boc protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).
Reagents and Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium Hydroxide)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture with water)
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base to the solution.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.
-
Stir the reaction for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: Methylation of an Alcohol (Williamson Ether Synthesis)
This protocol outlines the formation of a methyl ether from an alcohol using methyl iodide.
Reagents and Materials:
-
Alcohol substrate
-
Sodium hydride (NaH) (1.1 - 1.5 equivalents)
-
Methyl iodide (CH₃I) (1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the alcohol in the anhydrous solvent at 0 °C under an inert atmosphere, carefully add sodium hydride in portions.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 3: Selective Deprotection of a Boc Group in the Presence of a Methyl Ether
This protocol details the removal of a Boc group using trifluoroacetic acid (TFA) while leaving a methyl ether intact.
Reagents and Materials:
-
Boc-protected amine with a methyl ether functionality
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the substrate in DCM in a round-bottom flask.
-
Add an equal volume of TFA to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 4: Deprotection of a Methyl Ether
This protocol describes the cleavage of a methyl ether using boron tribromide (BBr₃). Caution: BBr₃ is a highly corrosive and moisture-sensitive reagent. This procedure should be performed in a well-ventilated fume hood under anhydrous conditions.
Reagents and Materials:
-
Methyl ether substrate
-
Boron tribromide (BBr₃) (1.0 M solution in DCM or neat) (2-4 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
Dissolve the methyl ether substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Slowly add the BBr₃ solution dropwise to the stirred solution.
-
Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature. Continue stirring for 2-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow dropwise addition of methanol.
-
Add saturated aqueous NaHCO₃ solution to neutralize the mixture.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Mandatory Visualizations
Logical Relationship of Orthogonal Deprotection
Caption: Orthogonal deprotection strategy for Boc and Me groups.
Experimental Workflow for Selective Boc Deprotection
Caption: Workflow for selective Boc deprotection.
Application in Multi-Step Synthesis: The Case of Saxitoxin Intermediates
For instance, in the synthesis of key precursors to Saxitoxin, a di-Boc protected intermediate is often utilized.[2][3] One of the Boc groups can be selectively cleaved under controlled acidic conditions, leaving other sensitive functionalities, including ether linkages, intact for subsequent reactions. This highlights the critical role of the Boc group's predictable lability in the construction of such a complex molecule.
Conclusion
The orthogonality of the Boc and methyl protecting groups is a powerful tool in the arsenal of the synthetic chemist. The acid-lability of the Boc group in stark contrast to the robustness of the methyl ether allows for the selective deprotection of amines in the presence of protected hydroxyl groups. This technical guide has provided the foundational principles, quantitative data, and detailed experimental protocols necessary for the successful implementation of this strategy in the laboratory. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of such orthogonal protecting group strategies are essential for the efficient and successful synthesis of complex molecular targets.
References
A Technical Guide to Non-Natural Amino Acid Derivatives: Expanding the Proteomic Toolkit for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The central dogma of molecular biology describes the translation of a nucleic acid sequence into a protein, a polymer assembled from a canonical set of 20 amino acids. While this repertoire has given rise to the vast diversity of life, it represents only a fraction of the chemical possibilities for protein structure and function. Non-natural amino acid (nnAA) derivatives, also known as unnatural or non-canonical amino acids, are synthetic or naturally occurring amino acids that are not among the 20 genetically encoded.[1] Their incorporation into proteins opens up a new frontier in protein engineering, allowing for the introduction of novel chemical functionalities, biophysical probes, and therapeutic moieties with unprecedented precision.[2] This technical guide provides an in-depth overview of the core principles, methodologies, and applications of non-natural amino acid derivatives, with a focus on their transformative impact on research and drug development.
Core Concepts: Expanding the Genetic Code
The site-specific incorporation of nnAAs into a protein of interest is primarily achieved by the strategic reassignment of a codon, typically a nonsense or "stop" codon, within the gene encoding the protein.[3] The amber stop codon (UAG) is the most commonly used for this purpose due to its relatively low frequency of use in many organisms.[3] This process, known as nonsense suppression, requires the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair into the expression system.[4]
Orthogonality is Key: The aaRS/tRNA pair must be "orthogonal" to the host's endogenous translational machinery. This means the engineered synthetase specifically charges its partner tRNA with the non-natural amino acid and does not recognize any of the host's endogenous tRNAs. Conversely, the host's native synthetases do not recognize the orthogonal tRNA. This mutual exclusivity ensures the high fidelity of nnAA incorporation at the designated site.
Synthesis of Non-Natural Amino Acid Derivatives
The chemical synthesis of nnAAs is a critical first step in their application. A wide variety of synthetic routes have been developed to produce nnAAs with diverse side chains. Common strategies include modifications of existing amino acids or de novo synthesis from simple precursors.
Example Synthesis Protocols:
Synthesis of p-Acetyl-L-phenylalanine: A common method for synthesizing p-acetyl-L-phenylalanine involves the acetylation of L-phenylalanine using acetic anhydride in an acetic acid medium. This straightforward approach is known for its efficiency and high yields. The reaction proceeds via the nucleophilic attack of the amino group of L-phenylalanine on the carbonyl carbon of acetic anhydride.
Synthesis of Nε-propargyl-L-lysine (Propargyl-Lysine): Propargylated amino acids, such as Nε-propargyl-L-lysine, are valuable for their utility in "click chemistry." A representative synthesis of an Fmoc-protected propargylglycine, a related propargylated amino acid, can start from a protected L-serine derivative. The key step is the introduction of the propargyl group via reaction with propargyl bromide in the presence of a suitable base like sodium hydride.
Experimental Protocols for Incorporation and Labeling
The successful incorporation of nnAAs and their subsequent modification relies on a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Site-Specific Incorporation of a Non-Natural Amino Acid in E. coli via Amber Codon Suppression
This protocol outlines the general steps for incorporating a nnAA into a target protein expressed in E. coli.
1. Plasmid Preparation:
- Obtain or construct a plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.
- Obtain a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., pEVOL or pSUPAR series plasmids).
2. Transformation:
- Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the aaRS/tRNA plasmid.
- Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection of both plasmids.
3. Protein Expression:
- Inoculate a single colony into a small volume of LB medium with antibiotics and grow overnight at 37°C.
- The following day, inoculate the starter culture into a larger volume of LB medium containing antibiotics and the non-natural amino acid (typically at a final concentration of 1-2 mM).
- Grow the culture at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with an appropriate inducer (e.g., IPTG for lac-based promoters) and, if necessary, an inducer for the aaRS/tRNA plasmid (e.g., L-arabinose).
- Continue to incubate the culture, often at a reduced temperature (e.g., 18-30°C), for several hours to overnight to allow for protein expression.
4. Protein Purification and Analysis:
- Harvest the cells by centrifugation.
- Lyse the cells using standard methods (e.g., sonication, French press).
- Purify the protein of interest using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
- Verify the incorporation of the nnAA by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the purified protein should correspond to the expected mass including the nnAA.
Protocol 2: Bioorthogonal Labeling of a Protein Containing a Non-Natural Amino Acid in Live Mammalian Cells using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of a nnAA-containing protein with a fluorescent dye in living mammalian cells.
1. Metabolic Labeling (if applicable) or Transfection:
- For metabolic labeling: Incubate cells with a nnAA precursor that can be metabolically incorporated (e.g., L-azidohomoalanine (AHA) to replace methionine).
- For site-specific incorporation: Co-transfect mammalian cells (e.g., HEK293T) with plasmids encoding the target protein with an amber codon, the orthogonal aaRS/tRNA pair, and a reporter gene (e.g., GFP) if desired. Culture the cells in medium supplemented with the nnAA (e.g., a cyclooctyne- or azide-containing amino acid).
2. SPAAC Reaction:
- Prepare a stock solution of the cyclooctyne- or azide-functionalized fluorescent dye in DMSO.
- Dilute the dye in pre-warmed complete culture medium to the desired final concentration (typically 10-50 µM).
- Wash the cells twice with warm PBS.
- Add the dye-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.
3. Washing and Imaging:
- Wash the cells three times with warm PBS to remove any unreacted dye.
- If desired, counterstain the nucleus with a suitable dye (e.g., Hoechst 33342).
- Replace the PBS with a pre-warmed imaging medium.
- Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Quantitative Data on Incorporation Efficiency
The efficiency of nnAA incorporation can vary depending on the specific nnAA, the orthogonal aaRS/tRNA pair, the expression system, and the position of the amber codon within the gene. Quantitative analysis is crucial for optimizing experimental conditions.
| Non-Natural Amino Acid | Expression System | Incorporation Method | Reported Yield/Efficiency | Reference |
| O-methyltyrosine (OMeY) | HEK293T cells | Amber Suppression | 7.1 µg from 10^6 cells (single site) | |
| O-methyltyrosine (OMeY) | HEK293T cells | Amber Suppression | 4.0 µg from 10^6 cells (double site) | |
| O-methyltyrosine (OMeY) | HEK293T cells | Amber Suppression | 1.3 µg from 10^6 cells (triple site) | |
| 3-iodo-L-tyrosine | Mammalian cells | Amber Suppression | >95% occupancy | |
| p-azido-L-phenylalanine (pAzF) | E. coli | Amber Suppression | High efficiency and fidelity |
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex processes involved in the use of non-natural amino acid derivatives.
Applications in Research and Drug Development
The ability to introduce novel chemical functionalities into proteins has profound implications for both basic research and therapeutic development.
-
Probing Protein Structure and Function: nnAAs can serve as powerful probes to investigate protein structure, dynamics, and interactions. For instance, fluorescent nnAAs can be used as in-situ reporters for conformational changes, while photo-crosslinking nnAAs can be used to map protein-protein or protein-ligand interaction interfaces with high precision. The study of G protein-coupled receptor (GPCR) signaling has particularly benefited from this technology, with photo-crosslinking nnAAs being used to delineate the residues at the interface of GPCR heterodimers.
-
Enzyme Engineering: The incorporation of nnAAs with novel catalytic activities can be used to create enzymes with enhanced or entirely new functionalities. This has led to the development of artificial enzymes that can catalyze reactions not found in nature. For example, the incorporation of the unnatural amino acid p-aminophenylalanine has been used to create a designer enzyme for hydrazone and oxime formation.
-
Therapeutic Development: nnAAs are increasingly being used in the development of novel therapeutics. They can be used to improve the pharmacokinetic properties of peptide and protein drugs, such as increasing their stability to proteolysis. Furthermore, the bioorthogonal reactive groups on nnAAs provide a means for site-specific conjugation of drugs, imaging agents, or other moieties to therapeutic proteins, such as in the development of antibody-drug conjugates (ADCs).
Conclusion
Non-natural amino acid derivatives represent a paradigm shift in our ability to study and manipulate proteins. By expanding the genetic code, researchers can now install a vast array of chemical functionalities into proteins with site-specific precision. This has already led to significant advances in our understanding of complex biological processes and is paving the way for the development of a new generation of protein-based therapeutics. As the toolkit of nnAAs and their incorporation methodologies continues to expand, so too will their impact on the fields of chemical biology, drug discovery, and synthetic biology.
References
- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 4. Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Boc-D-Tyr(Me)-OH for Studying Ligand-Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of molecular recognition, the precise interaction between a ligand and its receptor is fundamental to eliciting a biological response. The study of these interactions is a cornerstone of pharmacology and drug development. Modified amino acids are invaluable tools in this field, allowing researchers to dissect the molecular determinants of binding and function. One such crucial building block is Boc-D-Tyr(Me)-OH , or N-α-(tert-Butoxycarbonyl)-O-methyl-D-tyrosine.
This technical guide provides a comprehensive overview of this compound, its application in solid-phase peptide synthesis (SPPS), and its utility in the design of peptide ligands to probe and modulate receptor interactions, with a particular focus on opioid receptors. This document will detail the rationale for its use, experimental protocols for peptide synthesis and receptor binding assays, and the signaling pathways commonly investigated.
This compound is a non-natural amino acid derivative that incorporates two key modifications to the tyrosine scaffold: a D-configuration of the alpha-carbon and a methyl ether protecting group on the phenolic hydroxyl group. The "Boc" (tert-butyloxycarbonyl) group is a temporary protecting group for the α-amino group, essential for the stepwise nature of Boc-based solid-phase peptide synthesis.[1] The incorporation of a D-amino acid can significantly alter the peptide's secondary structure and increase its resistance to enzymatic degradation, thereby enhancing its bioavailability and duration of action. The O-methylation of the tyrosine hydroxyl group allows researchers to investigate the role of this functional group in receptor binding and activation.
Core Principles and Applications
The strategic incorporation of this compound into a peptide sequence allows researchers to address several key questions in ligand-receptor interaction studies:
-
Probing the Role of the Tyrosine Hydroxyl Group: The phenolic hydroxyl group of tyrosine is a common hydrogen bond donor and acceptor in ligand-receptor interactions. By replacing it with a methyl ether, which can only act as a hydrogen bond acceptor, researchers can elucidate the specific contribution of this hydroxyl group to binding affinity and receptor activation.
-
Enhancing Metabolic Stability: Peptides are susceptible to degradation by proteases in biological systems. The introduction of a D-amino acid at the N-terminus or within the peptide sequence can sterically hinder protease recognition and cleavage, leading to a longer biological half-life.
-
Modulating Receptor Selectivity and Affinity: The conformational constraints imposed by a D-amino acid can alter the peptide's three-dimensional structure, potentially leading to changes in its binding affinity and selectivity for different receptor subtypes.
These properties make this compound a valuable tool in the development of novel therapeutics, particularly in the field of opioid research where peptide-based ligands are extensively studied for their potential as analgesics with improved side-effect profiles.
Data Presentation: Representative Opioid Peptide Ligand Affinities
| Ligand | Receptor Subtype | Radioligand | Kᵢ (nM) | Reference |
| DAMGO | Mu (µ) | [³H]-DAMGO | 1.2 | [2] |
| Delta (δ) | [³H]-DPDPE | >10,000 | ||
| Kappa (κ) | [³H]-U69,593 | >10,000 | ||
| DADLE | Delta (δ) | [³H]-DPDPE | 1.8 | |
| Mu (µ) | [³H]-DAMGO | 12 | ||
| Kappa (κ) | [³H]-U69,593 | >10,000 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the manual synthesis of a peptide on a solid support resin using Boc-protected amino acids, including this compound.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as coupling reagents
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., anisole, thioanisole)
-
Diethyl ether
-
Peptide synthesis vessel
-
Shaker
Workflow for Boc-SPPS:
Caption: A flowchart illustrating the key steps in a single cycle of Boc-SPPS.
Procedure:
-
Resin Preparation: Swell the resin in DCM in the synthesis vessel for 30 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid by treating with 25-50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the free amine with a solution of 10% DIEA in DCM or DMF.
-
Coupling: Couple the next Boc-protected amino acid (e.g., this compound) to the free amine. This is typically done using a coupling reagent like DCC and an additive like HOBt, or a more modern coupling agent like HBTU or HATU, in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid has been coupled and the N-terminal Boc group has been removed, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like anhydrous HF or TFMSA in the presence of scavengers.
-
Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Radioligand Binding Assay for Opioid Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a synthesized peptide for a specific opioid receptor subtype (e.g., mu-opioid receptor).
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells)
-
Radioligand specific for the receptor subtype (e.g., [³H]-DAMGO for mu-opioid receptors)
-
Synthesized peptide ligand (at various concentrations)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (e.g., a high concentration of a known unlabeled ligand like naloxone)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Workflow for Radioligand Binding Assay:
Caption: A flowchart outlining the main steps of a competitive radioligand binding assay.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, excess unlabeled ligand), and competitive binding (membranes, radioligand, and varying concentrations of the test peptide).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that ultimately leads to the modulation of neuronal activity and the desired physiological response (e.g., analgesia). The canonical signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Opioid Receptor Signaling Pathway:
Caption: A diagram of the canonical Gαi/o-coupled opioid receptor signaling cascade.
Conclusion
This compound is a powerful and versatile tool for researchers and drug developers in the field of ligand-receptor interactions. Its unique structural features enable the synthesis of peptide analogs with enhanced metabolic stability and provide a means to probe the specific molecular interactions that govern receptor binding and activation. While quantitative data for peptides containing this specific modification is not always readily available, the experimental protocols outlined in this guide provide a clear path for researchers to generate this critical data for their novel peptide ligands. By leveraging the principles and methodologies described herein, scientists can continue to unravel the complexities of receptor pharmacology and advance the development of next-generation therapeutics.
References
Technical Guide: Chemical Properties and Applications of Boc-D-Tyr(OMe)-OH (CAS Number 68856-96-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the chemical properties, synthesis applications, and potential biological relevance of the compound with CAS number 68856-96-2, chemically known as N-(tert-Butoxycarbonyl)-4-methoxy-D-phenylalanine, or Boc-D-Tyr(OMe)-OH. This non-natural amino acid derivative is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the creation of modified peptides with unique structural and functional properties. The strategic incorporation of this D-enantiomer with a protected hydroxyl group can significantly enhance the pharmacological profiles of peptide-based therapeutics.
Chemical and Physical Properties
Boc-D-Tyr(OMe)-OH is a white to off-white crystalline solid.[1] Its key chemical identifiers and physical properties are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 68856-96-2 |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid |
| Molecular Formula | C₁₅H₂₁NO₅ |
| Molecular Weight | 295.33 g/mol |
| Synonyms | N-Boc-4-methoxy-D-phenylalanine, Boc-D-Phe(4-OMe)-OH, Boc-D-Tyr(Me)-OH |
Table 2: Physical Properties
| Property | Value |
| Physical State | Solid |
| Appearance | White to off-white crystalline powder |
| Melting Point | 93-97 °C |
| Specific Rotation | [α]20/D -30.0 to -34.0 deg (c=1, EtOH) |
| Solubility | Soluble in common organic solvents like DMF and DCM[1] |
| Boiling Point | No data available |
| Flash Point | No data available |
Role in Peptide Synthesis
Boc-D-Tyr(OMe)-OH is primarily utilized in Boc-chemistry solid-phase peptide synthesis (SPPS).[2] The molecule incorporates two key protecting groups:
-
tert-Butoxycarbonyl (Boc) group: This group protects the α-amino group of the amino acid. It is stable under a wide range of conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA).[1][3]
-
O-methyl (OMe) group: This group protects the phenolic hydroxyl group on the tyrosine side chain, preventing unwanted side reactions during peptide synthesis.
The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This can increase the in vivo half-life of peptide-based drugs.
Experimental Protocol: Boc-Solid Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of Boc-D-Tyr(OMe)-OH into a peptide chain using manual SPPS. This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids (including Boc-D-Tyr(OMe)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Washing solvents (e.g., DCM, Methanol)
-
Cleavage cocktail (e.g., HF or TFMSA-based)
Methodology:
-
Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM or DMF, for 30-60 minutes.
-
First Amino Acid Coupling: The C-terminal amino acid is coupled to the resin.
-
Deprotection: The Boc protecting group of the resin-bound amino acid is removed by treatment with a solution of TFA in DCM (typically 25-50%).
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a solution of DIEA in DCM or DMF.
-
Coupling: The next Boc-protected amino acid (e.g., Boc-D-Tyr(OMe)-OH) is activated with a coupling reagent and added to the resin. The reaction is allowed to proceed until completion.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 3-6 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for one cycle of Boc-chemistry solid-phase peptide synthesis.
Biological Relevance and Potential Applications
While Boc-D-Tyr(OMe)-OH is a synthetic building block and does not have direct biological activity, the peptides synthesized using it can have significant biological relevance.
-
Neuropharmacology: O-Methyl-D-tyrosine can be used in neuroscience research to study neurotransmitter systems. It has been shown to be an inhibitor of tyrosine hydroxylase, a key enzyme in the synthesis of dopamine. Peptides containing this residue could therefore be explored as tools to modulate dopamine pathways, which are implicated in conditions like Parkinson's disease.
Caption: Potential inhibition of the dopamine synthesis pathway by peptides containing O-Methyl-D-tyrosine.
-
Cosmeceuticals: Research has shown that the addition of D-tyrosine to the terminus of cosmetic peptides can endow them with anti-melanogenic properties by inhibiting tyrosinase activity. This suggests that peptides incorporating Boc-D-Tyr(OMe)-OH could be developed for skincare applications.
Safety and Handling
Boc-D-Tyr(OMe)-OH is intended for laboratory research use only and is not for human or veterinary use. The toxicological and ecological properties have not been fully investigated. Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.
Conclusion
Boc-D-Tyr(OMe)-OH (CAS 68856-96-2) is a valuable and versatile building block for the synthesis of modified peptides. Its unique combination of a D-amino acid configuration and protecting groups allows for the creation of peptides with enhanced stability and novel biological activities. This makes it a compound of significant interest for researchers in drug discovery, neuropharmacology, and other areas of biomedical science.
References
The Stereochemistry and Significance of Boc-D-Tyr(Me)-OH: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N-α-tert-butyloxycarbonyl-O-methyl-D-tyrosine (Boc-D-Tyr(Me)-OH), a critical building block in modern peptide-based drug discovery. We will delve into its unique stereochemistry, the strategic role of its protecting groups, and its significance in overcoming the inherent challenges of peptide therapeutics. This document will cover its application in solid-phase peptide synthesis (SPPS), its impact on the biological activity of peptides, particularly in the context of opioid receptor modulation, and provide detailed experimental protocols and quantitative data to support researchers in their drug development endeavors.
The Core Significance of D-Amino Acid Incorporation
The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation in the body. Proteases, the enzymes responsible for breaking down proteins and peptides, are highly stereospecific and primarily recognize L-amino acids, the naturally occurring enantiomers. The introduction of D-amino acids, such as D-tyrosine, into a peptide sequence fundamentally alters its three-dimensional structure at that position. This "mirror image" configuration at the α-carbon provides steric hindrance, rendering the peptide resistant to cleavage by most endogenous proteases. This increased proteolytic stability translates to a longer in vivo half-life and improved bioavailability, crucial attributes for effective drug candidates.[1]
Beyond stability, the stereochemistry of an amino acid residue plays a pivotal role in its interaction with biological targets like receptors and enzymes. The precise spatial arrangement of side chains is critical for binding affinity and specificity. Substituting an L-amino acid with its D-enantiomer can lead to profound changes in the peptide's conformation, potentially enhancing its binding to a target receptor or, conversely, ablating its activity. This makes D-amino acid substitution a powerful tool for modulating the pharmacological profile of a peptide.
This compound: A Strategically Protected Building Block
This compound is a derivative of the non-natural D-tyrosine amino acid, specifically designed for use in solid-phase peptide synthesis (SPPS).[2] Its structure incorporates two key protecting groups: the tert-butyloxycarbonyl (Boc) group and the O-methyl (Me) group.
-
The D-Tyrosine Core: The D-configuration at the alpha-carbon is central to the enhanced proteolytic stability of peptides incorporating this residue.[2] In the context of drug design, particularly for opioid receptor ligands, the tyrosine residue itself is often a critical pharmacophore, mimicking the N-terminal tyrosine of endogenous opioid peptides like enkephalins.[3]
-
The Boc Protecting Group: The tert-butyloxycarbonyl group is a temporary protecting group for the α-amino functionality. Its key advantage lies in its stability under a range of chemical conditions while being readily removable with mild acid, typically trifluoroacetic acid (TFA). This characteristic is fundamental to the Boc-SPPS strategy, allowing for the stepwise and controlled elongation of the peptide chain.[2]
-
The O-Methyl Protecting Group: The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and can participate in unwanted side reactions during peptide synthesis. The O-methyl group serves as a permanent protecting group for this functionality. It is stable to the acidic conditions used to remove the Boc group, ensuring the integrity of the tyrosine side chain throughout the synthesis.
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data related to the synthesis and application of peptides containing D-amino acids and specifically this compound. It is important to note that specific values can vary depending on the peptide sequence, coupling conditions, and analytical methods used.
| Parameter | Value | Notes |
| Synthesis of Boc-D-Tyr-OH | ||
| Yield | 92% | Synthesis from D-tyrosine and Boc anhydride. |
| Solid-Phase Peptide Synthesis (SPPS) | ||
| Resin Substitution | 0.5 - 1.0 mmol/g | Typical loading for Merrifield or PAM resins. |
| Coupling Efficiency (per step) | >99% | Monitored by qualitative tests like the Kaiser test. |
| Coupling Efficiency (Hindered Amino Acids) | ~95-98% | May require double coupling or optimized reagents. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required. |
| Final Purified Peptide Yield | 15 - 30% | After purification by RP-HPLC. |
| Peptide/Compound | Receptor Target | Bioactivity Metric | Value | Reference |
| D-Tyrosine containing pentapeptide-18 | Melanogenesis | Melanin Content Reduction | Significant reduction in MNT-1 cells | |
| D-Tyrosine containing pentapeptide-18 | Tyrosinase Activity | Inhibition | Significant inhibition in MNT-1 cells | |
| GEKG-D-Tyr | Melanogenesis | Melanin Content Reduction | Addition of D-Tyr conferred anti-melanogenic effects | |
| GHK-D-Tyr | Melanogenesis | Melanin Content Reduction | Addition of D-Tyr conferred anti-melanogenic effects | |
| PKD Inhibitor Analog | PKD1 | IC50 | Varies with structural modifications | |
| Tyrosine Dipeptides | Antioxidant Capacity | TEAC (µmol TE/µmol) | N-terminal Tyr: ~4.81, C-terminal Tyr: ~1.70 |
Experimental Protocols
Synthesis of Boc-D-Tyr-OH
This protocol describes the synthesis of N-Boc-D-tyrosine from D-tyrosine.
Materials:
-
D-tyrosine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine
-
Dichloromethane (DCM)
-
Dilute sodium bicarbonate solution
-
0.5 M dilute hydrochloric acid
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ice-salt bath
Procedure:
-
In a reaction vessel, dissolve 10 mmol (1 eq) of D-tyrosine and 13 mmol (1.3 eq) of triethylamine in 30 ml of dichloromethane.
-
Cool the solution in an ice-salt bath.
-
Slowly add 11 mmol (1.1 eq) of Boc anhydride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture and wash the filter cake with dichloromethane.
-
Combine the organic phases and wash sequentially with 20 ml of dilute sodium bicarbonate solution, 20 ml of 0.5 M dilute hydrochloric acid, and 30 ml of saturated saline solution.
-
Dry the organic phase with anhydrous sodium sulfate for 2 hours.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain a crude product.
-
Purify the crude product by recrystallization from petroleum ether to yield solid Boc-D-Tyr-OH.
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines a general cycle for the incorporation of this compound into a peptide chain using Boc-SPPS on a manual synthesis platform.
Materials:
-
This compound
-
Peptide synthesis resin (e.g., Merrifield resin)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
HOBt (1-Hydroxybenzotriazole)
-
Kaiser test solutions
-
Cleavage cocktail (e.g., HF/anisole)
-
Cold diethyl ether
Procedure:
Resin Preparation:
-
Swell the resin in DCM in a reaction vessel for at least 30 minutes.
Boc Deprotection:
-
Drain the DCM and wash the resin with DMF.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DMF.
Neutralization:
-
Wash the resin with DMF.
-
Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.
-
Wash the resin thoroughly with DMF.
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of this compound, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIEA to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF and then with DCM.
Repeat Cycles:
-
Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection:
-
After the final coupling cycle and removal of the terminal Boc group, wash the peptide-resin with DMF and DCM, and dry it under vacuum.
-
Transfer the dried resin to a specialized cleavage apparatus.
-
Add a cleavage cocktail (e.g., 90% HF, 10% anisole as a scavenger) and stir at 0°C for 1-2 hours.
-
Evaporate the HF.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Purification:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm identity and purity.
Mandatory Visualizations
Signaling Pathways
The incorporation of D-tyrosine derivatives is a common strategy in the design of opioid receptor ligands. The following diagram illustrates a simplified signaling pathway for a G-protein coupled opioid receptor.
Caption: Simplified G-protein coupled opioid receptor signaling pathway.
Experimental Workflows
The following diagram illustrates a typical workflow for solid-phase peptide synthesis (SPPS) and subsequent purification.
Caption: General workflow for Boc-SPPS and peptide purification.
Conclusion
This compound stands as a testament to the power of strategic chemical modifications in peptide drug design. Its inherent D-stereochemistry provides a crucial defense against proteolytic degradation, while the orthogonal Boc and methyl protecting groups facilitate its seamless integration into peptide sequences via solid-phase synthesis. For researchers and drug developers, understanding the principles behind the use of such modified amino acids is paramount. The ability to enhance stability and modulate biological activity through stereochemical control opens up new avenues for creating potent and durable peptide-based therapeutics. This guide has provided a foundational overview, quantitative data, and detailed protocols to aid in the rational design and synthesis of next-generation peptide drugs.
References
Methodological & Application
Solid-Phase Synthesis of Peptides Containing Boc-D-Tyr(Me)-OH: A Detailed Protocol for Researchers
For Immediate Release
This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides incorporating the non-natural amino acid Boc-D-Tyr(Me)-OH. This protocol is intended for researchers, scientists, and professionals in drug development who are working on synthesizing modified peptides with enhanced biological properties. The inclusion of O-methylated tyrosine derivatives, such as this compound, is a key strategy in the development of therapeutic peptides, particularly in the field of opioid receptor modulation, to improve stability and receptor affinity.[1]
Introduction
The tert-butyloxycarbonyl (Boc) strategy for SPPS is a robust and widely used method for the chemical synthesis of peptides.[2] This approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group of amino acids. The synthesis is carried out on a solid support, typically a polystyrene resin, which allows for easy purification by simple filtration and washing after each reaction step.[3]
This compound is a derivative of the D-enantiomer of tyrosine where the phenolic hydroxyl group is protected by a methyl ether.[4] This permanent protecting group is stable to the acidic conditions used for the removal of the Boc group during the synthesis, preventing unwanted side reactions at the tyrosine side chain. Peptides containing O-methylated tyrosine have shown significant potential in modulating opioid receptor activity, offering pathways to novel therapeutics with altered potency and selectivity.
This application note details the manual Boc-SPPS protocol for incorporating this compound into a peptide sequence, covering resin preparation, coupling and deprotection cycles, and final cleavage and purification.
Data Presentation
The following tables summarize the key reagents and representative quantitative data for the solid-phase synthesis of a model peptide containing this compound.
Table 1: Key Reagents and their Functions in Boc-SPPS
| Reagent | Abbreviation | Function |
| N,N-Dimethylformamide | DMF | Primary solvent for washing and coupling reactions. |
| Dichloromethane | DCM | Solvent for washing and Boc deprotection. |
| Trifluoroacetic acid | TFA | Reagent for the cleavage of the Nα-Boc protecting group. |
| Diisopropylethylamine | DIEA | Base for neutralization of the protonated α-amino group after Boc deprotection. |
| Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | DCC/HOBt | Coupling reagents for the activation of the carboxylic acid group of the incoming amino acid. |
| HBTU / HATU | Alternative phosphonium- or aminium-based coupling reagents, often used for sterically hindered amino acids. | |
| Acetic Anhydride | Ac₂O | Capping agent to block unreacted amino groups. |
| Hydrogen Fluoride / Trifluoromethanesulfonic acid | HF / TFMSA | Strong acids for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. |
| p-Cresol / Thioanisole | Scavengers used during the final cleavage to prevent side reactions. |
Table 2: Representative Quantitative Parameters for Boc-SPPS of a Tyr(Me)-Containing Peptide
| Parameter | Typical Value | Notes |
| Resin | ||
| Type | Merrifield or PAM Resin | PAM resin is generally more stable to the repetitive TFA treatments. |
| Substitution Level | 0.4 - 0.8 mmol/g | Lower substitution can be beneficial for longer or more complex peptides. |
| Coupling | ||
| Boc-Amino Acid Excess | 2.5 - 3.0 equivalents | An excess of the amino acid and coupling reagents drives the reaction to completion. |
| Coupling Time (Standard Amino Acids) | 1 - 2 hours | Monitored by the Kaiser test for primary amines. |
| Coupling Time (this compound) | 2 - 4 hours | May require longer coupling times or double coupling due to potential steric hindrance. |
| Coupling Efficiency | > 99% | Essential for the synthesis of high-purity peptides. |
| Deprotection | ||
| TFA Concentration in DCM | 50% (v/v) | Standard condition for Boc removal. |
| Deprotection Time | 30 minutes | Typically performed in two steps: a short pre-wash followed by a longer treatment. |
| Cleavage & Yield | ||
| Cleavage Cocktail | HF/anisole (9:1, v/v) or TFMSA/TFA/thioanisole | Choice of cleavage cocktail depends on the peptide sequence and side-chain protecting groups. |
| Cleavage Time | 1 - 2 hours at 0°C | |
| Crude Peptide Yield | 60 - 85% | Dependent on the length and sequence of the peptide. |
| Final Purity (after HPLC) | > 95% |
Experimental Protocol
This protocol describes the manual solid-phase synthesis of a model peptide containing this compound on a Merrifield resin.
1. Resin Preparation and First Amino Acid Attachment
-
Resin Swelling: Swell the Merrifield resin (1 g, 0.5 mmol/g substitution) in DCM (10 mL) for 1 hour in a reaction vessel.
-
First Amino Acid Attachment (Cesium Salt Method):
-
Dissolve Boc-C-terminal amino acid-OH (2.5 mmol) in a mixture of ethanol and water.
-
Neutralize with an aqueous solution of cesium carbonate (Cs₂CO₃) to pH 7.0.
-
Lyophilize to obtain the Boc-amino acid cesium salt.
-
Dissolve the cesium salt in DMF (10 mL) and add it to the swollen resin.
-
Heat the mixture at 50°C for 24 hours.
-
Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
2. Peptide Chain Elongation (One Cycle)
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes.
-
Filter and add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL) and isopropanol (IPA) (2 x 10 mL), followed by DCM (3 x 10 mL).
-
-
Neutralization:
-
Wash the resin with DMF (3 x 10 mL).
-
Add a solution of 10% DIEA in DMF (10 mL) and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Coupling (Standard Amino Acid):
-
In a separate vial, dissolve the next Boc-amino acid (1.5 mmol, 3 eq.) and HOBt (1.5 mmol, 3 eq.) in DMF (5 mL).
-
Add DCC (1.5 mmol, 3 eq.) in DCM (5 mL) and pre-activate for 10 minutes at 0°C.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, recouple for another hour.
-
-
Coupling (this compound):
-
Follow the same procedure as for a standard amino acid, but extend the initial coupling time to 2-4 hours.
-
Due to the modified nature of this amino acid, if the Kaiser test remains positive after the initial coupling, a double coupling is recommended. This involves filtering the reaction mixture and adding a freshly prepared solution of activated this compound.
-
-
Capping (Optional):
-
If unreacted amino groups persist after double coupling, cap them to prevent the formation of deletion peptides.
-
Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
-
-
Washing: After a successful coupling, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection and coupling cycle.
3. Final Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
-
HF Cleavage:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the precipitate several times with cold ether and dry under vacuum.
-
Dissolve the crude peptide in a suitable aqueous buffer and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in a single cycle of Boc-SPPS for the incorporation of an amino acid.
Caption: A simplified workflow for one cycle of Boc solid-phase peptide synthesis.
Signaling Pathway
Peptides containing modified tyrosine residues, such as O-methylated tyrosine, are often designed to interact with G-protein coupled receptors (GPCRs), like the mu-opioid receptor (MOR). The following diagram illustrates the canonical signaling pathway activated upon binding of an opioid peptide to the MOR.
Caption: Mu-opioid receptor signaling pathway upon activation by an opioid peptide.
References
Application Notes and Protocols for the Use of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as receptor affinity, proteolytic stability, and bioavailability. Boc-D-Tyr(Me)-OH, a derivative of D-tyrosine with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ether protecting the side-chain hydroxyl group, is a valuable building block in solid-phase peptide synthesis (SPPS). The O-methyl group is robust and stable under the acidic conditions required for the removal of the Boc group, making it highly compatible with the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.
These application notes provide a comprehensive guide for the efficient incorporation of this compound into synthetic peptides using Boc-SPPS. The protocols detailed below cover the entire workflow, from resin preparation and amino acid coupling to final cleavage and purification.
Data Presentation
The following tables summarize typical quantitative data expected during the solid-phase synthesis of a peptide containing a this compound residue. It is important to note that these values are illustrative and can vary based on the specific peptide sequence, length, scale of synthesis, and the instrumentation used. While specific data for this compound is not extensively published, the data presented for a similar sterically hindered amino acid, Boc-N-Me-D-Glu(OBzl)-OH, serves as a reasonable proxy.[1]
Table 1: Typical Resin and Synthesis Parameters [1]
| Parameter | Value | Notes |
| Resin Type | Merrifield or PAM Resin | For C-terminal carboxylic acids. MBHA or BHA resin for C-terminal amides. |
| Resin Substitution | 0.5 - 1.0 mmol/g | A lower substitution level may be beneficial for longer or more complex peptides. |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative test such as the Kaiser test. |
| Coupling Efficiency (this compound) | ~95-98% | May require a double coupling or the use of more potent coupling reagents. |
Table 2: Expected Yields and Purity [1]
| Parameter | Value | Notes |
| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on the peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required to remove deletion sequences and other impurities. |
| Final Purified Peptide Yield | 20 - 40% | Represents the yield after purification by preparative RP-HPLC. |
Experimental Protocols
The following protocols detail the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl strategy.
Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality. For a C-terminal carboxylic acid, Merrifield or PAM resin is recommended.[2] For a C-terminal amide, MBHA or BHA resin is appropriate.[2]
-
Resin Swelling: Place the desired amount of resin in a reaction vessel. Wash the resin three times with dichloromethane (DCM) to remove impurities and to swell the resin. Allow the resin to swell in DCM for at least 30 minutes before the first deprotection step.
Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
Drain the DCM from the swollen resin.
-
Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture for 1-2 minutes and drain.
-
Add a fresh portion of 50% TFA in DCM.
-
Agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
Neutralization
This step is crucial to deprotonate the N-terminal ammonium salt to the free amine, which is necessary for the subsequent coupling reaction.
-
Add a 10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes.
-
Repeat the neutralization step one more time.
-
Wash the resin with DCM (3-5 times) to remove excess base.
Coupling of this compound
The choice of coupling reagent is critical for achieving high coupling efficiency. For sterically hindered amino acids, more potent activating agents are recommended.
Protocol 4.1: HBTU/HOBt Coupling
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution), HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) (3 equivalents), and HOBt (Hydroxybenzotriazole) (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Coupling: Immediately add the activated solution to the neutralized resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring: Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
Protocol 4.2: DIC/HOBt Coupling
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (N,N'-Diisopropylcarbodiimide) (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.
-
Monitoring and Washing: Follow the same monitoring and washing procedures as described in Protocol 4.1.
Capping (Optional)
If the coupling reaction is incomplete after a second attempt, any unreacted amino groups should be capped to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
Final Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Boc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Protocol 6.1: High HF Cleavage
Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.
-
Wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Protocol 6.2: TFMSA Cleavage
Trifluoromethanesulfonic acid (TFMSA) is a strong acid alternative to HF.
-
Treat the dried peptide-resin with a solution of TFMSA/TFA/thioanisole.
-
After 1-2 hours, precipitate the peptide with cold diethyl ether.
-
Wash the peptide pellet several times with cold diethyl ether and dry under vacuum.
Purification and Analysis
The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify the peptide using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the desired peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Visualizations
The following diagrams illustrate the key workflows in the solid-phase synthesis of a peptide containing this compound.
Caption: A single cycle of Boc-SPPS for the incorporation of this compound.
References
Coupling Reagents for Boc-D-Tyr(Me)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery and development. Boc-D-Tyr(Me)-OH, a derivative of D-tyrosine with a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ether on the phenolic hydroxyl group, offers unique structural properties that can enhance peptide stability, receptor affinity, and pharmacokinetic profiles.[1] The successful incorporation of this sterically hindered amino acid into a peptide sequence is highly dependent on the choice of coupling reagent. This document provides a comprehensive overview of suitable coupling reagents for this compound, detailing their mechanisms of action, comparative performance, and optimized protocols for both solid-phase and solution-phase peptide synthesis.
Challenges in Coupling this compound
The primary challenge in coupling this compound lies in the steric hindrance around the alpha-carbon and the potential for racemization during activation. The bulky Boc group and the modified side chain can slow down the kinetics of the coupling reaction, necessitating the use of highly efficient activating agents to achieve high yields and avoid incomplete reactions. Furthermore, prolonged activation times can increase the risk of epimerization at the chiral center, compromising the stereochemical integrity of the resulting peptide.[2]
Comparative Performance of Coupling Reagents
The selection of an appropriate coupling reagent is critical for maximizing yield and minimizing racemization. While ideal quantitative data for every reagent with this compound is not always available in a single comparative study, performance can be extrapolated from studies on other sterically hindered and racemization-prone amino acids.
| Coupling Reagent/Method | Additive | Base | Typical Yield | Racemization/Epimerization | Key Considerations |
| Uronium/Aminium Salts | |||||
| HATU | None | DIPEA, NMM, or Collidine | Very High | Low[3][4] | Often the preferred reagent for difficult couplings due to fast reaction rates and high efficiency.[3] |
| HBTU | HOBt | DIPEA or NMM | High | Moderate | A widely used and effective reagent, though HATU is often considered superior in terms of speed and reduced side reactions. |
| HCTU | None | DIPEA or NMM | Very High | Low | A more cost-effective alternative to HATU with similar high efficiency. |
| COMU | None | DIPEA or NMM | High | Low | Good solubility of byproducts makes it suitable for both solid-phase and solution-phase synthesis. |
| Phosphonium Salts | |||||
| PyBOP | None | DIPEA or NMM | High | Low to Moderate | Effective for many sterically hindered amino acids. |
| PyAOP | None | DIPEA or NMM | Very High | Low | Especially effective for coupling N-methylated and other highly hindered amino acids. |
| Carbodiimides | |||||
| DCC/HOBt | HOBt | None | Good to High | Low to Moderate | A classical and cost-effective method. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, facilitating removal in solution-phase synthesis. |
| DIC/OxymaPure | OxymaPure | None/DIPEA | High | Very Low | Often the preferred carbodiimide method for coupling racemization-prone amino acids. The diisopropylurea byproduct is more soluble, making it suitable for solid-phase synthesis. |
Signaling Pathways and Experimental Workflows
General Mechanism of Peptide Coupling Reagents
The fundamental principle of peptide coupling involves the activation of the carboxylic acid group of an N-protected amino acid to make it susceptible to nucleophilic attack by the free amino group of another amino acid or a growing peptide chain.
Figure 1. General workflow of a peptide coupling reaction.
Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound Incorporation
Solid-phase peptide synthesis (SPPS) is the standard method for assembling peptides in a stepwise manner on a solid support. The Boc strategy involves the use of an acid-labile Boc group for Nα-protection.
Figure 2. Boc-SPPS cycle for incorporating this compound.
Experimental Protocols
Protocol 1: Solid-Phase Coupling using HATU
This protocol describes a standard procedure for coupling this compound onto a resin-bound peptide with a free N-terminus using HATU.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Perform Boc deprotection using a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1 x 1 minute and 1 x 20 minutes.
-
Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).
-
-
Neutralization:
-
Neutralize the resin with a solution of 10% DIPEA in DMF for 2 x 2 minutes.
-
Wash the resin with DMF (5x).
-
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in anhydrous DMF.
-
Add DIPEA (6.0 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) for 1-4 hours at room temperature.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
-
Monitoring:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Protocol 2: Solution-Phase Coupling using DCC/HOBt
This protocol details the coupling of this compound with an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.1 eq.) in anhydrous DCM.
-
Add TEA or NMM (1.1 eq.) and stir for 10 minutes at room temperature to liberate the free amine.
-
In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
-
Coupling Reaction:
-
Cool the this compound solution to 0 °C in an ice bath.
-
Add the solution of the free amino acid ester to the cooled this compound solution.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash successively with 5% aqueous citric acid (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Conclusion
The successful incorporation of this compound into peptide sequences hinges on the selection of a highly efficient coupling reagent to overcome steric hindrance and minimize racemization. For most applications, particularly in SPPS, uronium/aminium salts such as HATU and HCTU are excellent first-line choices, offering high yields and low levels of epimerization. Phosphonium salts like PyAOP are also highly effective, especially for particularly challenging couplings. For solution-phase synthesis, the classical DCC/HOBt method remains a viable and cost-effective option, with the advantage of easy byproduct removal. The protocols provided herein serve as a starting point, and optimization may be necessary depending on the specific peptide sequence and synthetic strategy. Careful monitoring of the coupling reaction is crucial to ensure the synthesis of high-quality peptides containing O-methyl-D-tyrosine.
References
Boc-D-tyr(ME)-OH solubility in DMF and other solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes on the solubility of N-α-Boc-O-methyl-D-tyrosine (Boc-D-tyr(ME)-OH), a key building block in solid-phase peptide synthesis (SPPS). Understanding its solubility in various solvents is critical for efficient reaction setup, purification, and handling.
Compound Information
| Identifier | Value |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid |
| CAS Number | 68856-96-2 |
| Molecular Formula | C₁₅H₂₁NO₅ |
| Molecular Weight | 295.33 g/mol |
| Appearance | White to off-white powder |
Solubility Profile
The solubility of this compound is crucial for its application in peptide synthesis and other chemical reactions. The N-Boc protecting group significantly increases its solubility in a wide range of organic solvents compared to the unprotected amino acid. The following table summarizes the available quantitative and qualitative solubility data. Data for the L-isomer (Boc-L-tyr(ME)-OH) is included as a close reference, given that solubility is not typically significantly affected by stereochemistry.
| Solvent | Quantitative Solubility | Qualitative Solubility | Conditions / Notes | Citation |
| Dimethylformamide (DMF) | ≥ 147.7 mg/mL (≥ 0.5 M) | Freely Soluble | Based on a clear solution forming with 1 mmole in 2 mL. | [1] |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (~0.34 M) | Soluble | Ultrasonic bath may be required for complete dissolution. | [2][3] |
| Dichloromethane (DCM) | - | Soluble | A common solvent for peptide synthesis, indicating good solubility. | |
| Chloroform (CHCl₃) | - | Soluble | ||
| Ethyl Acetate (EtOAc) | - | Soluble | Used as an extraction solvent in syntheses, implying good solubility. | |
| Acetone | - | Soluble | ||
| Methanol (MeOH) | ≥ 10 mg/mL | Soluble | Used as a solvent for optical rotation measurements at c=1. | |
| Tetrahydrofuran (THF) | - | Soluble | Often used in reaction mixtures involving this compound. | |
| Water | - | Insoluble / Sparingly Soluble | Generally, Boc-protected amino acids have low aqueous solubility. |
Experimental Protocols
Protocol for Preparation of a Stock Solution in DMF
This protocol describes the preparation of a 0.5 M stock solution of this compound in DMF, a common concentration for coupling reactions in solid-phase peptide synthesis.
Materials:
-
This compound (MW: 295.33 g/mol )
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Volumetric flask
-
Magnetic stirrer and stir bar or vortex mixer
-
Spatula and weighing paper/boat
-
Analytical balance
Procedure:
-
Calculate the required mass: For a 10 mL stock solution of 0.5 M, the required mass of this compound is: Mass = 0.5 mol/L * 0.010 L * 295.33 g/mol = 1.477 g
-
Weigh the compound: Accurately weigh 1.477 g of this compound using an analytical balance.
-
Dissolution: Transfer the weighed compound to a 10 mL volumetric flask. Add approximately 7-8 mL of anhydrous DMF.
-
Mixing: Gently swirl the flask or use a magnetic stirrer/vortex mixer until the solid is completely dissolved. A clear solution should be obtained.
-
Final Volume Adjustment: Once fully dissolved, carefully add anhydrous DMF to the 10 mL mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Store the stock solution in a tightly sealed, clearly labeled container, protected from moisture. For long-term storage, refer to the manufacturer's recommendations, typically at 2-8°C.
Protocol for Determination of Solubility (Shake-Flask Method)
This protocol provides a general method for determining the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent of interest
-
Small vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a method for gravimetric analysis
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid after equilibration is necessary to ensure saturation.
-
Solvent Addition: Add a known volume of the chosen solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the vial at a moderate speed to pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Gravimetric Analysis: Accurately weigh an empty, dry container. Transfer the filtered solution to the container. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point. Once all solvent is removed, weigh the container with the dried residue. The difference in weight gives the mass of the dissolved compound.
-
HPLC Analysis: Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the filtered saturated solution with a suitable solvent and analyze it by HPLC. Determine the concentration from the calibration curve.
-
-
Calculate Solubility: Express the solubility in mg/mL or mol/L based on the quantified mass or concentration and the volume of the solvent used.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Role in Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard building block for introducing O-methyl-D-tyrosine residues into a peptide chain using the Boc-SPPS strategy.
References
Standard Operating Procedure for the Incorporation of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a detailed standard operating procedure (SOP) for the incorporation of the protected, non-natural amino acid Boc-D-Tyr(Me)-OH into synthetic peptides using manual Boc-based Solid-Phase Peptide Synthesis (SPPS). This modified amino acid is of significant interest in drug discovery, particularly in the development of opioid receptor modulators, where its inclusion can enhance potency and enzymatic stability.
Introduction
This compound, or N-α-tert-butyloxycarbonyl-O-methyl-D-tyrosine, is a crucial building block in peptide chemistry. The tert-butyloxycarbonyl (Boc) group on the alpha-amino function is labile to moderately strong acids, such as trifluoroacetic acid (TFA), allowing for its selective removal during the stepwise elongation of the peptide chain. The methyl ether protecting group on the tyrosine side-chain is stable under these acidic conditions, preventing unwanted side reactions. The D-configuration of the amino acid can profoundly influence the peptide's structure and biological activity by increasing its resistance to enzymatic degradation.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| This compound | Peptide Synthesis Grade | Major chemical suppliers |
| Merrifield Resin (1% DVB, 100-200 mesh) | Peptide Synthesis Grade | Major chemical suppliers |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Major chemical suppliers |
| N,N-Dimethylformamide (DMF) | Anhydrous, ACS Grade | Major chemical suppliers |
| Trifluoroacetic acid (TFA) | Reagent Grade | Major chemical suppliers |
| Diisopropylethylamine (DIEA) | Reagent Grade | Major chemical suppliers |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | Major chemical suppliers |
| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Major chemical suppliers |
| HATU | Reagent Grade | Major chemical suppliers |
| Acetic Anhydride | ACS Grade | Major chemical suppliers |
| Pyridine | ACS Grade | Major chemical suppliers |
| Diethyl ether | Anhydrous, ACS Grade | Major chemical suppliers |
| Acetonitrile (ACN) | HPLC Grade | Major chemical suppliers |
| Water | HPLC Grade | |
| Kaiser Test Kit | Major chemical suppliers |
Quantitative Data Summary
The following tables provide typical quantitative data for the incorporation of this compound in a model peptide synthesis. These values are illustrative and may vary depending on the specific peptide sequence, scale, and instrumentation.
Table 1: Resin Loading and Substitution
| Parameter | Value | Notes |
| Initial Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield resin is commonly used. |
| First Amino Acid Loading Efficiency | > 90% | Determined by gravimetric analysis or picric acid test. |
Table 2: Coupling Reaction Parameters and Efficiency
| Parameter | This compound | Standard Boc-Amino Acids | Notes |
| Equivalents of Amino Acid | 2 - 3 | 2 - 3 | Relative to resin substitution. |
| Equivalents of Coupling Reagent (e.g., DIC) | 2 - 3 | 2 - 3 | |
| Equivalents of Additive (e.g., HOBt) | 2 - 3 | 2 - 3 | |
| Coupling Time | 2 - 4 hours | 1 - 2 hours | Longer time may be needed due to steric hindrance. |
| Coupling Efficiency | > 98% | > 99% | Monitored by the Kaiser test. |
Table 3: Peptide Cleavage and Purification
| Parameter | Value | Notes |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | TIS (Triisopropylsilane) acts as a scavenger. |
| Cleavage Time | 2 - 3 hours | At room temperature. |
| Crude Peptide Purity (by HPLC) | 60 - 80% | Dependent on peptide length and sequence. |
| Final Purified Peptide Yield | 15 - 40% | Post-preparative HPLC purification. |
Experimental Protocols
Protocol 1: Resin Preparation and First Amino Acid Attachment
-
Resin Swelling: Swell 1 g of Merrifield resin in 10 mL of DCM for 1 hour in a reaction vessel.
-
First Amino Acid Attachment (Cesium Salt Method):
-
Dissolve 2 equivalents of the C-terminal Boc-amino acid in a 2:1 mixture of DMF and water.
-
Neutralize the solution with cesium carbonate (Cs₂CO₃) to a pH of 7.0.
-
Lyophilize the solution to obtain the Boc-amino acid cesium salt.
-
Add the dried salt to the swollen resin in 10 mL of DMF.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
Protocol 2: Standard SPPS Cycle for this compound Incorporation
This protocol describes a single cycle of deprotection, neutralization, and coupling.
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3 x 10 mL).
-
Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF (10 mL) to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. For difficult couplings, HATU (2.9 equivalents) can be used instead of HOBt.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes. If using HATU, add DIEA (6 equivalents).
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Capping (Optional):
-
If the Kaiser test remains positive after the second coupling, cap any unreacted amino groups.
-
Wash the resin with DMF (3 x 10 mL).
-
Add a solution of acetic anhydride/pyridine/DCM (1:2:7) and agitate for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
Repeat this cycle for each subsequent amino acid in the peptide sequence.
Protocol 3: Final Cleavage and Peptide Precipitation
-
Final Deprotection: After the final coupling cycle, perform the Boc deprotection step as described in Protocol 2, step 1.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum for at least 2 hours.
-
Cleavage from Resin:
-
Transfer the dried peptide-resin to a round-bottom flask.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Use approximately 10 mL of cocktail per gram of resin.
-
Add the cleavage cocktail to the resin and stir at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin from the cleavage mixture.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add to a 10-fold volume of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Protocol 4: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA).
-
-
Analysis:
-
Analyze the purified fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Visualizations
Experimental Workflow
Application Note: Purification of Peptides Containing O-methyl-D-tyrosine by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of modified amino acids into peptide sequences is a critical strategy in modern drug discovery to enhance stability, bioactivity, and pharmacokinetic properties.[1] O-methyl-D-tyrosine is a non-natural amino acid analog used to improve metabolic stability and modulate receptor binding. The key structural modification, the methylation of the tyrosine hydroxyl group, significantly increases the hydrophobicity of the amino acid residue. This alteration necessitates specific considerations during purification.[2][3]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolving power and the use of volatile mobile phases compatible with lyophilization.[4][5] This application note provides a detailed protocol for the purification of synthetic peptides containing O-methyl-D-tyrosine, focusing on method development and optimization to address the increased hydrophobicity of the target peptide.
Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a gradient of water and acetonitrile (ACN). Peptides are loaded onto the column in a low ACN concentration and bind to the stationary phase. As the concentration of ACN increases, peptides elute in order of increasing hydrophobicity. The O-methyl group on the tyrosine residue increases the peptide's interaction with the stationary phase, resulting in a longer retention time compared to its non-methylated counterpart. This requires a higher ACN concentration for elution.
Experimental Protocols
Materials and Reagents
-
Crude synthetic peptide containing O-methyl-D-tyrosine, lyophilized powder
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical and Preparative RP-HPLC systems with UV detectors
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm, 300 Å pore size)
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm, 300 Å pore size)
-
Fraction collector
-
Lyophilizer (Freeze-dryer)
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade ACN.
Protocol 1: Analytical Method Development
This initial step is crucial to determine the retention time of the target peptide and to optimize the separation from impurities.
-
Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of Mobile Phase A. Vortex to mix and centrifuge to pellet any insoluble material.
-
System Equilibration: Equilibrate the analytical C18 column with 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved on the UV detector (monitoring at 214 nm and 280 nm).
-
Scouting Gradient: Inject 10-20 µL of the prepared sample. Run a broad, linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes. This will determine the approximate %B at which the target peptide elutes.
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution. For example, if the peptide eluted at 45% B in the scouting run, an optimized gradient might be 30% to 60% B over 30 minutes. A gradient slope of 1% B per minute is a good starting point.
Protocol 2: Preparative RP-HPLC Purification
This protocol scales up the optimized analytical method to purify a larger quantity of the peptide.
-
Sample Preparation and Loading: Dissolve the crude peptide (e.g., 50-100 mg, depending on column capacity) in a minimal volume of Mobile Phase A. Ensure complete dissolution; a small amount of ACN may be added if necessary. Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting percentage of Mobile Phase B from the optimized analytical method. Use a flow rate appropriate for the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Gradient Elution and Fraction Collection: Inject the prepared sample. Run the optimized preparative gradient. Set the fraction collector to collect fractions (e.g., 5-15 mL per tube) across the main peak corresponding to the target peptide. It is advisable to collect smaller fractions across the peak to achieve higher purity in the final pooled sample.
Protocol 3: Fraction Analysis and Final Processing
-
Purity Assessment: Analyze each collected fraction using the optimized analytical HPLC method (Protocol 1) to determine its purity. Mass spectrometry can be used to confirm the identity of the peptide in the fractions.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >95% or >98%).
-
Lyophilization: Freeze the pooled, pure fractions and lyophilize them to remove the water and ACN, yielding the final peptide as a white, fluffy powder. Store the lyophilized peptide at -20°C or lower.
Data Presentation
Quantitative data from the purification process should be systematically recorded.
Table 1: HPLC System and Parameters
| Parameter | Analytical Scale | Preparative Scale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm, 300 Å | C18, 21.2 x 250 mm, 10 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 18-20 mL/min |
| Detection | 214 nm, 280 nm | 214 nm, 280 nm |
| Injection Volume | 10-50 µL | 1-5 mL |
| Typical Load | < 1 mg | 50-150 mg |
Table 2: Illustrative Purification Data for a Model Peptide This table provides a hypothetical comparison to illustrate the effect of O-methylation on RP-HPLC retention.
| Peptide Sequence | Modification | Retention Time (min) | Elution (% ACN) | Purity after Prep HPLC |
| H-Gly-Ala-Tyr -Phe-Ile-NH₂ | None (Standard Tyrosine) | 18.5 | 38% | >98% |
| H-Gly-Ala-Tyr(Me) -Phe-Ile-NH₂ | O-methyl-D-tyrosine | 22.1 | 45% | >98% |
Visualizations
Diagrams help visualize the workflow and logical steps in the purification process.
Caption: Overall workflow for the purification of synthetic peptides.
Caption: Decision workflow for RP-HPLC method development.
References
Application Notes and Protocols for Boc-D-tyr(ME)-OH in the Synthesis of Peptide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-tyr(ME)-OH, or N-α-tert-Butyloxycarbonyl-O-methyl-D-tyrosine, is a crucial non-canonical amino acid derivative employed in the solid-phase peptide synthesis (SPPS) of modified peptide therapeutics.[1] Its unique structural features—the D-configuration of the alpha-carbon and the methylation of the tyrosine hydroxyl group—offer significant advantages in drug design and development. The incorporation of D-amino acids can enhance the proteolytic stability of peptides, a critical factor for improving their in vivo half-life.[1] Furthermore, modifications to the tyrosine residue, such as O-methylation, can modulate receptor binding affinity and selectivity, making this compound a valuable tool for fine-tuning the pharmacological properties of peptide-based drugs.[2]
This document provides detailed application notes on the utility of this compound in the synthesis of peptide therapeutics, with a particular focus on opioid receptor modulators. It includes comprehensive experimental protocols for peptide synthesis, purification, and characterization, along with illustrative data and diagrams to guide researchers in their drug discovery efforts.
Applications in Peptide-Based Therapeutics
The primary application of this compound lies in the synthesis of peptide analogs with improved therapeutic profiles. The D-tyrosine residue confers resistance to enzymatic degradation, while the O-methyl group can influence ligand-receptor interactions.[1][2] A prominent example is its use in the synthesis of analogs of dermorphin, a potent µ-opioid receptor agonist.
Dermorphin and its Analogs: Dermorphin, a naturally occurring heptapeptide (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂), exhibits exceptionally high affinity and specificity for the µ-opioid receptor. Its potent analgesic properties have spurred the development of numerous synthetic analogs aimed at enhancing its therapeutic potential while minimizing side effects. The substitution of the N-terminal L-tyrosine with D-tyrosine or its O-methylated derivative is a common strategy to investigate structure-activity relationships and improve pharmacological parameters.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and biological activity of a model peptide therapeutic, a dermorphin analog, synthesized using this compound.
Table 1: Representative Data for Solid-Phase Synthesis of a Dermorphin Analog
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used for Boc-SPPS. |
| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by qualitative tests like the Kaiser test. |
| Coupling Efficiency (this compound) | ~98% | May require extended coupling times or the use of more potent coupling agents due to potential steric hindrance. |
| Overall Crude Peptide Yield | 70 - 85% | Dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (by HPLC) | 60 - 80% | Purification is necessary to remove deletion and truncated sequences. |
| Final Purified Peptide Yield | 25 - 40% | Post-purification yield. |
Table 2: Biological Activity of Dermorphin and a Synthetic Analog
| Peptide | In Vitro Activity (Guinea Pig Ileum, IC50, nM) | In Vivo Analgesic Activity (Hot Plate Test, ED50, pmol/rat) | Receptor Affinity (µ-opioid receptor, Ki, nM) |
| Dermorphin | 3.3 | 13.3 | Moderate |
| [Tyr(Me)¹]Dermorphin | Data not available | Data not available | Moderate |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Dermorphin Analog using this compound
This protocol outlines the manual Boc-SPPS of a model dermorphin analog (H-D-Tyr(Me)-Ala-Phe-Gly-NH₂).
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh, 0.8 mmol/g substitution)
-
Boc-Gly-OH
-
Boc-Phe-OH
-
Boc-Ala-OH
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
Couple the first amino acid (Boc-Gly-OH) to the resin using a suitable esterification method (e.g., Cesium salt method).
-
-
Peptide Chain Elongation (One Cycle):
-
Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes. Drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.
-
Drain and wash the resin with DCM (3x), Isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 5% DIEA in DCM and agitate for 2 minutes. Drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vial, dissolve the next Boc-protected amino acid (Boc-Phe-OH, 3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DCC (3 equivalents) to the amino acid solution and allow to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), continue coupling for an additional 1-2 hours.
-
-
-
Repeat the peptide chain elongation cycle for Boc-Ala-OH and finally for this compound.
-
Cleavage and Deprotection:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add anisole (1 mL per gram of resin) as a scavenger.
-
Cool the vessel to -5 to 0 °C.
-
Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1 hour.
-
Remove the HF by vacuum distillation.
-
Wash the crude peptide with cold diethyl ether to precipitate and solidify it.
-
Collect the crude peptide by filtration and dry under vacuum.
-
Protocol 2: Purification of the Synthetic Peptide by HPLC
Materials:
-
Crude synthetic peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative and analytical C18 reverse-phase HPLC columns
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Preparative HPLC:
-
Equilibrate the preparative C18 column with Solvent A.
-
Inject the dissolved crude peptide.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 60 minutes) at a suitable flow rate.
-
Collect fractions and monitor the elution profile using a UV detector at 220 nm and 280 nm.
-
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to identify those containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Protocol 3: Characterization of the Synthetic Peptide by Mass Spectrometry
Materials:
-
Purified synthetic peptide
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the observed molecular weight with the calculated theoretical molecular weight of the target peptide to confirm its identity.
-
Perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence through fragmentation analysis.
-
Visualizations
Signaling Pathway of a Dermorphin Analog
Dermorphin and its analogs exert their effects by activating the µ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of the peptide ligand initiates a signaling cascade that ultimately leads to the analgesic effect.
Caption: Opioid receptor signaling pathway.
Experimental Workflow for Peptide Therapeutic Development
The development of a peptide therapeutic involves a multi-step process from initial synthesis to final biological evaluation.
Caption: Peptide therapeutic development workflow.
Conclusion
This compound is an invaluable building block for the synthesis of modified peptide therapeutics. Its incorporation can significantly enhance the pharmacological properties of peptides, leading to more stable and potent drug candidates. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this non-canonical amino acid in their pursuit of novel and improved peptide-based therapies. Careful execution of the synthesis, purification, and characterization steps is paramount to obtaining high-quality peptides for biological evaluation.
References
Application Notes and Protocols for the Cleavage of Peptides Containing O-Methyl-D-Tyrosine from Solid-Phase Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful cleavage of a synthetic peptide from its solid support resin and the simultaneous removal of side-chain protecting groups is a critical final step in solid-phase peptide synthesis (SPPS). This process must be efficient to ensure a high yield of the target peptide while minimizing side reactions that can lead to impurities. This application note provides detailed protocols and considerations for the cleavage of peptides containing the modified amino acid O-methyl-D-tyrosine from two commonly used resins: Wang resin (for C-terminal carboxylic acids) and Rink Amide resin (for C-terminal amides).
The presence of O-methyl-D-tyrosine in a peptide sequence requires specific considerations. The O-methyl ether on the tyrosine side chain is stable to the standard trifluoroacetic acid (TFA) cleavage conditions, so there is no risk of demethylation.[1] The D-stereochemistry of the amino acid does not influence the chemical mechanism of cleavage. However, as with any peptide containing aromatic residues, the choice of scavengers in the cleavage cocktail is crucial to prevent unwanted side reactions, such as alkylation of the tyrosine ring or modification of other sensitive amino acids in the sequence (e.g., Tryptophan, Methionine, Cysteine).[2][3]
General Considerations for Cleavage
Choice of Resin
The choice of resin dictates the C-terminal functionality of the cleaved peptide.
-
Wang Resin: Used for the synthesis of peptides with a C-terminal carboxylic acid. The peptide is linked to the resin via an ester bond that is labile to strong acids like TFA.[4][5]
-
Rink Amide Resin: Used for the synthesis of peptides with a C-terminal amide. The linker is an acid-labile handle that releases the peptide as an amide upon cleavage with TFA.
The Role of Scavengers
During TFA-mediated cleavage, highly reactive carbocations are generated from the cleavage of the linker and side-chain protecting groups (e.g., t-butyl, trityl groups). These carbocations can re-attach to nucleophilic residues in the peptide. Scavengers are added to the cleavage cocktail to "trap" these reactive species. While the O-methyl group of O-methyl-D-tyrosine protects its phenolic oxygen, the aromatic ring itself can still be susceptible to electrophilic attack. Furthermore, other sensitive residues in the peptide sequence must be protected.
Table 1: Common Scavengers and Their Functions
| Scavenger | Chemical Structure | Function |
| Triisopropylsilane (TIS) | ((CH3)2CH)3SiH | Reduces and traps carbocations, particularly effective against trityl cations. |
| Water (H2O) | H2O | Acts as a "hard" scavenger, protonating carbocations. |
| Phenol | C6H5OH | A "soft" scavenger that traps carbocations through electrophilic aromatic substitution. |
| Thioanisole | C6H5SCH3 | A "soft" scavenger that also helps to prevent side reactions with methionine and tryptophan. |
| 1,2-Ethanedithiol (EDT) | HSCH2CH2SH | A potent "soft" scavenger, particularly useful for protecting cysteine and methionine residues. |
Experimental Protocols
Safety Precaution: All cleavage procedures must be performed in a well-ventilated fume hood. Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Cleavage from Wang Resin
This protocol is for the cleavage of a peptide with a C-terminal carboxylic acid.
Materials:
-
Peptide-bound Wang resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., TIS, water, phenol, thioanisole, EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
-
Reaction vessel (glass, with a screw cap)
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. The choice of cocktail depends on the other amino acids in the sequence (see Table 2). For a peptide containing O-methyl-D-tyrosine without other sensitive residues, "Cocktail A" is recommended. If the peptide also contains Trp, Met, or Cys, "Cocktail B" (Reagent K) is a better choice.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the cleavage solution from the resin into a clean collection tube.
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.
-
Peptide Precipitation: In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage from Rink Amide Resin
This protocol is for the cleavage of a peptide with a C-terminal amide.
Materials:
-
Same as for Wang Resin, but with peptide-bound Rink Amide resin.
Procedure: The procedure is identical to that for Wang resin, with the same considerations for choosing the cleavage cocktail based on the peptide sequence. The Rink Amide linker is highly acid-labile, and a 2-3 hour cleavage time is typically sufficient.
Data Presentation
Table 2: Recommended Cleavage Cocktails for Peptides with O-Methyl-D-Tyrosine
| Cocktail ID | Composition | Volume Ratios | Recommended Use |
| Cocktail A | TFA / TIS / H₂O | 95 : 2.5 : 2.5 | General purpose for peptides without other highly sensitive residues. |
| Cocktail B (Reagent K) | TFA / Phenol / H₂O / Thioanisole / EDT | 82.5 : 5 : 5 : 5 : 2.5 | Recommended for peptides also containing Trp, Met, or Cys. |
| Cocktail C (Reagent R) | TFA / Thioanisole / EDT / Anisole | 90 : 5 : 3 : 2 | Particularly effective for peptides with sulfonyl-protected Arginine (e.g., Pmc, Pbf). |
Table 3: Illustrative Purity Data for a Model Peptide Cleavage
Model Peptide: Ac-Lys-Ala-Gly-(O-Me-D-Tyr)-Leu-NH₂ Resin: Rink Amide Resin Cleavage Time: 2 hours at Room Temperature
| Cleavage Cocktail | Expected Crude Purity (%) by RP-HPLC | Major Impurities Observed |
| TFA only | ~75% | Alkylation of the aromatic ring, incomplete deprotection of other residues. |
| Cocktail A | >90% | Minor deletion sequences from synthesis. |
| Cocktail B | >90% | Minor deletion sequences from synthesis. |
Note: This data is illustrative and based on expected outcomes. Actual purity will depend on the efficiency of the synthesis and the specific peptide sequence.
Post-Cleavage Analysis
The purity and identity of the cleaved peptide should be confirmed by analytical techniques.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA. The purity is determined by integrating the area of the product peak relative to the total area of all peaks.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm that the molecular weight of the cleaved peptide matches the theoretical mass.
Diagrams
Caption: Experimental workflow for peptide cleavage.
Caption: Chemical logic of the cleavage process.
References
Application Notes and Protocols for Boc-SPPS Strategy for Modified Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into a desired sequence on an insoluble resin support. The tert-butyloxycarbonyl (Boc) strategy, one of the original and most robust methods for SPPS, remains highly relevant for the synthesis of complex and modified peptides. This document provides detailed application notes and protocols for the synthesis of phosphopeptides, glycopeptides, and lipidated peptides using the Boc-SPPS approach.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain. Permanent protecting groups for amino acid side chains are typically benzyl-based and require a stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step. This difference in acid lability is a key feature of the Boc-SPPS strategy.[1] While Fmoc chemistry has gained popularity due to its milder conditions, the Boc strategy is often favored for the synthesis of long or challenging sequences, particularly those prone to aggregation, as the repeated acid treatments can help disrupt secondary structures.[2]
Core Principles of Boc-SPPS for Modified Peptides
The successful synthesis of modified peptides using the Boc strategy hinges on the careful selection of orthogonally protected amino acid building blocks and appropriate reaction conditions that preserve the modification.
-
Phosphopeptides: The synthesis of phosphopeptides typically involves the incorporation of a Boc-protected phosphoamino acid derivative, such as Boc-Ser(PO₃Bzl₂)-OH or Boc-Tyr(PO₃Me₂)-OH. The phosphate protecting groups must be stable to the repetitive TFA treatments used for Boc deprotection but removable during the final cleavage step.[3]
-
Glycopeptides: For glycopeptides, a key challenge is the acid sensitivity of the glycosidic bond. The Boc-SPPS strategy for glycopeptides often employs protected glycosylated amino acid building blocks, such as Boc-Asn(Ac₃GlcNAc)-OH. The protecting groups on the carbohydrate moiety must be stable to the synthesis conditions and removable without cleaving the sugar from the peptide.[4]
-
Lipidated Peptides: Lipidation, such as S-palmitoyylation, involves the attachment of a fatty acid to a cysteine residue. In Boc-SPPS, this can be achieved by coupling a pre-lipidated Boc-Cys(Pal)-OH building block or by on-resin lipidation of a deprotected cysteine side chain.[5]
Experimental Workflows
The general workflow for Boc-SPPS of modified peptides follows a cyclical process of deprotection, neutralization, and coupling, culminating in a final cleavage and deprotection step.
Caption: General workflow of the Boc solid-phase peptide synthesis (SPPS) strategy.
Application 1: Synthesis of Phosphopeptides
Phosphorylation is a critical post-translational modification that regulates numerous cellular processes. Synthetic phosphopeptides are invaluable tools for studying protein kinases, phosphatases, and phosphoprotein-binding domains.
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation
Phosphotyrosine-containing peptides are particularly important in studying RTK signaling. Ligand binding to an RTK induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. These phosphotyrosine sites then serve as docking sites for downstream signaling proteins containing SH2 or PTB domains, initiating intracellular signaling cascades that regulate cell proliferation, differentiation, and survival.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Quantitative Data Summary: Phosphopeptide Synthesis
| Peptide Sequence | Phosphorylated Residue | Phosphate Protecting Group | Cleavage Method | Crude Purity (%) | Overall Yield (%) | Reference |
| Ac-Ala-Ile-Arg-Arg-Ala-Ser(P)-Thr-Ile-Glu-NH₂ | Ser(P) | Phenyl (Ph) | HF then PtO₂/H₂ | ~60 | 25-35 | |
| H-Pro-Tyr(P)-Val-OH | Tyr(P) | Methyl (Me) | TfOH/TFA | >70 | ~40 | |
| H-Ala-Pro-Gly-Asp-Ala-Tyr(P)-Gly-Pro-Lys-Leu-Ala-NH₂ | Tyr(P) | None (direct incorporation) | TFA | ~55 | 20-30 | Illustrative |
| K-T-pY-V-P-M-S | Tyr(P) | Benzyl (Bzl) | HF | >65 | ~38 | Illustrative |
Note: Data is illustrative and compiled from descriptions of Boc-SPPS protocols. Actual yields and purities can vary significantly based on the specific sequence, reagents, and reaction conditions.
Detailed Experimental Protocol: Synthesis of a Phosphotyrosine-Containing Peptide
Peptide Sequence: H-Arg-Arg-Leu-Ile-Glu-Asp-Asn-Glu-Tyr(P)-Thr-Ala-Arg-Gly-OH
Materials:
-
Merrifield resin (1% DVB, 1.0 mmol/g substitution)
-
Boc-protected amino acids (including Boc-Tyr(PO₃Bzl₂)-OH)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
Procedure:
-
Resin Preparation: Swell Merrifield resin (0.5 g, 0.5 mmol) in DCM for 1 hour in a reaction vessel.
-
First Amino Acid Attachment (Glycine):
-
Prepare the cesium salt of Boc-Gly-OH by reacting with cesium carbonate.
-
Add the Boc-Gly-Cs salt (4 equivalents) to the swollen resin in DMF and heat at 50°C for 16 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM. Dry under vacuum.
-
-
Peptide Chain Elongation (Cyclical Protocol):
-
Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 30 minutes. Wash with DCM (3x).
-
Neutralization: Treat the resin with 10% DIEA in DCM (v/v) for 5 minutes (2x). Wash with DCM (3x).
-
Coupling: Dissolve the next Boc-amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and add the solution to the resin. Agitate for 2 hours. Monitor completion with the Kaiser test. Wash with DMF (3x) and DCM (3x).
-
Repeat the deprotection, neutralization, and coupling steps for each amino acid, using Boc-Tyr(PO₃Bzl₂)-OH at the desired position.
-
-
Final Cleavage and Deprotection of Benzyl Groups:
-
HF Cleavage: Place the dried peptide-resin in a specialized HF apparatus. Add anisole (1 mL). Cool to -5°C and condense anhydrous HF (10 mL). Stir at 0°C for 1.5 hours. Evaporate the HF under vacuum.
-
Peptide Precipitation: Triturate the residue with cold diethyl ether and collect the crude peptide by filtration.
-
-
Phosphate Deprotection (Hydrogenolysis):
-
Dissolve the crude peptide in 50% aqueous acetic acid. Add 10% Pd/C catalyst.
-
Hydrogenate at atmospheric pressure until HPLC analysis indicates complete removal of the benzyl groups.
-
Filter through Celite to remove the catalyst and lyophilize the filtrate.
-
-
Purification and Analysis:
-
Purify the crude phosphopeptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Analyze the purified peptide by analytical RP-HPLC and confirm the mass by mass spectrometry.
-
Application 2: Synthesis of Glycopeptides
Glycosylation is a ubiquitous post-translational modification that plays a crucial role in protein folding, stability, and cell-cell recognition. Synthetic glycopeptides are essential for studying the biological functions of carbohydrates.
Signaling Pathway: Cell Surface Glycoprotein Recognition
Glycoproteins on the cell surface act as receptors for various signaling molecules and pathogens. The carbohydrate moieties can mediate specific binding events that trigger intracellular signaling. For example, a ligand may bind to a glycoprotein receptor, inducing a conformational change that initiates a signaling cascade, often involving G-proteins or receptor clustering, leading to a cellular response.
Caption: A generalized cell surface glycoprotein signaling pathway.
Quantitative Data Summary: Glycopeptide Synthesis
| Peptide Sequence | Glycosylated Residue | Carbohydrate Moiety | Cleavage Method | Crude Purity (%) | Overall Yield (%) | Reference |
| H-Val-Lys-His-Asn(GlcNAc)-Lys-Ser-OH | Asn(GlcNAc) | N-Acetylglucosamine | HF/anisole | ~50 | 20-30 | Illustrative |
| Ac-Tyr-Ser(GalNAc)-Ala-Val-NH₂ | Ser(GalNAc) | N-Acetylgalactosamine | TFMSA/TFA | ~65 | 30-40 | Illustrative |
| H-Phe-Gly-Asn(Man₅)-Gly-Thr-OH | Asn(Man₅) | Mannose₅ | HF/anisole | ~40 | 15-25 | Illustrative |
Note: Data is illustrative and compiled from descriptions of Boc-SPPS protocols. Actual yields and purities can vary significantly based on the specific sequence, reagents, and reaction conditions.
Detailed Experimental Protocol: Synthesis of an N-Linked Glycopeptide
Peptide Sequence: H-Tyr-Asn(GlcNAc)-Ser-Thr-Ser-Val-OH
Materials:
-
PAM resin (0.8 mmol/g substitution)
-
Boc-protected amino acids (including Boc-Asn(Ac₄-β-D-GlcNAc)-OH)
-
DCM, DMF
-
TFA, DIEA, HBTU
-
Hydrazine monohydrate
-
Anhydrous HF, anisole
Procedure:
-
Resin Preparation and First Amino Acid Attachment: Attach Boc-Val-OH to the PAM resin using standard protocols.
-
Peptide Chain Elongation: Perform the cyclical deprotection, neutralization, and coupling steps as described for the phosphopeptide synthesis, incorporating Boc-Asn(Ac₄-β-D-GlcNAc)-OH at the desired position.
-
On-Resin Deacetylation of the Sugar:
-
Swell the glycopeptide-resin in DMF.
-
Treat with a solution of 5% hydrazine monohydrate in DMF for 3 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Final Cleavage and Deprotection:
-
Cleave the glycopeptide from the resin using anhydrous HF with anisole as a scavenger at 0°C for 1.5 hours.
-
Precipitate the crude glycopeptide with cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the crude glycopeptide by preparative RP-HPLC on a C18 column.
-
Characterize the purified product by analytical RP-HPLC and mass spectrometry.
-
Application 3: Synthesis of Lipidated Peptides
Protein lipidation is crucial for membrane anchoring, protein-protein interactions, and signal transduction. Synthetic lipidated peptides are vital for studying these processes.
Signaling Pathway: Membrane Targeting of Lipidated Proteins
Lipid modifications, such as N-myristoylation or S-palmitoylation, increase the hydrophobicity of a protein, facilitating its association with cellular membranes. This membrane targeting is often the initial step in a signaling cascade, bringing the protein into proximity with its downstream effectors at the membrane. The specific lipid modification can also direct the protein to particular membrane microdomains, such as lipid rafts.
Caption: Membrane targeting and signaling initiation by a lipidated protein.
Quantitative Data Summary: Lipidated Peptide Synthesis
| Peptide Sequence | Lipidated Residue | Lipid Moiety | Cleavage Method | Crude Purity (%) | Overall Yield (%) | Reference |
| G-C(Pal)-V-L-S-A-E | Cys(Pal) | Palmitic Acid | HF/anisole | >70 | ~45 | Illustrative |
| M-G-C(Myr)-Q-T-V-S | Cys(Myr) | Myristic Acid | TFMSA/TFA | ~60 | ~35 | Illustrative |
| K-K-R-P-Q-C(Ger)-NH₂ | Cys(Ger) | Geranylgeranyl | HF/anisole | >65 | ~40 | Illustrative |
Note: Data is illustrative and compiled from descriptions of Boc-SPPS protocols. Actual yields and purities can vary significantly based on the specific sequence, reagents, and reaction conditions.
Detailed Experimental Protocol: Synthesis of an S-Palmitoylated Peptide
Peptide Sequence: H-Gly-Cys(Pal)-Phe-Leu-Ser-Lys-OH
Materials:
-
Merrifield resin
-
Boc-protected amino acids (including Boc-Cys(4-methylbenzyl)-OH)
-
Palmitic acid
-
DCM, DMF, TFA, DIEA, HBTU
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous HF, anisole
Procedure:
-
Peptide Synthesis: Assemble the peptide sequence on Merrifield resin using the standard Boc-SPPS cyclical protocol, incorporating Boc-Cys(4-methylbenzyl)-OH.
-
On-Resin Deprotection of Cysteine:
-
Treat the peptide-resin with a solution of 20% 2-mercaptoethanol in DMF containing 10% DIEA to remove the 4-methylbenzyl protecting group.
-
Alternatively, use a final HF cleavage step that removes this protecting group along with others.
-
-
On-Resin Palmitoylation:
-
Swell the resin with the deprotected cysteine in DMF.
-
Add a solution of palmitic acid (5 equivalents), HBTU (4.9 equivalents), and DIEA (10 equivalents) in DMF.
-
Agitate for 4 hours. Monitor completion by a negative Ellman's test.
-
-
Final Cleavage:
-
Cleave the lipidated peptide from the resin using anhydrous HF/anisole.
-
Precipitate and wash the crude product with cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the S-palmitoylated peptide by preparative RP-HPLC, often requiring a modified gradient with a higher organic phase concentration due to the hydrophobicity of the lipid.
-
Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
-
Conclusion
The Boc-SPPS strategy remains a powerful and versatile method for the synthesis of modified peptides. Its robust nature and the wealth of available protected amino acid building blocks make it suitable for tackling complex synthetic targets, including phosphopeptides, glycopeptides, and lipidated peptides. Careful planning of the synthetic route, including the choice of protecting groups and cleavage conditions, is paramount to achieving high yields and purity. The protocols and data presented here provide a foundation for researchers to successfully apply the Boc-SPPS strategy to the synthesis of modified peptides for a wide range of applications in chemical biology, drug discovery, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Membrane targeting of lipid modified signal transduction proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Cell Surface Receptors and Their Signal Transduction Pathways - Developmental Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Peptides Containing Boc-D-Tyr(Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and development to enhance biological activity, improve metabolic stability, and modulate receptor selectivity. Boc-D-Tyr(Me)-OH, or N-tert-butyloxycarbonyl-O-methyl-D-tyrosine, is a valuable building block in solid-phase peptide synthesis (SPPS). The D-configuration of the alpha-carbon can confer resistance to enzymatic degradation, while the O-methyl group on the tyrosine side chain can alter receptor binding affinity and prevent post-translational modifications like phosphorylation.
These application notes provide a comprehensive overview of the key analytical techniques for characterizing peptides synthesized with this compound. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, along with illustrative data and visualizations to guide researchers in the purification and characterization of these modified peptides.
I. High-Performance Liquid Chromatography (HPLC) Analysis and Purification
Reverse-phase HPLC (RP-HPLC) is the standard method for the analysis and purification of synthetic peptides. Separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.
Application Note:
The presence of the O-methyl group on the tyrosine side chain increases the hydrophobicity of the peptide compared to its non-methylated counterpart. This increased hydrophobicity will result in a longer retention time on a C18 column under standard RP-HPLC conditions. The Boc protecting group, if still present, will significantly increase the retention time due to its hydrophobicity. The D-amino acid configuration does not significantly alter the retention time in achiral RP-HPLC.
Table 1: Predicted HPLC Retention Times for a Model Peptide Sequence
| Peptide Sequence | Modification | Predicted Retention Time (minutes)* |
| H-Gly-Tyr-Ala-OH | Unmodified | 12.5 |
| H-Gly-Tyr(Me)-Ala-OH | O-methylated | 14.2 |
| H-Gly-D-Tyr(Me)-Ala-OH | O-methylated, D-isomer | 14.2 |
| Boc-Gly-D-Tyr(Me)-Ala-OH | Boc-protected, O-methylated, D-isomer | 21.8 |
*Predicted retention times are for illustrative purposes and will vary based on the specific HPLC system, column, and gradient.
Experimental Protocol: Analytical RP-HPLC
Objective: To assess the purity of the crude peptide and optimize purification conditions.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Peptide sample dissolved in Solvent A.
-
-
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Solvent A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 15 minutes at a flow rate of 1 mL/min.
-
Injection: Inject 10-20 µL of the peptide sample.
-
Gradient Elution: Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Experimental Protocol: Preparative RP-HPLC
Objective: To purify the target peptide from impurities.
-
Instrumentation: Preparative HPLC system with a UV detector and a C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Reagents: Same as analytical RP-HPLC.
-
Procedure:
-
Method Development: Based on the analytical chromatogram, develop a shallower gradient for the preparative run to maximize resolution around the target peptide peak.
-
Sample Loading: Dissolve the crude peptide in a minimal amount of Solvent A (with a small amount of ACN if necessary for solubility). Filter the sample before injection.
-
Gradient Elution: Run the optimized gradient at a flow rate appropriate for the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Fraction Collection: Collect fractions corresponding to the target peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
-
II. Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful technique for confirming the molecular weight and sequence of a peptide. Electrospray ionization (ESI) is commonly used for peptides, and tandem mass spectrometry (MS/MS) provides fragmentation data for sequence verification.
Application Note:
The molecular weight of a peptide containing this compound will be increased by the mass of the Boc group (100.07 Da) and the O-methyl group (14.02 Da) compared to the unmodified peptide. In MS/MS analysis, the fragmentation pattern will be similar to that of a standard peptide, with characteristic b- and y-ions. The mass of the Tyr(Me) residue (195.09 Da) will be observed in the fragmentation spectrum.
Table 2: Theoretical Monoisotopic Masses of a Model Peptide and its Fragments
| Peptide/Fragment | Sequence | Theoretical Monoisotopic Mass (Da) |
| Intact Peptide | Boc-D-Tyr(Me)-Ala-Gly-OH | 451.2264 |
| b2-ion | Boc-D-Tyr(Me)-Ala | 366.1971 |
| y2-ion | Ala-Gly-OH | 146.0691 |
| y1-ion | Gly-OH | 75.0320 |
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight of the purified peptide.
-
Instrumentation: A liquid chromatography system coupled to an electrospray ionization mass spectrometer (LC-ESI-MS).
-
Procedure:
-
Perform an analytical RP-HPLC separation as described above.
-
Direct the eluent from the HPLC column into the ESI source of the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the peptide.
-
Deconvolute the resulting spectrum to determine the monoisotopic mass of the peptide.
-
Experimental Protocol: Tandem MS (MS/MS) Sequencing
Objective: To confirm the amino acid sequence of the peptide.
-
Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, ion trap, or Orbitrap).
-
Procedure:
-
Introduce the purified peptide into the mass spectrometer via direct infusion or LC-MS.
-
In the first mass analyzer, select the protonated molecular ion ([M+H]+) of the peptide.
-
Induce fragmentation of the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).
-
In the second mass analyzer, acquire the mass spectrum of the resulting fragment ions.
-
Analyze the fragmentation pattern to identify the series of b- and y-ions, which will confirm the amino acid sequence.
-
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution. For peptides containing this compound, NMR is crucial for confirming the presence and location of the modifications and for assessing the conformational impact of the D-amino acid.
Application Note:
The Boc group will give a characteristic sharp singlet in the 1H NMR spectrum at approximately 1.4 ppm, integrating to 9 protons. The O-methyl group will appear as a singlet at around 3.7 ppm, integrating to 3 protons. The aromatic protons of the Tyr(Me) side chain will show characteristic shifts in the aromatic region (approximately 6.8-7.2 ppm). 2D NMR experiments like COSY and TOCSY can be used to assign the spin systems of the amino acid residues, while NOESY can provide information about through-space proximities and help to determine the peptide's conformation.
Table 3: Expected 1H NMR Chemical Shifts for this compound in a Peptide
| Proton | Expected Chemical Shift (ppm)* | Multiplicity |
| Boc (CH3)3 | ~1.4 | s |
| Tyr(Me) O-CH3 | ~3.7 | s |
| α-CH | ~4.2 - 4.5 | m |
| β-CH2 | ~2.8 - 3.1 | m |
| Aromatic CH | ~6.8 - 7.2 | d, d |
| Amide NH | ~7.5 - 8.5 | d |
*Chemical shifts are dependent on the solvent and the surrounding amino acid sequence.
Experimental Protocol: 1D and 2D NMR
Objective: To confirm the structure and stereochemistry of the peptide.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d6 or CD3OH).
-
1D 1H NMR: Acquire a standard one-dimensional proton spectrum to identify the characteristic signals of the Boc and O-methyl groups and to assess overall sample purity.
-
2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish proton-proton scalar couplings within each amino acid residue.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons belonging to a single amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space (< 5 Å), providing information about the peptide's secondary structure.
-
13C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate directly bonded protons and carbons, aiding in the assignment of the carbon spectrum.
IV. Application Example: Vasopressin/Oxytocin Antagonists
Peptides containing O-methyl-D-tyrosine are often used in the development of antagonists for the vasopressin and oxytocin receptors. These receptors are involved in regulating blood pressure, water balance, and social behaviors. Antagonists are valuable tools for studying these physiological processes and have therapeutic potential.
Application Notes: Boc-D-Tyr(Me)-OH for Peptidomimetic Design and Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-α-tert-Butoxycarbonyl-O-methyl-D-tyrosine, commonly abbreviated as Boc-D-Tyr(Me)-OH, is a non-natural, protected amino acid derivative that serves as a critical building block in the field of peptide chemistry and drug discovery.[1] Its unique structural features—the D-stereoisomer configuration, the acid-labile Boc protecting group on the amine, and the stable methyl ether protecting group on the phenolic side chain—make it an invaluable tool for designing peptidomimetics.[1]
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability, increased bioavailability, and greater receptor selectivity.[2] The incorporation of this compound into a peptide sequence can confer resistance to enzymatic degradation, modulate receptor binding affinity, and fine-tune the conformational properties of the resulting molecule.[1][3] These application notes provide an overview of its properties, applications in peptidomimetic design, and detailed protocols for its use in solid-phase peptide synthesis (SPPS).
Physicochemical and Structural Data
The properties of this compound make it highly suitable for standard peptide synthesis workflows. All quantitative data is summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
| CAS Number | 68856-96-2 | |
| Molecular Formula | C₁₅H₂₁NO₅ | |
| Molecular Weight | 295.33 g/mol | |
| Appearance | White to off-white powder/solid | |
| Purity | ≥97% | |
| Storage Temperature | 4°C | |
| Solubility | Soluble in DMSO and DMF |
Applications in Peptidomimetic Design
The strategic incorporation of this compound is a key technique for overcoming the limitations of natural peptide therapeutics. Its value stems from three core features:
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D-Configuration: Natural proteases are highly specific for L-amino acids. Introducing a D-amino acid like D-tyrosine significantly increases the peptide's resistance to enzymatic degradation, thereby extending its in vivo half-life.
-
O-Methyl Protection: The methyl ether on the tyrosine side chain is a robust protecting group that is stable under the acidic conditions used to remove the Boc group during synthesis. This prevents unwanted side reactions at the phenolic hydroxyl group. Functionally, this modification can also alter hydrogen bonding capacity and steric interactions at the receptor binding site, potentially enhancing affinity and selectivity.
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Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of one of the main strategies for solid-phase peptide synthesis (Boc-SPPS). It provides stable protection for the α-amino group but can be cleanly removed with moderate acid (e.g., trifluoroacetic acid, TFA), allowing for the stepwise elongation of the peptide chain.
The logical workflow for using this compound in peptidomimetic design involves identifying a lead peptide, strategically substituting an L-amino acid with this compound, synthesizing the new analog, and evaluating its biological activity.
Context: Interaction with Signaling Pathways
Peptidomimetics developed using building blocks like this compound often target cell surface receptors, such as G-protein coupled receptors (GPCRs). For instance, modified tyrosine residues are critical components of opioid peptides that target μ (mu) and δ (delta) opioid receptors. The diagram below illustrates a generalized GPCR signaling cascade that such a peptidomimetic could modulate.
Experimental Protocols
Protocol 1: Incorporation of this compound via Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single cycle for adding a this compound residue to a growing peptide chain on a solid support resin (e.g., Merrifield resin).
Materials:
-
Peptide-resin (with a free N-terminal amino group)
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, DIC)
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N,N-Dimethylformamide (DMF)
-
Scavengers (e.g., dithiothreitol, if required)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
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Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes.
-
Drain the solution.
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Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the previous Boc group.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid.
-
-
Neutralization:
-
Treat the resin with a 5-10% solution of DIEA in DMF for 2-5 minutes to neutralize the TFA salt of the N-terminal amine.
-
Wash the resin with DMF (3x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent like HBTU (3 eq.) in DMF.
-
Add DIEA (6 eq.) to activate the carboxylic acid. Allow the mixture to pre-activate for 5-10 minutes.
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Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
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Optional: Monitor coupling completion with a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Cycle Repetition: The resulting peptide-resin, now one residue longer, is ready for the next deprotection and coupling cycle.
Protocol 2: General Procedure for Boc Protection of an Amino Acid
This protocol is adapted from the synthesis of Boc-D-Tyr-OH and can be used as a general method for protecting the α-amino group of an amino acid like D-tyrosine methyl ether.
Materials:
-
D-Tyrosine methyl ether
-
Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O)
-
Solvent (e.g., Dichloromethane, Dioxane/Water mixture)
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Base (e.g., Triethylamine, NaHCO₃)
-
0.5 M HCl (for workup)
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Saturated NaCl solution (Brine)
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Anhydrous sodium sulfate or magnesium sulfate
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Petroleum ether or hexane (for recrystallization)
Procedure:
-
Reaction Setup:
-
Dissolve the starting amino acid (1 eq.) and a base like triethylamine (1.3 eq.) in dichloromethane. Alternatively, use a base like K₂CO₃ in a dioxane/water mixture.
-
Cool the solution in an ice bath.
-
-
Addition of Boc Anhydride:
-
Slowly add Boc anhydride (1.1 eq.) to the cooled solution while stirring.
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After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 12 hours or overnight.
-
-
Workup:
-
Filter the reaction mixture if any solids have formed.
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Transfer the solution to a separatory funnel.
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Wash the organic phase sequentially with 0.5 M dilute HCl, water, and finally with saturated brine.
-
-
Isolation and Purification:
-
Dry the organic phase over anhydrous sodium sulfate.
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Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a solvent system like petroleum ether to yield the pure Boc-protected amino acid.
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Expected Results and Data Analysis
After synthesis, the peptidomimetic should be purified by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry. The biological activity can then be compared to the original lead peptide. Researchers should populate a table with their own experimental data to compare efficacy.
Template for Comparative Biological Data:
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Assay (IC₅₀ or EC₅₀, nM) | In Vitro Stability (t₁/₂, min) |
| Lead Peptide (L-isomer) | Experimental Value | Experimental Value | Experimental Value |
| Peptidomimetic (with D-Tyr(Me)) | Experimental Value | Experimental Value | Experimental Value |
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Coupling of Boc-D-Tyr(Me)-OH
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-D-Tyr(Me)-OH during solid-phase peptide synthesis (SPPS). The information provided herein offers troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and improve coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
A1: The primary reason for poor coupling efficiency of this compound is steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the methyl ether on the tyrosine side chain, creates significant spatial obstruction. This bulkiness can hinder the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.[1][2]
Q2: What are the visible signs of poor coupling of this compound?
A2: A common indicator of incomplete coupling is a positive result in a qualitative ninhydrin (Kaiser) test, which detects free primary amines on the resin.[1] If the test yields a blue or violet color, it signifies that a significant number of N-terminal amines have not reacted with the this compound. Other signs can include a lower than expected resin weight gain after the coupling step and the presence of deletion sequences in the final peptide product upon analysis by mass spectrometry or HPLC.
Q3: Can peptide aggregation affect the coupling of this compound?
A3: Yes, peptide aggregation can significantly impede coupling reactions. As the peptide chain elongates, it can fold into secondary structures or aggregate on the resin, which can physically block the reactive sites.[2] This is particularly problematic for hydrophobic sequences. While this compound itself has aromatic character, the overall sequence composition is the primary determinant of aggregation.
Q4: Are there any specific side reactions to be aware of when coupling this compound?
A4: While the primary challenge is incomplete coupling, other side reactions common to peptide synthesis can occur. Racemization, the loss of stereochemical integrity at the alpha-carbon, is a concern, especially with prolonged activation times or the use of certain bases.[3] However, the use of urethane-based protecting groups like Boc generally suppresses racemization. Another potential issue is the formation of N-acylurea as a byproduct when using carbodiimide coupling reagents like DCC or DIC, which can reduce the yield of the desired peptide.
Troubleshooting Guides
Issue: Positive Ninhydrin Test After Coupling
A positive ninhydrin test indicates the presence of unreacted primary amines, signifying incomplete coupling.
Troubleshooting Workflow for Incomplete Coupling
Caption: A logical workflow for troubleshooting incomplete coupling of this compound.
Possible Causes & Solutions:
-
Insufficient Activation/Reactivity: The chosen coupling reagent may not be potent enough to overcome the steric hindrance.
-
Solution: Switch to a more powerful coupling reagent. Uronium/aminium salt-based reagents like HATU, HBTU, or HCTU are generally more effective than carbodiimides (e.g., DIC/HOBt) for hindered couplings.
-
-
Suboptimal Reaction Conditions: The coupling time may be too short, or the temperature may be too low.
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Solution: Increase the coupling reaction time (e.g., from 1-2 hours to 4 hours or even overnight). A moderate increase in temperature (e.g., to 40°C) can also enhance the reaction rate, but should be done cautiously to avoid potential side reactions.
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-
Low Reagent Concentration: Insufficient equivalents of the amino acid and coupling reagents can lead to incomplete reactions.
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Solution: Increase the equivalents of this compound and the coupling reagents. A 3-4 fold excess relative to the resin loading is a good starting point.
-
-
Reagent Degradation: Old or improperly stored reagents can lose their efficacy.
-
Solution: Use fresh, high-quality reagents and anhydrous solvents.
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Data Presentation
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table provides a qualitative comparison of commonly used coupling reagents in Boc-SPPS.
| Coupling Reagent | Relative Coupling Efficiency | Typical Coupling Time | Risk of Racemization | Notes |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | A cost-effective option, but often slower for sterically hindered couplings. |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | Faster and more efficient than DIC/HOBt; a reliable choice for many applications. |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly recommended for difficult or sterically hindered couplings due to its high reactivity and lower risk of racemization. |
| PyBOP | High | 30 - 60 minutes | Low | An effective phosphonium salt-based alternative, particularly for N-methylated amino acids which present similar challenges. |
Note: The relative efficiencies and times are based on general observations for sterically hindered amino acids and can vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Standard Boc-SPPS Cycle
This protocol outlines a single cycle of deprotection, neutralization, and coupling for the incorporation of an amino acid in Boc-SPPS.
Workflow for a Single Coupling Cycle in Boc-SPPS
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Detailed Steps:
-
Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.
-
Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes to remove the N-terminal Boc group.
-
Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM to remove residual acid.
-
-
Neutralization:
-
Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) or DCM (2 x 2 minutes).
-
Wash the resin thoroughly with DMF to remove excess base.
-
-
Coupling of this compound (using HATU):
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Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
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Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
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Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for completion. A negative (yellow) result indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol for Double Coupling
This protocol is recommended when a single coupling is insufficient, as indicated by a positive ninhydrin test.
-
First Coupling: Follow the standard coupling protocol as described above.
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Washing: After the first coupling, wash the resin thoroughly with DMF to remove all soluble reagents.
-
Second Coupling: Prepare a fresh solution of activated this compound as in the standard protocol. Add this solution to the resin and allow the coupling reaction to proceed for another 1-4 hours.
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Monitoring and Final Washing: Perform a ninhydrin test to confirm the completion of the reaction. Once complete, wash the resin extensively with DMF and DCM.
Capping Protocol
If double coupling still results in a positive ninhydrin test, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
Washing: After the final coupling attempt, wash the resin with DMF.
-
Capping: Treat the resin with a solution of acetic anhydride and DIEA (or pyridine) in DMF (typically a 10-20% solution of acetic anhydride) for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM before proceeding to the next deprotection step.
References
Technical Support Center: Boc-D-Tyr(Me)-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-D-Tyr(Me)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
A1: this compound is a non-natural amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] The "Boc" (tert-butyloxycarbonyl) group is a temporary protecting group for the α-amino group, which is removed at each cycle of synthesis. The methyl ether "(Me)" group on the tyrosine side chain is a permanent protecting group for the phenolic hydroxyl group. This derivative is used to introduce an O-methylated D-tyrosine residue into a peptide sequence, which can enhance metabolic stability and influence biological activity.[1]
Q2: How stable is the O-methyl (Me) protecting group on the tyrosine side chain during Boc-SPPS?
A2: The O-methyl ether is a robust protecting group that is stable to the moderately acidic conditions used for the removal of the N-terminal Boc group, such as 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] Cleavage of aryl methyl ethers typically requires harsher conditions, such as strong acids like hydrobromic acid (HBr) or boron tribromide (BBr₃).[2] Therefore, O-demethylation is generally not a significant concern during the repetitive deprotection steps of Boc-SPPS.
Q3: Can the O-methyl group be cleaved during the final cleavage from the resin?
A3: While stable to TFA, cleavage of the methyl ether could potentially occur under very strong acid conditions used for final cleavage from the resin, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). While direct quantitative data for Tyr(Me) is scarce, the cleavage of aryl methyl ethers is known to be possible with these strong acids.[2] To minimize this risk, it is advisable to use the mildest cleavage conditions possible that are still effective for removing other side-chain protecting groups and cleaving the peptide from the resin.
Q4: Are there any specific challenges associated with the coupling of this compound?
A4: While this compound is a standard amino acid derivative, difficult couplings can arise, particularly when coupling to a sterically hindered amino acid or a growing peptide chain prone to aggregation. If you experience incomplete coupling, consider using a more potent coupling reagent, increasing the coupling time, or performing a double coupling.
Troubleshooting Guides
Issue 1: Incomplete Coupling Leading to Deletion Sequences
Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a significant peak with a mass corresponding to the target peptide minus the mass of a Tyr(Me) residue (207.24 Da) or another amino acid. HPLC analysis shows a major impurity peak eluting close to the main product.
Diagram: Troubleshooting Incomplete Coupling
Caption: Workflow for troubleshooting incomplete coupling events.
Potential Causes and Solutions:
| Cause | Solution |
| Steric Hindrance | Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP. |
| Peptide Aggregation | Change the solvent to N-methylpyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (DMSO) to the DMF. Consider using a lower-loading resin to increase the distance between peptide chains. |
| Suboptimal Activation | Ensure that the coupling reagents are fresh and used in the correct stoichiometry (typically a 3-4 fold excess over the resin loading). |
| Insufficient Coupling Time | Extend the coupling time to 2-4 hours or even overnight for difficult couplings. |
| Incomplete Deprotection of the Previous Residue | Ensure complete removal of the previous Boc group by using fresh TFA solution and adequate deprotection time. A Kaiser test can be used to confirm the presence of a free primary amine before coupling. |
Experimental Protocol: Double Coupling for a Difficult Position
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After the initial coupling of this compound for the standard time (e.g., 1-2 hours), take a small sample of the resin for a Kaiser test.
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction vessel.
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Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Prepare a fresh solution of activated this compound using your chosen coupling reagent.
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Add the fresh coupling solution to the resin and allow the reaction to proceed for another 1-2 hours.
-
Perform a second Kaiser test to confirm the completion of the coupling.
Issue 2: Peptide Aggregation
Symptom: The resin beads clump together, and you observe poor swelling. The Kaiser test may give a false negative result (yellow beads) even with incomplete coupling. HPLC of the crude product shows a complex mixture of impurities.
Diagram: Mitigating Peptide Aggregation
Caption: Strategies to overcome peptide aggregation during SPPS.
Potential Causes and Solutions:
The presence of hydrophobic and aromatic residues, such as Tyr(Me), can contribute to inter-chain hydrogen bonding and lead to peptide aggregation.
| Strategy | Description |
| Solvent Modification | Switch from DMF to NMP, which has better solvating properties for growing peptide chains. Adding a small amount of DMSO (5-10%) to the DMF can also help to disrupt secondary structures. |
| Resin Choice | Use a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g). This increases the distance between the growing peptide chains, reducing the likelihood of intermolecular aggregation. |
| Chaotropic Salts | The addition of chaotropic salts, such as LiCl (0.5 M), to the coupling and deprotection solutions can help to break up hydrogen bonds and disrupt secondary structures. |
| Pseudoproline Dipeptides | If the sequence allows, the introduction of pseudoproline dipeptides at specific positions can effectively disrupt the formation of secondary structures that lead to aggregation. |
Issue 3: Identification of Side Products by Mass Spectrometry
Symptom: MS analysis of the crude peptide shows unexpected peaks, and you need to identify the nature of the side products.
Diagram: Mass Spectrometry Analysis Workflow
Caption: Workflow for identifying peptide impurities using mass spectrometry.
Common Side Products and their Mass Shifts:
| Side Product | Mass Shift (Da) | Description |
| Deletion of Tyr(Me) | -207.24 | Incomplete coupling of this compound. |
| Deletion of other amino acids | Varies | Incomplete coupling of other amino acids in the sequence. |
| Trifluoroacetylation | +96.00 | Capping of unreacted amino groups by trifluoroacetic acid derivatives. |
| Incomplete Boc Deprotection | +100.08 | The Boc group remains on an amino acid. |
| O-Demethylation of Tyr(Me) | -14.02 | Potential side reaction under very strong acid cleavage conditions, resulting in a Tyr residue. |
Mass Spectrometry Fragmentation of Tyr(Me)-Containing Peptides:
In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) MS/MS, peptides primarily fragment along the amide backbone, producing b- and y-ions. The presence of a Tyr(Me) residue will result in a mass difference of 207.09 Da between fragment ions that contain this residue.
A characteristic fragment ion for tyrosine and its derivatives is the immonium ion at m/z 136.0757. For O-methyl-tyrosine, a corresponding immonium ion at m/z 150.0913 would be expected. Loss of the entire side chain can also be observed.
Experimental Protocols
Protocol 1: HPLC Analysis of Crude Peptide Containing Tyr(Me)
This protocol is a general starting point for analyzing the purity of a crude peptide containing a Tyr(Me) residue.
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Procedure:
-
Dissolve the crude peptide in Solvent A to a concentration of approximately 1 mg/mL.
-
Equilibrate the HPLC system with 95% Solvent A and 5% Solvent B.
-
Inject 10-20 µL of the peptide solution.
-
Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm. Peptides containing Tyr(Me) will have absorbance at both wavelengths.
-
Analyze the resulting chromatogram to determine the purity of the crude peptide.
Protocol 2: Test Cleavage from Resin
A small-scale test cleavage is recommended to assess the success of the synthesis before committing the entire batch of resin.
Materials:
-
Peptide-resin (approx. 10-20 mg)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a 1.5 mL microcentrifuge tube.
-
Add approximately 200 µL of the cleavage cocktail to the resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional vortexing.
-
Centrifuge the tube to pellet the resin.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Add 1 mL of cold diethyl ether to the supernatant to precipitate the peptide.
-
Centrifuge for 2 minutes at high speed to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another 1 mL of cold diethyl ether and repeat the centrifugation and decanting steps.
-
Allow the residual ether to evaporate from the open tube.
-
Dissolve the dried peptide in a suitable solvent for HPLC or MS analysis.
References
Technical Support Center: Avoidance of D-Amino Acid Racemization in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of D-amino acids during Solid-Phase Peptide Synthesis (SPPS). Below, you will find frequently asked questions, a troubleshooting guide for common issues, detailed experimental protocols, and quantitative data to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of SPPS and why is it a concern?
A1: Racemization is the conversion of a chiral amino acid from one enantiomeric form to the other (e.g., a D-amino acid converting to its L-enantiomer). In peptide synthesis, this leads to the formation of diastereomeric peptide impurities. These impurities can be challenging to separate from the desired peptide and may significantly alter the biological activity, therapeutic efficacy, and safety profile of the final product.[1][2][3]
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most prevalent mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The α-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting planar enolate intermediate can then be re-protonated from either side, leading to a mixture of D and L configurations.
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are more prone to it under standard SPPS conditions. Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[4][5] Other amino acids that have shown susceptibility, especially under forcing conditions like high temperatures, include Serine (Ser) and Phenylalanine (Phe).
Q4: How do coupling reagents influence racemization?
A4: The choice of coupling reagent is a critical factor in controlling racemization. Onium salt reagents (uronium/aminium and phosphonium) are widely used for their efficiency but can promote racemization, especially with pre-activation in the presence of a base. Carbodiimide reagents, such as DIC, when used with racemization-suppressing additives, are generally a safer choice for minimizing racemization.
Q5: What is the role of additives like HOBt, HOAt, and OxymaPure®?
A5: Additives are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents. They act as activated ester intermediates that are more reactive towards the amine component than towards oxazolone formation. HOAt and OxymaPure® are generally more effective at suppressing racemization than HOBt. OxymaPure® is also favored for its enhanced safety profile, as it is not explosive.
Troubleshooting Guide
Issue 1: High levels of racemization detected in the final peptide product.
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Question: I've analyzed my purified peptide and found a significant percentage of a diastereomeric impurity. What are the likely causes and how can I fix this in my next synthesis?
-
Answer: High racemization can stem from several factors in your protocol. Consider the following troubleshooting steps:
-
Review your coupling chemistry:
-
Coupling Reagent: If you are using an onium salt reagent (e.g., HBTU, HATU) with a strong base like DIPEA and a pre-activation step, this is a likely cause.
-
Solution: Switch to a carbodiimide-mediated coupling with a racemization-suppressing additive. The combination of Diisopropylcarbodiimide (DIC) and OxymaPure® is highly recommended for minimizing racemization.
-
-
Evaluate the base used:
-
Base Strength: Tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used but can promote racemization.
-
Solution: Replace DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Also, use the minimum amount of base necessary for the reaction.
-
-
Control the reaction temperature:
-
Elevated Temperatures: Higher temperatures, especially during microwave-assisted synthesis, can significantly increase the rate of racemization.
-
Solution: Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature). For microwave SPPS, reducing the coupling temperature from 80°C to 50°C can limit the racemization of sensitive amino acids like histidine and cysteine.
-
-
Avoid pre-activation for onium salt couplings:
-
Pre-activation Time: Allowing the amino acid to pre-activate with an onium salt reagent and base before adding it to the resin can lead to significant racemization, with levels reported to be in the 5-33% range for cysteine.
-
Solution: If using an onium salt, add the reagents to the resin without a pre-activation step. This simple change can reduce racemization by 6- to 7-fold.
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-
Issue 2: Significant racemization of a specific D-amino acid, such as D-Cysteine or D-Histidine.
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Question: My peptide contains a D-Cysteine residue, and I'm consistently observing high levels of the corresponding L-diastereomer. What specific strategies can I employ for this amino acid?
-
Answer: D-Cysteine and D-Histidine require special attention during coupling. Here are targeted strategies:
-
For D-Cysteine:
-
Coupling Method: The combination of DIC with HOBt, HOAt, or OxymaPure® is one of the most effective methods for coupling Fmoc-Cys(Trt)-OH with minimal racemization. Preformed pentafluorophenyl (Pfp) esters are also a good option.
-
Side-Chain Protection: The choice of side-chain protecting group can influence racemization. While the trityl (Trt) group is common, other protecting groups like 4,4'-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) have been shown to reduce racemization to less than 1% even with standard onium salt coupling protocols.
-
Solvent: Using a less polar solvent mixture, such as CH₂Cl₂-DMF (1:1), can also help to reduce racemization.
-
-
For D-Histidine:
-
Side-Chain Protection: The imidazole side chain of histidine can catalyze racemization. Protecting the side chain is crucial. In Fmoc chemistry, the Boc and Trt protecting groups are commonly used, with Boc offering better suppression of racemization.
-
Coupling Reagent: Carbodiimide-mediated couplings with additives are generally preferred.
-
Temperature: As with other sensitive amino acids, lower the coupling temperature to minimize racemization.
-
-
Quantitative Data on Racemization
The choice of coupling reagents, additives, and bases significantly impacts the degree of racemization. The following tables summarize quantitative data from various studies to guide your selection.
Table 1: Comparison of Racemization Levels with Different Coupling Reagents and Additives for Fmoc-Cys(Trt)-OH
| Coupling Reagent | Additive | Base | Pre-activation | % D-Isomer Formation |
| HBTU | HOBt | DIPEA | 5 min | 5-33% |
| HATU | HOAt | DIPEA | 5 min | 5-33% |
| BOP | HOBt | DIPEA | 5 min | 5-33% |
| HBTU/HATU/BOP | HOBt/HOAt | DIPEA | No | Reduced by 6-7 fold |
| DIC | OxymaPure® | - | 1-5 min | <1% (generally) |
| DIC | HOBt | - | 5 min | <1% |
Table 2: Effect of Base on Cysteine Racemization
| Coupling Method | Base | Relative Racemization |
| Onium Salt/Additive | DIPEA | High |
| Onium Salt/Additive | NMM | Lower than DIPEA |
| Onium Salt/Additive | 2,4,6-Collidine | Substantially lower than DIPEA/NMM |
Experimental Protocols
Protocol 1: General Low-Racemization Coupling using DIC/OxymaPure®
This protocol is recommended for routine coupling steps, especially when incorporating D-amino acids.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% piperidine solution in DMF (2 x 10 min).
-
Washing: Thoroughly wash the resin with DMF (5-6 times).
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve 3-5 equivalents of the Fmoc-D-amino acid and 3-5 equivalents of OxymaPure® in DMF. b. Add 3-5 equivalents of DIC to the mixture. c. Allow the mixture to pre-activate for 1-5 minutes. d. Add the activated amino acid solution to the washed resin. e. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.
Protocol 2: Analysis of Peptide Enantiomeric Purity by Chiral HPLC after Acid Hydrolysis
This protocol outlines a general procedure for determining the level of racemization in a synthetic peptide.
-
Peptide Hydrolysis: a. Place a small amount of the dried peptide (approx. 0.5-1 mg) in a hydrolysis tube. b. Add 6 M HCl (or deuterated HCl to correct for hydrolysis-induced racemization) to the tube. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the acid to dryness.
-
Sample Preparation: a. Re-dissolve the amino acid hydrolysate in a suitable buffer or mobile phase.
-
Chiral HPLC Analysis: a. Inject the sample onto a chiral HPLC column (e.g., a crown ether-based or cyclodextrin-based column). b. Separate the D- and L-amino acids using an appropriate mobile phase, typically an aqueous buffer with an organic modifier. c. Detect the amino acids using a UV detector. d. Quantify the peak areas of the D- and L-enantiomers to determine the percentage of racemization.
Protocol 3: Chiral Analysis using Marfey's Method
Marfey's method is a reliable indirect method for determining the enantiomeric composition of amino acids.
-
Peptide Hydrolysis: Hydrolyze the peptide as described in Protocol 2.
-
Derivatization: a. Dissolve the dried hydrolysate in water. b. Add a 1% solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone. c. Add 1 M sodium bicarbonate solution and heat the mixture at 40°C for 1 hour. d. Cool the reaction and quench with 2 M HCl. e. Evaporate the solvent.
-
HPLC Analysis: a. Dissolve the derivatized amino acids in a suitable solvent (e.g., acetonitrile). b. Analyze the sample using standard reversed-phase HPLC (e.g., C18 column) with UV detection at 340 nm. c. The resulting diastereomers will have different retention times, allowing for their separation and quantification. Compare the retention times to those of derivatized D- and L-amino acid standards.
Visual Guides
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
Caption: Troubleshooting workflow for high racemization in SPPS.
Caption: Experimental workflow for analyzing enantiomeric purity.
References
- 1. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids
Welcome to the technical support center for optimizing peptide coupling efficiency, with a special focus on sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues that can arise during the coupling of sterically hindered amino acids and provides systematic steps to resolve them.
Issue 1: Low or Incomplete Coupling Efficiency Detected
Symptoms:
-
Positive Kaiser test (dark blue or purple beads/solution) after a coupling step, indicating the presence of free primary amines.[1]
-
Appearance of deletion sequences (peptides missing one or more amino acid residues) in mass spectrometry analysis of the crude product.[1]
-
Multiple peaks in reverse-phase HPLC chromatogram of the crude peptide, indicating impurities.[2]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Steric Hindrance | The bulky nature of the amino acid side chain or N-methylation can physically block the approach of the activated carboxyl group to the free amine on the growing peptide chain.[3] This is a primary reason for difficult couplings.[4] |
| Suboptimal Coupling Reagent | Not all coupling reagents are equally effective for hindered amino acids. Onium salt-based reagents are generally preferred for such challenging couplings. |
| Insufficient Reaction Time | Standard coupling times may not be sufficient for sterically hindered residues to react completely. |
| Peptide Aggregation | As the peptide chain grows, it can form secondary structures like beta-sheets or aggregate, which can mask the N-terminal amine, making it inaccessible for coupling. |
| Reagent Degradation | Coupling reagents and additives can degrade, especially in the presence of moisture, leading to reduced activity. |
| Incorrect Stoichiometry | An improper ratio of the amino acid, coupling reagent, and additives can result in incomplete activation and unwanted side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common examples of sterically hindered amino acids?
Sterically hindered amino acids are characterized by bulky side chains or substitution on the alpha-carbon or amide nitrogen. Common examples include:
-
α,α-disubstituted amino acids: Such as α-aminoisobutyric acid (Aib).
-
N-methylated amino acids: Where a methyl group is attached to the backbone nitrogen.
-
β-branched amino acids: Valine, Isoleucine, and Threonine.
-
Amino acids with bulky side chains: Such as Arginine (especially with its protecting group), Phenylalanine, Tryptophan, and Tyrosine.
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
The choice of coupling reagent is critical for overcoming steric hindrance. Generally, aminium/uronium and phosphonium salt-based reagents are more effective than carbodiimides for difficult couplings.
-
Aminium/Uronium Reagents: HATU, HBTU, and HCTU are highly effective for hindered couplings. HATU is often considered more reactive and can reduce racemization compared to HBTU. COMU, an oxyma-based reagent, shows coupling efficiencies comparable to HATU and is a safer alternative to explosive triazole-based reagents.
-
Phosphonium Reagents: PyBOP and PyAOP are excellent choices for difficult couplings. PyBrOP is particularly effective for coupling N-methyl amino acids.
-
Carbodiimides with Additives: While less potent, carbodiimides like DIC can be used, but the inclusion of an additive is crucial. Oxyma Pure is reported to be more effective than HOBt.
Q3: What is "double coupling" and when should it be used?
Double coupling is the repetition of a coupling step with a fresh solution of the activated amino acid and coupling reagents before proceeding to the next deprotection step. This strategy is often employed to drive a difficult coupling reaction to completion. It is recommended for:
-
Incorporating known sterically hindered amino acids.
-
Coupling an amino acid after a proline residue.
-
Adding the second or third identical amino acid in a sequence.
-
When coupling arginine residues.
Q4: How can I monitor the completion of a coupling reaction?
Monitoring the reaction is crucial to ensure the coupling has gone to completion before proceeding with the synthesis. The most common methods are:
-
Kaiser Test: This colorimetric test detects the presence of free primary amines. A blue/purple color indicates an incomplete reaction, while a yellow/colorless result suggests completion. Note that the Kaiser test does not work for secondary amines like proline.
-
Chloranil Test: This test is useful for detecting secondary amines, such as the N-terminus of a proline residue.
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This is another qualitative method to check for free primary amines on the resin.
Q5: Can reaction conditions other than the choice of coupling reagent be optimized?
Yes, several other parameters can be adjusted:
-
Increase Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields for hindered couplings.
-
Increase Reagent Excess: Using a higher excess of the protected amino acid and coupling reagents can help drive the reaction forward.
-
Elevate Temperature: Carefully increasing the reaction temperature can sometimes improve coupling efficiency, although this may also increase the risk of racemization.
-
Solvent Choice: While DMF is common, other solvents or solvent mixtures might be beneficial. For instance, N-butylpyrrolidinone (NBP) mixed with ethyl acetate has been shown to increase reaction rates in some cases.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Hindered Couplings
| Coupling Reagent Class | Reagent Example | Relative Reactivity | Advantages | Disadvantages |
| Aminium/Uronium Salts | HATU | Very High | High coupling efficiency, fast reactions, reduced racemization. | More expensive, can cause guanidinylation of the N-terminus if used in excess. |
| HBTU/HCTU | High | Excellent for routine synthesis, fast reactions. | May cause guanidinylation. | |
| COMU | Very High | Comparable efficiency to HATU, safer (non-explosive), good solubility. | Limited solution stability. | |
| Phosphonium Salts | PyBOP/PyAOP | High | High efficiency, does not cause guanidinylation, can be used in excess. | Byproducts can be hazardous (BOP). |
| Carbodiimides | DIC + Oxyma | Moderate | Lower cost. | Longer reaction times, generally less effective for highly hindered couplings. |
Experimental Protocols
Protocol 1: Standard Coupling Using an Aminium/Uronium Reagent (e.g., HATU)
-
Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF).
-
Activation Mixture Preparation: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., HATU, 2.9 equivalents) and a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA, 6 equivalents).
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. For sterically hindered amino acids, the reaction time should be extended to 2-4 hours, or even overnight.
-
Monitoring: After the designated time, take a small sample of resin beads and perform a Kaiser test to check for completion.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling for a Highly Hindered Amino Acid
-
First Coupling: Perform the initial coupling of the hindered amino acid as described in Protocol 1, using a potent coupling reagent like HATU for an extended time (e.g., 2-4 hours).
-
Washing: After the first coupling, drain the reaction vessel and thoroughly wash the resin with DMF (3-5 times).
-
Second Coupling: Prepare a fresh activation mixture as in step 2 of Protocol 1.
-
Reaction: Add the new activation mixture to the resin and allow it to react for another 1-2 hours.
-
Monitoring and Washing: Perform a Kaiser test to confirm completion. Once complete, wash the resin thoroughly with DMF and then Dichloromethane (DCM) before proceeding to the next deprotection step.
Protocol 3: Kaiser Test for Monitoring Coupling Completion
-
Sample Collection: After the coupling reaction, collect a small sample of resin beads (5-10 mg) in a small glass test tube.
-
Washing: Wash the beads thoroughly with DMF (3 times) and then with ethanol (3 times) to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Interpretation of Results:
-
Dark blue/purple beads and/or solution: Incomplete coupling (presence of free primary amines).
-
Colorless or yellow beads and solution: Complete coupling.
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General pathway of peptide bond formation.
References
Technical Support Center: Aggregation Issues in Peptides Containing Hydrophobic Residues
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with hydrophobic peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic peptide not dissolving?
A1: Peptides with a high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan) often have poor solubility in aqueous solutions like water or buffers.[1][2] This is because hydrophobic residues tend to minimize contact with water, leading to self-association and aggregation.[1][2] Key factors influencing solubility include the peptide's amino acid composition, overall length, net charge, and the pH of the solvent.[3]
Q2: What is the best way to dissolve a hydrophobic peptide?
A2: A systematic approach is recommended. First, determine the peptide's net charge by assigning a value of +1 to basic residues (K, R, H, N-terminal NH2) and -1 to acidic residues (D, E, C-terminal COOH).
-
For basic peptides (net positive charge): Try dissolving in sterile water. If unsuccessful, add a small amount of 10-25% acetic acid or a very small amount of trifluoroacetic acid (TFA) to aid dissolution before diluting with your aqueous buffer.
-
For acidic peptides (net negative charge): Attempt to dissolve in water or a basic buffer like 0.1M ammonium bicarbonate.
-
For neutral or highly hydrophobic peptides (>50% hydrophobic residues): These are often the most challenging. The recommended method is to first dissolve the peptide in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile. Once fully dissolved, slowly add this concentrated solution dropwise into the desired aqueous buffer while vortexing or stirring. This prevents localized high concentrations that can cause immediate precipitation.
Brief sonication can also help break up particles and improve solubility. It is always advisable to test the solubility on a small portion of the peptide first.
Q3: My peptide dissolves in organic solvent but precipitates when I add my aqueous buffer. What should I do?
A3: This is a common issue caused by the rapid change in solvent polarity, which triggers hydrophobic collapse and aggregation.
Troubleshooting Steps:
-
Slow, Dropwise Addition: Ensure you are adding the peptide-organic solvent stock solution very slowly to the aqueous buffer while vigorously stirring. This helps to rapidly disperse the peptide molecules.
-
Use of Co-solvents: Sometimes, maintaining a small percentage of the organic solvent in the final solution can keep the peptide soluble. However, be mindful of the tolerance of your experimental system to solvents like DMSO.
-
Chaotropic Agents: For non-biological assays, adding denaturing agents like 6M urea or 6M guanidine hydrochloride to the buffer can disrupt the hydrogen bonding networks that contribute to aggregation.
-
Re-lyophilization: If the peptide precipitates, it may be necessary to centrifuge the sample, remove the supernatant, and re-lyophilize the precipitated peptide before attempting to redissolve it under different conditions.
Q4: How can I detect and quantify peptide aggregation?
A4: Several methods are available, ranging from simple visual checks to sophisticated biophysical techniques.
-
Visual Inspection: The simplest method is to check for any cloudiness, turbidity, or visible precipitate in your solution.
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregates can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is widely used to detect the formation of amyloid-like fibrils, a common form of peptide aggregation. ThT dye binds to the β-sheet structures within these fibrils, resulting in a significant increase in fluorescence.
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating and quantifying soluble aggregates like dimers and oligomers from the monomeric peptide based on their size. It is a standard method for quality control in biotherapeutics.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of larger aggregate species.
Q5: Can solution conditions be optimized to prevent aggregation?
A5: Yes, optimizing the solution environment is a key strategy to maintain peptide stability.
-
pH Adjustment: Peptides are often least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH of the buffer to be at least one unit away from the pI can increase the net charge, leading to greater electrostatic repulsion between peptide molecules and reduced aggregation.
-
Ionic Strength: The effect of salt concentration can be complex. In some cases, increasing ionic strength can shield charges and promote aggregation, while in others it can stabilize the peptide. The optimal salt concentration often needs to be determined empirically.
-
Additives and Excipients: Certain additives can help stabilize peptides. For example, arginine and glutamate can increase solubility by interacting with charged and hydrophobic patches.
-
Temperature: Store peptide solutions at appropriate temperatures. For long-term storage, freezing at -20°C or -80°C is recommended. Be aware that repeated freeze-thaw cycles can also induce aggregation.
Data Presentation
Table 1: Recommended Initial Solvents Based on Peptide Properties
| Peptide Property | Primary Solvent | Secondary Solvent (if needed) | Notes |
| Basic (Net Charge > 0) | Sterile Water | 10-30% Acetic Acid | Sonication can aid dissolution. |
| Acidic (Net Charge < 0) | Sterile Water / 1x PBS | 0.1 M Ammonium Bicarbonate | Adjust final pH to ~7. |
| Neutral or Hydrophobic (>50%) | DMSO, DMF, Acetonitrile | Dropwise dilution into aqueous buffer | Avoid DMSO for peptides with Cys, Met, or Trp. |
Table 2: Comparison of Common Aggregation Detection Methods
| Method | Principle | Detects | Advantages | Limitations |
| Thioflavin T (ThT) Assay | Fluorescence of dye upon binding to β-sheets | Amyloid-like fibrils | High sensitivity, suitable for kinetics | Does not detect amorphous aggregates. |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Soluble oligomers, dimers | Quantitative, high resolution, reproducible. | May not detect very large, insoluble aggregates. |
| Dynamic Light Scattering (DLS) | Measures particle size via light scattering | Broad size range of aggregates | Sensitive to large aggregates, non-invasive | Not suitable for separating different species. |
Visualizations
Workflow for Troubleshooting Peptide Solubility and Aggregation
Caption: A step-by-step workflow for dissolving and troubleshooting hydrophobic peptides.
Factors Contributing to Peptide Aggregation
Caption: Intrinsic and extrinsic factors that contribute to peptide aggregation.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Aggregation Monitoring
This protocol is adapted for a 96-well plate reader format to monitor the kinetics of amyloid fibril formation.
Materials:
-
Thioflavin T (ThT) powder
-
Assay Buffer (e.g., 10 mM Phosphate, 150 mM NaCl, pH 7.0)
-
Peptide stock solution
-
Black, clear-bottom 96-well microplate
-
Plate reader with fluorescence capability (Excitation ~440-450 nm, Emission ~480-510 nm)
Procedure:
-
Prepare ThT Stock Solution: Prepare a 1 mM ThT stock solution in your assay buffer. Filter it through a 0.2 µm syringe filter to remove any aggregates. Store this stock solution in the dark.
-
Prepare ThT Working Solution: On the day of the experiment, dilute the ThT stock solution into the assay buffer to a final concentration of 10-20 µM.
-
Set up the Assay Plate:
-
In each well, add your peptide solution to the desired final concentration.
-
Add the ThT working solution to each well.
-
Include negative controls containing only the buffer and ThT to measure background fluorescence.
-
It is recommended to run each condition in triplicate.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a microplate reader pre-set to the desired temperature (e.g., 37°C).
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment. Orbital shaking between reads can sometimes promote aggregation.
-
-
Data Analysis:
-
Subtract the average background fluorescence (from control wells) from the fluorescence readings of the peptide-containing wells.
-
Plot the change in fluorescence intensity over time. A sigmoidal curve is characteristic of amyloid fibril formation, showing a lag phase, an exponential growth phase, and a plateau.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
This protocol provides a general guideline for analyzing peptide monomers and soluble aggregates. The specific column, mobile phase, and flow rate will need to be optimized for your particular peptide.
Materials:
-
HPLC or UHPLC system with a UV detector
-
SEC column appropriate for the molecular weight range of your peptide and its potential aggregates.
-
Mobile Phase (e.g., Phosphate-buffered saline with an appropriate salt concentration, like 150 mM NaCl, to minimize non-specific interactions).
-
Filtered and degassed peptide samples.
Procedure:
-
System and Column Equilibration:
-
Install the SEC column and equilibrate it with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the peptide in the mobile phase to avoid solvent mismatch effects.
-
Centrifuge the sample to remove any insoluble material before injection.
-
-
Injection and Separation:
-
Inject a known volume of the peptide sample onto the column.
-
The separation occurs based on size; larger molecules (aggregates) elute first, followed by the smaller monomeric peptide.
-
-
Detection and Data Analysis:
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm for the peptide backbone or 280 nm for aromatic residues).
-
The resulting chromatogram will show peaks corresponding to different species. The area under each peak is proportional to the concentration of that species.
-
Calculate the percentage of aggregate by dividing the peak area of the aggregate(s) by the total peak area of all species (aggregates + monomer).
-
References
Technical Support Center: Capping in Solid-Phase Peptide Synthesis
This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the capping of unreacted amines following the coupling of Boc-D-Tyr(Me)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise during or after the capping step.
Problem: Kaiser test is still positive (blue beads) after the capping procedure.
-
Possible Cause 1: Inactive Capping Reagents.
-
Solution: Acetic anhydride is susceptible to hydrolysis. Ensure it is fresh and has been stored under anhydrous conditions. The capping solution, a mixture of acetic anhydride and a base, should always be prepared immediately before use.[1]
-
-
Possible Cause 2: Inefficient Reaction Conditions.
-
Possible Cause 3: Severe Peptide Aggregation.
Problem: Mass spectrometry (MS) analysis of the final peptide shows deletion sequences.
-
Possible Cause 1: Incomplete Capping.
-
Solution: This is the most direct consequence of failed capping. Any unblocked amine will be available for coupling in the next cycle, leading to a peptide that is missing the intended amino acid (a deletion sequence). Review your capping protocol, reagent quality, and reaction times for all cycles. Implementing a routine capping step after every coupling is crucial for preventing these impurities.
-
-
Possible Cause 2: Incomplete Coupling in the Previous Step.
-
Solution: Capping is designed to terminate chains that failed to couple. If the initial coupling efficiency is very low, a significant portion of your resin will be capped, leading to a lower overall yield of the target peptide. Before proceeding to capping, ensure the coupling reaction is as complete as possible. For difficult couplings, performing a "double coupling" step is recommended.
-
Problem: Low final peptide yield after synthesis involving capping.
-
Possible Cause: Premature Cleavage from Acid-Labile Resin.
-
Solution: While standard capping with acetic anhydride is generally safe, prolonged exposure to even mildly acidic or basic conditions can affect highly sensitive linkers. Ensure the capping mixture does not become acidic and that post-capping washes are performed promptly and thoroughly with an appropriate solvent like DMF to remove all residual reagents.
-
Frequently Asked Questions (FAQs)
Q1: Why is a capping step necessary in SPPS? A1: The capping step is a crucial quality control measure in SPPS. Not every coupling reaction proceeds with 100% efficiency. Capping involves acetylating any unreacted N-terminal amines on the growing peptide chain. This renders them unreactive for subsequent amino acid coupling cycles, effectively terminating the "failed" sequences. This prevents the formation of deletion sequences, which are often difficult to separate from the final target peptide during purification.
Q2: What are the standard reagents used for capping? A2: The most universally accepted capping agent is acetic anhydride, which serves as the acetylating agent. It is almost always used in combination with a base. Common capping "cocktails" include:
-
Acetic anhydride and pyridine in DMF.
-
Acetic anhydride and N,N-Diisopropylethylamine (DIPEA) in DMF or Dichloromethane (DCM).
Q3: Does the this compound residue require special consideration during capping? A3: The methyl ether protecting group on the tyrosine side chain (Tyr(Me)) is generally stable under standard Boc-SPPS conditions, including the capping step with acetic anhydride and the TFA deprotection steps. It does not typically undergo side reactions with common capping reagents.
Q4: How can I confirm that the capping step was successful? A4: The most common method is to perform a qualitative colorimetric test, such as the Kaiser test, on a small sample of the resin beads after the capping procedure. A negative Kaiser test (yellow/colorless beads) indicates the absence of free primary amines, confirming that the capping was successful. A positive test (blue beads) signifies incomplete capping.
Q5: Is it necessary to perform capping after every coupling cycle? A5: While not strictly necessary if coupling efficiency is proven to be extremely high (>99.9%), it is highly recommended as a standard practice. For difficult or long peptide sequences where coupling efficiencies may vary, implementing a capping step after each coupling cycle is a robust strategy to minimize deletion impurities and simplify the final purification.
Summary of Capping Reagents
| Capping Reagent | Base | Typical Concentration / Ratio | Solvent | Typical Reaction Time |
| Acetic Anhydride | Pyridine | 50 eq. Ac₂O, 50 eq. Pyridine | DMF | 30 min |
| Acetic Anhydride | Pyridine | 3:2 ratio (Ac₂O:Pyridine) | DMF | 30 min |
| Acetic Anhydride | DIPEA | 50 eq. Ac₂O, 50 eq. DIPEA | DMF | 30 min |
| Acetic Anhydride | DIPEA | 0.5 M Ac₂O, 0.125 M DIPEA | NMP | 5-10 min |
| Acetic Anhydride | DIPEA | 5:6:89 (v/v/v) Ac₂O:DIPEA:DMF | DMF | 5-10 min |
Equivalents (eq.) are based on the initial substitution of the resin.
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride and Pyridine
This protocol is a widely used standard for both manual and automated peptide synthesis.
-
Following the amino acid coupling step, drain the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3 to 5 times) to remove residual coupling reagents.
-
Prepare the capping solution fresh by combining acetic anhydride (50 equivalents) and pyridine (50 equivalents) in DMF.
-
Add the capping solution to the washed resin, ensuring the resin is fully suspended.
-
Agitate the mixture gently at room temperature for 30 minutes.
-
Drain the capping solution.
-
Wash the peptide-resin thoroughly with DMF (3 to 5 times) to remove excess capping reagents and byproducts.
-
(Optional but Recommended) Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the capping procedure.
Protocol 2: Capping on Acid-Sensitive Resins (e.g., 2-Chlorotrityl)
This protocol uses DIPEA, a non-nucleophilic base, and may be suitable for particularly sensitive resins where pyridine could cause issues.
-
After the coupling step, drain the reaction vessel and wash the resin with DCM (3 times).
-
Prepare a fresh capping solution of DCM/Methanol/DIPEA in a ratio of 80:15:5 (v/v/v).
-
Add the capping solution to the resin and agitate for 15-30 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DCM (3 times) followed by DMF (3 times) to prepare for the next deprotection/coupling cycle.
Visualizations
Caption: Standard workflow for a single cycle in Boc-SPPS, incorporating the capping step.
Caption: Troubleshooting decision tree for diagnosing the cause of deletion sequences.
References
Technical Support Center: Preventing Side-Chain Reactions of Protected Tyrosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side-chain reactions of protected tyrosine encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-chain reactions of tyrosine during peptide synthesis?
A1: The phenolic hydroxyl group of tyrosine is susceptible to several side reactions, even when protected. The most common issues include:
-
O-Acylation: Unprotected or poorly protected tyrosine can be acylated by activated amino acids during coupling steps, leading to branched peptides and reduced yield of the target peptide.[1]
-
O-Alkylation: During final cleavage with trifluoroacetic acid (TFA), carbocations generated from protecting groups (e.g., tert-butyl cations from tBu groups) or the resin linker can alkylate the tyrosine side chain.[2][3]
-
Nitration: The aromatic ring of tyrosine can be nitrated, particularly in the presence of reactive nitrogen species, leading to the formation of 3-nitrotyrosine.[4][5] This can be a concern if nitric acid or other nitrating agents are present.
-
Sulfonation: Sulfonation of the tyrosine side chain can occur, though it is a less common side reaction in standard peptide synthesis. It is a post-translational modification in biological systems.
-
Rearrangement of Benzyl Protecting Groups: O-benzyltyrosine can rearrange to form 3-benzyltyrosine under acidic conditions.
Q2: Why is it necessary to protect the tyrosine side chain?
A2: Protection of the phenolic hydroxyl group of tyrosine is crucial to prevent its nucleophilic side chain from participating in unwanted reactions during peptide synthesis. Unprotected tyrosine can lead to O-acylation, reducing the yield of the desired peptide and complicating purification.
Q3: Which are the most common protecting groups for the tyrosine side chain?
A3: The choice of protecting group depends on the overall synthetic strategy (Boc/Bzl vs. Fmoc/tBu).
-
In Fmoc/tBu strategy: The tert-butyl (tBu) ether is the most commonly used protecting group for the tyrosine side chain. It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and is cleaved with strong acids like TFA.
-
In Boc/Bzl strategy: Benzyl (Bzl) based protecting groups are often used. These are generally removed by strong acids like HF or TFMSA. Halogenated benzyl ethers, such as 2-bromobenzyl (2-Br-Z) and 2,6-dichlorobenzyl (2,6-Cl2Bzl), offer increased acid stability.
Troubleshooting Guides
Problem 1: Unexpected mass addition of +56 Da to tyrosine residues.
-
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak with a mass increase of 56 Da corresponding to the addition of a tert-butyl group to one or more tyrosine residues.
-
Cause: This is a classic case of O-alkylation of the tyrosine side chain by tert-butyl cations generated during the final TFA cleavage step. These cations are formed from the cleavage of tBu-based protecting groups on other amino acids (e.g., Ser(tBu), Thr(tBu), Asp(OtBu), Glu(OtBu)) or from the resin linker.
-
Solution:
-
Use of Scavengers: The most effective way to prevent this side reaction is to include scavengers in the TFA cleavage cocktail. Scavengers are nucleophilic compounds that "trap" the reactive carbocations before they can modify the peptide.
-
Optimizing the Cleavage Cocktail: For peptides containing tyrosine, a standard cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT). A simpler and less odorous alternative for many sequences is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). TIS is a very effective scavenger for tert-butyl cations.
-
Minimize Cleavage Time: Use the minimum time necessary for complete cleavage and deprotection to reduce the exposure of the peptide to the acidic environment and reactive cations.
-
Problem 2: Unwanted modification of tyrosine with a mass increase of +90 Da.
-
Symptom: Mass spectrometry reveals a peak with a mass addition of 90 Da on tyrosine residues.
-
Cause: This modification corresponds to the addition of a benzyl group. This can occur if a benzyl-based protecting group from another residue migrates to the tyrosine side chain during cleavage. More commonly, it can be a result of the rearrangement of O-benzyltyrosine to 3-benzyltyrosine.
-
Solution:
-
Choice of Protecting Group: When using Boc chemistry, consider using more acid-stable benzyl-based protecting groups for tyrosine, such as 2,6-dichlorobenzyl (2,6-Cl2Bzl), to minimize premature deprotection and rearrangement.
-
Appropriate Scavengers: Use a scavenger cocktail appropriate for Boc/Bzl chemistry, which often includes thioanisole or anisole to scavenge benzyl cations.
-
Problem 3: Presence of 3-nitrotyrosine in the final product.
-
Symptom: Mass spectrometry shows a mass increase of 45.0 Da (+NO2 - H) on tyrosine residues.
-
Cause: Nitration of the tyrosine ring can occur if the synthesis is exposed to nitrating agents. This is often a result of using nitric acid for cleaning glassware or from other sources of reactive nitrogen species in the lab environment. The mechanism involves the formation of a nitronium ion (NO2+) which then attacks the electron-rich aromatic ring of tyrosine.
-
Solution:
-
Avoid Nitrating Agents: Ensure that all glassware and reagents are free from contamination with nitric acid or other nitrating species.
-
Work in an Inert Atmosphere: If nitration is a persistent problem, performing the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric nitrogen oxides.
-
Data Presentation
Table 1: Comparison of Common Tyrosine Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Common Strategy | Stability | Cleavage Conditions | Comments |
| tert-Butyl | tBu | Fmoc/tBu | Stable to base (piperidine) | Strong acid (e.g., 95% TFA) | Most common choice for Fmoc synthesis. Can lead to t-butylation of Tyr during cleavage if scavengers are not used. |
| Benzyl | Bzl | Boc/Bzl | Stable to moderate acid (TFA) | Strong acid (HF, TFMSA) | Prone to rearrangement to 3-benzyltyrosine under acidic conditions. |
| 2-Bromobenzyl | 2-Br-Z | Boc/Bzl | More acid stable than Bzl | Strong acid (HF, TFMSA) | Offers enhanced stability compared to the standard benzyl group. |
| 2,6-Dichlorobenzyl | 2,6-Cl2Bzl | Boc/Bzl | Highly acid stable | Strong acid (HF) | Provides excellent protection with high acid stability. |
Table 2: Common Scavenger Cocktails for TFA Cleavage
| Reagent Name | Composition | Application |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | A good "odorless" alternative for scavenging carbocations, especially from trityl groups. |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A universal and highly effective cocktail for a wide range of sensitive residues, including Tyr, Trp, Cys, and Met. |
| TFA/TIS/Water | TFA/TIS/H₂O (95:2.5:2.5) | A simple and effective cocktail for preventing t-butylation of tyrosine. |
| TFA/EDT/Water | TFA/EDT/H₂O (95:2.5:2.5) | Useful for peptides containing cysteine to prevent side reactions involving this residue. |
Experimental Protocols
Protocol 1: Standard Fmoc-Tyr(tBu)-OH Coupling
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 2 minutes.
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Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
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Washing: Wash the resin with DMF (5 times).
-
Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete (a negative result, i.e., no blue color, indicates complete coupling).
Protocol 2: Cleavage of a Tyrosine-Containing Peptide from Resin
-
Resin Preparation: Wash the dried peptide-resin with DCM (3 times) to remove any residual DMF.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For a peptide containing Tyr and other tBu-protected residues, use TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
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Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold solution of diethyl ether (10-fold excess). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
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Drying: Dry the crude peptide under vacuum.
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Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Troubleshooting workflow for preventing common side-chain reactions of protected tyrosine during solid-phase peptide synthesis.
Caption: Mechanism of tyrosine O-alkylation during TFA cleavage and its prevention using scavengers.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine nitration in peptides by peroxynitrite generated in situ in a light-controlled platform: effects of pH and thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield and purity of O-methyl-D-tyrosine peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of peptides containing O-methyl-D-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using O-methyl-D-tyrosine in peptide synthesis?
A1: O-methyl-D-tyrosine is a valuable amino acid derivative in peptide synthesis and drug development. The O-methyl group protects the phenolic hydroxyl group of tyrosine, preventing potential side reactions such as O-acylation during coupling steps.[1] The D-configuration can enhance the peptide's stability against enzymatic degradation, potentially leading to a longer in-vivo half-life.[2]
Q2: Is a side-chain protecting group necessary for Fmoc-O-methyl-D-tyrosine during solid-phase peptide synthesis (SPPS)?
A2: No, the methyl group on the hydroxyl function of the tyrosine side chain serves as a permanent protecting group throughout the synthesis. This simplifies the synthesis process by eliminating the need for an additional side-chain protecting group and its subsequent removal.
Q3: What is the stability of the O-methyl group during standard TFA cleavage?
A3: While the methyl ether is generally stable, there is a potential for partial demethylation under strong acidic conditions, such as prolonged treatment with Trifluoroacetic Acid (TFA) during cleavage from the resin.[2][3][4] The presence of scavengers in the cleavage cocktail can help to mitigate this side reaction.
Q4: Can the presence of O-methyl-D-tyrosine affect the final peptide's solubility?
A4: Yes, the O-methyl group increases the hydrophobicity of the tyrosine residue. This may influence the overall solubility of the peptide, which should be considered during purification and handling.
Q5: What is the expected impact of using a D-amino acid like O-methyl-D-tyrosine on the peptide's structure and function?
A5: Incorporating a D-amino acid can induce significant changes in the peptide's secondary structure, such as disrupting alpha-helices or promoting beta-turn formation. This can, in turn, affect its biological activity and receptor binding affinity.
Troubleshooting Guides
Problem 1: Low Coupling Efficiency and Yield
Symptoms:
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Incomplete coupling reaction as indicated by a positive Kaiser test (for primary amines) or Chloranil test (for secondary amines).
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Presence of deletion sequences (peptide minus one or more amino acids) in the final product, confirmed by Mass Spectrometry (MS).
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Overall low yield of the desired peptide.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The O-methyl group can cause some steric hindrance. Extend the coupling time and/or perform a double coupling. Using more potent coupling reagents like HATU or HCTU is also recommended. |
| Peptide Aggregation | Hydrophobic sequences are prone to aggregation on the resin, hindering reagent access. Switch to a more polar solvent like N-methylpyrrolidone (NMP), sonicate the reaction vessel, or increase the coupling temperature. |
| Suboptimal Coupling Reagents | For sterically hindered amino acids, standard coupling reagents may be insufficient. Use of aminium/uronium or phosphonium salt-based reagents is advisable. |
Experimental Protocol: Double Coupling for Sterically Hindered Residues
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After the initial coupling reaction, wash the resin with DMF (3x).
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Perform a Kaiser test or appropriate alternative test for coupling completion.
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If the test is positive, prepare a fresh solution of the activated Fmoc-O-methyl-D-tyrosine.
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Add the fresh solution to the resin and allow it to react for an additional 1-2 hours.
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Wash the resin thoroughly with DMF (5x) before proceeding to the next deprotection step.
Problem 2: Impurities in the Crude Product
Symptoms:
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Multiple peaks observed during HPLC analysis of the crude peptide.
-
Mass spectrometry data indicates the presence of unexpected molecular weights.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Demethylation | The O-methyl group can be partially cleaved during TFA treatment, resulting in a peptide with a free tyrosine residue. Minimize the cleavage time and use a scavenger like anisole in the cleavage cocktail to "scavenge" the PMB group and prevent side reactions. |
| Racemization | The D-amino acid can be susceptible to epimerization (conversion to the L-form) during activation. Use coupling reagents known to suppress racemization, such as those combined with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). |
| Oxidation | The tyrosine ring is susceptible to oxidation. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) and use freshly prepared, degassed reagents. |
| Incomplete Deprotection of Other Residues | Protecting groups on other amino acids in the sequence may not be fully removed. Extend the cleavage time or use a stronger cleavage cocktail, while balancing the risk of demethylation. |
Experimental Protocol: Cleavage with Reduced Risk of Demethylation
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Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM).
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A recommended mixture is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For peptides containing O-methyl-tyrosine, consider adding 5% v/v anisole as an additional scavenger.
-
Cleavage Reaction: Add the cold cleavage cocktail to the resin and agitate gently for 1.5-2 hours at room temperature under an inert atmosphere.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Washing: Wash the precipitated peptide with cold ether to remove scavengers and organic impurities.
Problem 3: Difficult Purification
Symptoms:
-
Poor peak shape (broadening or tailing) in preparative HPLC.
-
Co-elution of the desired peptide with impurities.
-
Difficulty in dissolving the crude peptide.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Peptide Aggregation | The increased hydrophobicity from the O-methyl group can lead to aggregation. Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO before diluting with the initial mobile phase. Purify at a slightly elevated temperature (e.g., 30-40 °C). |
| Poor Solubility | The crude peptide may not be fully soluble in the HPLC mobile phase. Experiment with different solvent systems for dissolution, such as those containing acetonitrile, methanol, or isopropanol. |
| Suboptimal HPLC Conditions | The HPLC gradient may not be optimized for separating the target peptide from closely eluting impurities. A shallower gradient will generally provide better resolution. |
Comparative Data
Table 1: Qualitative Comparison of Tyrosine Derivatives in SPPS
| Feature | Fmoc-Tyr(tBu)-OH | Fmoc-O-methyl-D-Tyr-OH |
| Side-Chain Protection | Required (tBu group) | Not required (O-methyl serves as protecting group) |
| Deprotection | tBu group removed during final TFA cleavage | Not applicable |
| Steric Hindrance | Moderate | Potentially slightly higher than Tyr(tBu) |
| Potential Side Reactions | Incomplete tBu removal | Demethylation during cleavage, Racemization |
| Hydrophobicity | Increased relative to unprotected Tyr | Increased relative to unprotected Tyr |
Visualizations
Caption: General workflow for the synthesis of O-methyl-D-tyrosine peptides.
Caption: Troubleshooting decision tree for O-methyl-D-tyrosine peptides.
References
Technical Support Center: TFA Cleavage of Peptides with Sensitive Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the trifluoroacetic acid (TFA) cleavage of peptides containing sensitive amino acid residues.
Frequently Asked Questions (FAQs)
Q1: Which amino acid residues are considered "sensitive" during TFA cleavage, and what are the common side reactions?
During the final cleavage step in Fmoc-based solid-phase peptide synthesis (SPPS), treatment with a strong acid like TFA removes side-chain protecting groups.[1] This process generates highly reactive cationic species that can lead to modifications of certain nucleophilic amino acid residues.[2] The most common sensitive residues and associated side reactions include:
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Tryptophan (Trp): Susceptible to oxidation and alkylation by carbocations generated from protecting groups.[3][4] The indole ring can also be modified by byproducts from the cleavage of Arg(Mtr/Pmc/Pbf) protecting groups.[5]
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Methionine (Met): The thioether side chain is easily oxidized to methionine sulfoxide. It can also be alkylated by t-butyl cations.
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Cysteine (Cys): The highly nucleophilic thiol group can be alkylated, for instance, by t-butyl cations to form S-tert-butylated Cys. It is also prone to oxidation, leading to the formation of disulfide bonds.
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Tyrosine (Tyr): The phenol side chain can be susceptible to alkylation by protecting group cations.
-
Arginine (Arg): While the residue itself is generally stable, the removal of sulfonyl-based protecting groups like Pmc or Pbf can generate reactive species that modify other residues, particularly Trp.
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Serine (Ser) & Threonine (Thr): The hydroxyl groups can be O-alkylated by carbocations.
Q2: What is a scavenger, and why is it essential in a cleavage cocktail?
A scavenger is a nucleophilic reagent added to the TFA cleavage cocktail to "trap" or quench the reactive carbocations generated from the removal of protecting groups and resin linkers. By reacting with these electrophilic species, scavengers prevent them from modifying sensitive amino acid residues in the peptide chain, thereby minimizing side product formation and improving the purity of the crude peptide.
Q3: How do I choose the right scavenger or scavenger cocktail for my peptide?
The selection of scavengers depends on the specific amino acid composition of your peptide. A "cocktail" of multiple scavengers is often used to address a variety of potential side reactions. The following table summarizes common scavengers and their primary targets.
Data Presentation: Scavenger Selection Guide
| Sensitive Residue | Common Side Reaction | Recommended Scavengers | Function of Scavenger |
| Tryptophan (Trp) | Alkylation, Oxidation | Phenol, 1,2-Ethanedithiol (EDT), Triisopropylsilane (TIS) | Phenol and EDT protect the indole ring from modification. TIS is a potent scavenger of carbocations. Using Fmoc-Trp(Boc)-OH can also prevent many side reactions. |
| Methionine (Met) | Oxidation to Met(O) | Thioanisole, Ethyl methyl sulfide (EMS), 1,2-Ethanedithiol (EDT) | These thio-compounds suppress acid-catalyzed oxidation. |
| Cysteine (Cys) | S-alkylation (e.g., S-t-butylation), Disulfide formation | Dithiothreitol (DTT), 1,4-Benzenedimethanethiol (1,4-BDMT), Triisopropylsilane (TIS), Thioanisole, Dimethyl sulfide (DMS) | DTT is a reducing agent that prevents disulfide bond formation. TIS scavenges cations that could alkylate the thiol group. Thioanisole and DMS are also effective scavengers. |
| Tyrosine (Tyr) | Alkylation | Phenol | Phenol acts as a competitive substrate for electrophilic attack by carbocations. |
| Arginine (Arg) | Incomplete Pbf/Pmc removal, Generation of reactive species | Thioanisole | Aids in the removal of Pbf/Pmc protecting groups. |
| General | Alkylation by t-butyl and trityl cations | Water (H₂O), Triisopropylsilane (TIS) | Water is an effective scavenger for t-butyl cations, while TIS is highly effective against trityl cations. |
Common Cleavage Cocktails
The following are widely used scavenger cocktails for TFA cleavage. The choice depends on the sensitive residues present in the peptide.
| Cocktail Name | Composition | Primary Application |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A general-purpose, low-odor cocktail for peptides without highly sensitive residues like Cys or Met. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A milder alternative to Reagent K, useful when trityl-based protecting groups are present. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust and widely used cocktail for peptides with a combination of sensitive residues including Trp, Met, and Cys. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% Ammonium Iodide | Specifically designed to prevent methionine oxidation. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low peptide yield after cleavage and precipitation. | 1. Incomplete cleavage from the resin.2. The peptide is highly hydrophobic and does not precipitate well in ether.3. The peptide has re-attached to the resin. | 1. Extend the cleavage time, especially for peptides with multiple Arg residues. A small-scale trial cleavage can help determine the optimal time.2. Reduce the volume of TFA under a stream of nitrogen before adding cold ether. Alternatively, a 1:1 mixture of ether and pentane may improve precipitation.3. Ensure an adequate amount and appropriate type of scavenger (e.g., TIS for trityl groups) are used to prevent re-attachment. |
| Mass spectrometry shows unexpected adducts (e.g., +57 Da, +16 Da, +242 Da). | 1. Insufficient or inappropriate scavengers leading to alkylation by protecting group cations (e.g., t-butyl, trityl).2. Oxidation of sensitive residues like Met or Trp. | 1. Use a more robust cleavage cocktail with a combination of scavengers (see tables above). Ensure scavengers are fresh.2. Add a reducing scavenger like EDT or DTT to the cleavage cocktail. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| HPLC analysis shows multiple, difficult-to-separate peaks near the main product. | 1. Incomplete removal of side-chain protecting groups.2. Formation of closely related side products due to modification of sensitive residues. | 1. Increase the cleavage time or consider a stronger cleavage cocktail. For Arg(Pmc/Pbf), longer cleavage times may be necessary.2. Optimize the scavenger cocktail based on the peptide sequence. For example, for Cys-containing peptides, adding DTT can prevent disulfide-linked dimers. |
| The reaction mixture turns brown or purple during cleavage. | This discoloration can indicate oxidation of the tryptophan indole ring or other side reactions. | Perform the cleavage under an inert atmosphere. Ensure high-purity, fresh TFA and scavengers are used. The presence of an antioxidant scavenger like EDT can also help. |
Experimental Protocols
General Protocol for TFA Cleavage and Peptide Precipitation
This protocol is a general guideline and should be optimized for the specific peptide.
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Resin Preparation: After solid-phase synthesis is complete, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per gram of resin) to remove residual DMF. Dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail immediately before use. For every 1 gram of resin, prepare 10-20 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours. The optimal time can vary depending on the peptide sequence.
-
Peptide Precipitation: Filter the resin and collect the filtrate, which contains the cleaved peptide. Add the filtrate dropwise to a centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.
Visualizations
Caption: Mechanism of scavenger action during TFA cleavage.
Caption: Experimental workflow for TFA cleavage of peptides.
Caption: Decision tree for selecting a scavenger cocktail.
References
Technical Support Center: Mass Spectrometry Analysis of Peptides with O-methyl-D-tyrosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the unnatural amino acid O-methyl-D-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is the mass shift caused by the incorporation of O-methyl-D-tyrosine into a peptide?
A1: The incorporation of an O-methyl-D-tyrosine residue instead of a standard tyrosine residue results in a mass increase of 14.01565 Da. This is due to the addition of a methyl group (CH₂) to the hydroxyl group of tyrosine.
| Amino Acid | Molecular Formula | Monoisotopic Mass (Da) |
| Tyrosine (Y) | C₉H₁₁NO₃ | 181.07389 |
| O-methyl-tyrosine | C₁₀H₁₃NO₃ | 195.08954 |
| Mass Difference | CH₂ | +14.01565 |
Q2: How can I differentiate between peptides containing O-methyl-D-tyrosine and O-methyl-L-tyrosine?
A2: Standard mass spectrometry techniques, including CID, HCD, and ETD fragmentation, cannot distinguish between D- and L-enantiomers of amino acids within a peptide. To separate peptides containing O-methyl-D-tyrosine from those with O-methyl-L-tyrosine, you must employ chiral liquid chromatography (LC) prior to mass spectrometry analysis. A specialized chiral stationary phase is required to achieve chromatographic separation of the diastereomeric peptides.
Q3: What are the characteristic fragmentation patterns for peptides containing O-methyl-tyrosine in MS/MS analysis?
A3: Peptides containing O-methyl-tyrosine primarily fragment along the peptide backbone, producing the expected b- and y-type ions. In addition to these, you should look for a diagnostic immonium ion for O-methyl-tyrosine at m/z 150.09 . This ion is formed from the fragmentation of the O-methyl-tyrosine side chain and can be a strong indicator of its presence in the peptide. While not always prominent, a potential neutral loss of the methyl group (15.02 Da) from the precursor or fragment ions may also be observed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity or No Peptide Detected | 1. Poor Ionization: The peptide may not be ionizing efficiently. 2. Sample Loss During Preparation: The peptide may be adsorbing to surfaces or being lost during cleanup steps.[1] 3. Incorrect Mass Spectrometer Settings: The instrument may not be calibrated or tuned correctly.[2] 4. Low Sample Concentration: The amount of peptide may be below the limit of detection.[2] | 1. Optimize electrospray ionization (ESI) source parameters. Try different mobile phase compositions (e.g., methanol instead of acetonitrile may improve sensitivity for some peptides). 2. Use low-binding tubes and pipette tips. Ensure that any desalting or purification steps are validated for recovery of your specific peptide. 3. Calibrate the mass spectrometer using a standard calibration solution. Check and optimize ion source and analyzer settings.[2] 4. Concentrate the sample or inject a larger volume if possible. |
| Peptide Identified, but No Confident Localization of O-methyl-D-tyrosine | 1. Insufficient Fragmentation: The MS/MS spectrum may lack the necessary fragment ions to pinpoint the modification. 2. Ambiguous Fragmentation: The modification may be on an isobaric residue if present. 3. Inappropriate Fragmentation Method: The chosen fragmentation technique (e.g., CID) might not be optimal for this specific peptide. | 1. Increase the collision energy (CID/HCD) to induce more fragmentation. 2. Look for the diagnostic immonium ion of O-methyl-tyrosine at m/z 150.09. Its presence strongly suggests the modification is on a tyrosine residue. 3. Consider using alternative fragmentation methods like Electron Transfer Dissociation (ETD), which can provide complementary fragmentation data, especially for labile modifications, though O-methylation is generally stable.[3] |
| Inconsistent Retention Times | 1. LC System Instability: There may be issues with the liquid chromatography system, such as leaks or pressure fluctuations. 2. Column Degradation: The analytical column may be degrading over time. 3. Variable Sample Matrix: Differences in the sample matrix between injections can affect retention. | 1. Check the LC system for any leaks and ensure stable pressure. 2. Use a peptide retention time calibration mixture to assess column performance. Consider replacing the column if performance has degraded. 3. Ensure consistent sample preparation and buffer composition for all samples and standards. |
| High Background Noise or Contamination | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can introduce background noise. 2. Sample Carryover: Residual sample from a previous injection can contaminate the current analysis. 3. Presence of Salts or Detergents: Non-volatile salts and detergents from sample preparation can suppress the signal and contaminate the ion source. | 1. Use high-purity, LC-MS grade solvents and reagents. 2. Implement a robust needle and column wash protocol between sample injections. Injecting blank samples between experimental samples can help identify and mitigate carryover. 3. Ensure a thorough desalting and cleanup of the peptide sample before LC-MS analysis. Avoid using non-volatile buffers. |
| Difficulty in Quantitation | 1. Poor Signal-to-Noise Ratio: Low signal intensity can make accurate quantification challenging. 2. Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of the target peptide, leading to inaccurate quantification. 3. Lack of an Appropriate Internal Standard: Without a suitable internal standard, variations in sample preparation and instrument response cannot be corrected. | 1. Refer to the "Low Signal Intensity" section for troubleshooting tips. 2. Perform a matrix effect study by comparing the signal of the peptide in the sample matrix to its signal in a clean solvent. If significant matrix effects are present, improve sample cleanup or use a stable isotope-labeled internal standard. 3. For accurate quantification, it is highly recommended to use a stable isotope-labeled version of the target peptide as an internal standard. This will have the same chemical properties and retention time but a different mass, allowing for correction of variability. |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of a Peptide Containing O-methyl-D-tyrosine
This protocol provides a general framework. Specific parameters should be optimized for your instrument and peptide of interest.
1. Sample Preparation:
-
Protein Digestion (if applicable): If the peptide is part of a larger protein, the protein must first be denatured, reduced, alkylated, and then digested with a protease such as trypsin.
-
Peptide Desalting: It is crucial to remove salts and other contaminants that can interfere with mass spectrometry. This can be done using C18 solid-phase extraction (SPE) cartridges or tips.
-
Resuspension: Resuspend the purified peptide in a solvent compatible with reverse-phase chromatography, typically 0.1% formic acid in water.
2. Chiral Liquid Chromatography:
-
Column: A chiral stationary phase (CSP) column is required to separate D- and L-isomers. The choice of column will depend on the specific peptide sequence.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient that provides baseline separation of the O-methyl-D-tyrosine and O-methyl-L-tyrosine containing peptides. This will require careful optimization.
-
Flow Rate: Typically in the range of 200-400 nL/min for nano-LC systems.
3. Mass Spectrometry:
-
Ionization Mode: Positive ion mode electrospray ionization (ESI).
-
MS1 Scan: Acquire full MS scans over a mass-to-charge (m/z) range that includes the expected precursor ion of your peptide (e.g., m/z 300-2000).
-
Data-Dependent Acquisition (DDA): Set the instrument to select the most intense precursor ions from the MS1 scan for fragmentation.
-
Inclusion List: To ensure the target peptide is selected for fragmentation, add its calculated m/z value to an inclusion list.
-
Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) for fragmentation.
-
MS2 Scan: Acquire MS/MS spectra of the fragment ions.
4. Data Analysis:
-
Database Search: Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptide from the MS/MS spectra.
-
Variable Modification: When setting up the search, include a variable modification for O-methylation on tyrosine (+14.01565 Da).
-
Manual Validation: Manually inspect the MS/MS spectrum to confirm the peptide sequence and the presence of the diagnostic immonium ion for O-methyl-tyrosine (m/z 150.09).
Visualizations
Logical Workflow for Troubleshooting Peptide Identification
Caption: A logical workflow for troubleshooting poor peptide identification.
Experimental Workflow for Chiral Peptide Analysis
Caption: The experimental workflow for analyzing peptides with O-methyl-D-tyrosine.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides: Precaution of Using MS/MS of Singly Charged Ions for Interrogating Peptide Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Double coupling protocol for difficult amino acids like Boc-D-tyr(ME)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), with a specific focus on challenging coupling reactions like those involving Boc-D-tyr(ME)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a double coupling protocol in SPPS?
A1: A double coupling protocol is employed in SPPS to drive a coupling reaction to completion when a single coupling may be insufficient.[1] This is particularly crucial for "difficult" couplings, which can be caused by several factors including:
-
Sterically hindered amino acids: Amino acids with bulky side chains, such as this compound, can physically obstruct the approach of the activated amino acid to the free N-terminus of the growing peptide chain.[2]
-
Secondary structure formation: As the peptide chain elongates, it can fold into secondary structures (e.g., beta-sheets) that make the N-terminus inaccessible.
-
Peptide aggregation: Inter- and intra-chain hydrogen bonding can lead to peptide aggregation on the resin, hindering reagent diffusion.[2]
-
Repetitive sequences: Synthesizing peptides with repeating amino acid residues can sometimes be challenging, and a double coupling can help ensure complete incorporation.
Q2: How do I know if a double coupling is necessary?
A2: The necessity of a double coupling is typically determined by monitoring the completion of the initial coupling reaction. A qualitative colorimetric test, such as the Kaiser test (for primary amines) or a chloranil test (for secondary amines), is commonly used. A positive result (e.g., a blue color in the Kaiser test) indicates the presence of unreacted free amines, signifying an incomplete coupling and the need for a second coupling step.
Q3: What are the key parameters to consider when optimizing a double coupling protocol?
A3: Several factors can be adjusted to optimize a double coupling protocol:
-
Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction rate.
-
Reaction Time: Extending the duration of the coupling reaction can allow more time for the reaction to proceed to completion.
-
Temperature: Elevating the reaction temperature can increase the kinetic energy of the molecules and improve coupling efficiency, although this may also increase the risk of side reactions like racemization.
-
Coupling Reagents: For particularly difficult couplings, utilizing more potent coupling reagents such as HATU, HCTU, or COMU may be beneficial.
Q4: Can I use a double coupling protocol for all amino acids?
A4: While a double coupling protocol can be applied to any amino acid, it is generally reserved for situations where incomplete coupling is observed or anticipated. For routine couplings of non-hindered amino acids, a single coupling is often sufficient and more time- and cost-effective. Unnecessary double coupling can lead to increased reagent consumption and potentially higher risks of side reactions.
Troubleshooting Guide: Incomplete Coupling of Difficult Amino Acids
This guide provides a systematic approach to troubleshooting incomplete coupling reactions, a common issue when incorporating challenging residues like this compound.
| Symptom | Possible Cause | Recommended Action |
| Positive Kaiser test after initial coupling | Incomplete reaction due to steric hindrance of the incoming amino acid (e.g., this compound). | Perform a second "double" coupling with fresh reagents. |
| Peptide aggregation on the resin, blocking reactive sites. | 1. Wash the resin with a solvent known to disrupt secondary structures (e.g., a "magic mixture" of DCM/DMF/NMP).2. Consider incorporating pseudoproline dipeptides or Dmb/Hmb protected amino acids in the sequence to disrupt aggregation. | |
| Low reactivity of the coupling reagents. | Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU. | |
| Persistently positive Kaiser test after double coupling | Severe peptide aggregation. | In addition to the actions for peptide aggregation, consider synthesizing the peptide at an elevated temperature to disrupt secondary structures. |
| Poor resin swelling, limiting reagent access. | Ensure the resin is adequately swollen in an appropriate solvent like DMF or NMP before and during the coupling reaction. | |
| Degraded amino acid or coupling reagents. | Use fresh, high-quality reagents. Ensure proper storage conditions to prevent degradation. | |
| Low final peptide yield with deletion sequences | Consistent incomplete coupling at one or more steps. | Re-evaluate the synthesis strategy. Proactively use double coupling for known difficult residues. Optimize coupling times and temperatures. |
Experimental Protocols
Standard Double Coupling Protocol for Boc-Protected Amino Acids
This protocol outlines a general procedure for performing a double coupling during solid-phase peptide synthesis using Boc chemistry.
-
Initial Coupling:
-
Following the deprotection of the N-terminal Boc group and subsequent washes, swell the resin in dichloromethane (DCM).
-
In a separate vessel, pre-activate the Boc-amino acid (e.g., this compound) (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) and a tertiary amine base (e.g., DIPEA, 3.5-4 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a defined period (e.g., 30-60 minutes).
-
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
-
Decision Point:
-
Negative Kaiser Test (beads are colorless or yellowish): The coupling is complete. Proceed with the washing steps and the subsequent deprotection of the newly added amino acid.
-
Positive Kaiser Test (beads turn blue): The coupling is incomplete. Proceed to the double coupling step.
-
-
Double Coupling:
-
Filter and wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts from the first coupling.
-
Repeat the coupling procedure (Step 1) using a fresh solution of the activated Boc-amino acid.
-
Allow the second coupling reaction to proceed for the same or an extended duration.
-
-
Final Check and Capping (Optional):
-
Perform another Kaiser test. If the test is now negative, the coupling is considered complete.
-
If the Kaiser test remains positive after the second coupling, this indicates a very difficult coupling. At this point, a decision must be made to either attempt a third coupling or to "cap" the unreacted amines to prevent the formation of deletion sequences in the final product. Capping is typically done using acetic anhydride.
-
-
Washing:
-
Once the coupling is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove all residual reagents and byproducts before proceeding to the next deprotection step.
-
Visualizations
Caption: Workflow for the double coupling protocol in SPPS.
Caption: Troubleshooting logic for incomplete coupling reactions.
References
Validation & Comparative
A Comparative Guide to Boc-D-tyr(ME)-OH and Boc-D-tyr(tBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing tert-butyloxycarbonyl (Boc) chemistry, the strategic selection of side-chain protecting groups is paramount to achieving high yield and purity of the target peptide. For the incorporation of D-tyrosine, two commonly employed derivatives are Boc-D-tyr(ME)-OH, with a methyl ether protecting group, and Boc-D-tyr(tBu)-OH, bearing a tert-butyl ether protecting group. This guide provides an objective comparison of these two building blocks, supported by established chemical principles and experimental protocols, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties
A fundamental comparison of the physicochemical properties of this compound and Boc-D-tyr(tBu)-OH reveals differences in their molecular weight and composition, which can be pertinent for reagent calculations and analysis.
| Property | This compound | Boc-D-tyr(tBu)-OH |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | (2R)-2-[(tert-butoxycarbonyl)amino]-3-[4-(tert-butoxy)phenyl]propanoic acid |
| Molecular Formula | C15H21NO5[1] | C18H27NO5[2] |
| Molecular Weight | 295.33 g/mol [1] | 337.41 g/mol [2] |
| CAS Number | 68856-96-2[1] | 507276-74-6 |
Performance in Peptide Synthesis
The primary divergence in the utility of these two derivatives lies in the stability and cleavage of their respective side-chain protecting groups. This directly impacts the deprotection strategy and the overall workflow of the peptide synthesis.
| Performance Metric | This compound | Boc-D-tyr(tBu)-OH |
| Side-Chain Protection Stability | The O-methyl ether is stable to the acidic conditions used for Nα-Boc deprotection (e.g., TFA) and to the strong acids typically used for final cleavage in Boc-SPPS (e.g., HF, TFMSA). | The O-tert-butyl ether is stable to the repetitive Nα-Boc deprotection with TFA but is labile to the strong acids used for final cleavage (e.g., HF, TFMSA). |
| Side-Chain Deprotection | Requires harsh and specific reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr) for cleavage. This deprotection is performed as a separate step, orthogonal to the final peptide cleavage from the resin. | The tert-butyl group is conveniently removed simultaneously with the final cleavage of the peptide from the resin using standard strong acid cocktails (e.g., HF, TFMSA). |
| Potential Side Reactions | Cleavage with BBr3 is highly effective but can be aggressive and may affect other sensitive residues if not performed carefully. | Acid-labile deprotection of the tert-butyl group generates tert-butyl cations, which can lead to alkylation of sensitive residues like tryptophan and methionine. The inclusion of scavengers is crucial to mitigate this. |
| Synthetic Strategy | Offers an orthogonal protection scheme, allowing for the synthesis of peptides where the tyrosine hydroxyl group is to remain protected until a specific, late-stage deprotection is desired. | Aligns with the standard Boc-SPPS workflow where all protecting groups are removed in a single final cleavage step. |
Experimental Protocols
The following sections outline the generalized experimental workflows for the incorporation and deprotection of this compound and Boc-D-tyr(tBu)-OH in manual Boc-SPPS.
General Boc-SPPS Cycle
The iterative cycle of deprotection, neutralization, and coupling for chain elongation is consistent for both derivatives.
Figure 1: General workflow for a single coupling cycle in Boc-SPPS.
Final Cleavage and Deprotection
The final steps of obtaining the deprotected peptide diverge significantly between the two derivatives.
Boc-D-tyr(tBu)-OH: Single-Step Cleavage and Deprotection
This protocol utilizes a strong acid to concurrently cleave the peptide from the resin and remove the tert-butyl side-chain protecting group.
Reagents:
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole, thioanisole, or a mixture like Reagent K). A common non-HF alternative is TFMSA/TFA/thioanisole.
Protocol:
-
Resin Preparation: The dried peptide-resin is placed in a specialized cleavage apparatus.
-
Cleavage Reaction: The pre-chilled cleavage cocktail is added to the resin. The reaction is typically stirred at 0°C for 1-2 hours.
-
Peptide Precipitation: The acid is removed under vacuum, and the crude peptide is precipitated by the addition of cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is collected by filtration or centrifugation, washed with cold ether, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 2: Workflow for the final cleavage and deprotection of a peptide containing Tyr(tBu).
This compound: Two-Step Deprotection and Cleavage
Due to the stability of the methyl ether, a dedicated deprotection step is required prior to or after the cleavage of the peptide from the resin. Cleavage of the methyl ether on the resin is often preferred to avoid side reactions in solution.
Reagents:
-
Methyl Ether Cleavage: Boron tribromide (BBr3) in dichloromethane (DCM).
-
Peptide-Resin Cleavage: Standard strong acid cocktail (e.g., HF or TFMSA with scavengers).
Protocol:
-
Resin Swelling: Swell the peptide-resin in DCM.
-
O-Methyl Group Deprotection: Treat the resin with a solution of BBr3 in DCM. The reaction is typically performed at 0°C to room temperature and monitored for completion.
-
Washing: Thoroughly wash the resin with DCM and other solvents to remove residual BBr3 and byproducts.
-
Final Cleavage: Perform the standard final cleavage of the peptide from the resin using a strong acid cocktail (HF or TFMSA with scavengers) as described for the tBu protocol.
-
Peptide Precipitation, Isolation, and Purification: Follow the same procedure as for the tBu-protected peptide.
Figure 3: Workflow for the final deprotection and cleavage of a peptide containing Tyr(Me).
Signaling Pathways and Logical Relationships
The choice between these two derivatives can be visualized as a decision point in the overall peptide synthesis strategy, with downstream implications for the required chemical transformations.
Figure 4: Decision pathway for selecting a Tyr protecting group in Boc-SPPS.
Conclusion
The selection between this compound and Boc-D-tyr(tBu)-OH is a strategic one that should be made based on the specific requirements of the target peptide and the desired synthetic workflow.
-
Boc-D-tyr(tBu)-OH is the more conventional choice for routine Boc-SPPS, offering the convenience of a single-step final cleavage and deprotection. Its primary drawback is the potential for side-chain alkylation by the released tert-butyl cations, which necessitates the use of effective scavengers.
-
This compound provides an orthogonal protecting group strategy. The stability of the methyl ether allows for the synthesis of peptides where the tyrosine hydroxyl group needs to remain protected through various synthetic steps, with its removal orchestrated at a specific point using harsh but selective reagents like BBr3. This approach offers greater flexibility for complex peptide modifications but requires an additional, carefully controlled deprotection step.
Ultimately, a thorough understanding of the chemical properties of each protecting group and the nuances of their respective deprotection protocols will enable the researcher to choose the most suitable building block for the successful synthesis of their target peptide.
References
A Comparative Guide to the Biological Activity of Peptides Containing O-methyl-D-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of peptides incorporating O-methyl-D-tyrosine against their native counterparts and other analogues. The inclusion of this modified amino acid can significantly influence a peptide's pharmacological profile, including its receptor binding affinity, potency, and in vivo efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development in this area.
Introduction to O-methyl-D-tyrosine in Peptides
O-methyl-D-tyrosine is a derivative of the amino acid tyrosine where the hydroxyl group on the phenol ring is methylated and the stereochemistry at the alpha-carbon is in the D-configuration. The incorporation of this non-proteinogenic amino acid into peptide sequences is a strategy employed in medicinal chemistry to modulate their biological properties. Methylation of the tyrosine hydroxyl group can impact hydrogen bonding interactions with receptors and may alter the peptide's susceptibility to enzymatic degradation, potentially enhancing its metabolic stability. The D-configuration of the alpha-carbon can also influence the peptide's conformational preferences and its interaction with chiral biological targets like receptors.
This guide focuses on the effects of O-methyl-D-tyrosine substitution in the context of opioid peptides, specifically dermorphin, a potent and selective μ-opioid receptor agonist.
Comparative Biological Activity of a Dermorphin Analogue
Dermorphin is a naturally occurring heptapeptide with the sequence Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂. A study by Darłak and colleagues in 1983 investigated the structure-activity relationship of dermorphin by synthesizing and evaluating several analogues, including one with O-methyltyrosine at the first position ([Tyr(Me)¹]dermorphin).[1][2]
Quantitative Comparison of Dermorphin and its O-methyl-D-tyrosine Analogue
| Compound | In Vitro Activity (Guinea Pig Ileum Assay) | In Vivo Analgesic Activity (Hot Plate Test) | Receptor Binding Affinity (Radioreceptor Assay) |
| Dermorphin | High Potency | High Potency | High Affinity for opiate receptors |
| [Tyr(Me)¹]dermorphin | Moderate Potency | Moderate Potency | Moderate Affinity for opiate receptors[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Guinea Pig Ileum (GPI) Assay for Opioid Activity
The guinea pig ileum assay is a classic pharmacological preparation used to assess the activity of opioid agonists and antagonists.[3] The myenteric plexus of the guinea pig ileum is rich in μ-opioid receptors. Agonist binding to these receptors inhibits the electrically stimulated contractions of the longitudinal muscle.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.
-
Stimulation: The ileum is subjected to electrical field stimulation to induce regular twitch contractions.
-
Drug Application: The test peptide (e.g., dermorphin or its analogue) is added to the organ bath in a cumulative concentration-response manner.
-
Measurement: The inhibition of the twitch contractions is measured isometrically.
-
Data Analysis: The concentration of the peptide that produces a 50% inhibition of the twitch response (IC₅₀) is determined.
Hot Plate Test for Analgesia in Mice
The hot plate test is a widely used method to evaluate the analgesic efficacy of drugs in rodents. The test measures the latency of the animal's response to a thermal stimulus.
Methodology:
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animal Acclimation: Mice are habituated to the testing room and apparatus before the experiment.
-
Drug Administration: The test peptide or a control vehicle is administered to the mice (e.g., subcutaneously or intracerebroventricularly).
-
Testing: At a predetermined time after drug administration, each mouse is placed on the hot plate, and the time until a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The analgesic effect is determined by the increase in the response latency compared to the control group. The dose that produces a 50% of the maximum possible effect (ED₅₀) can be calculated.
Radioreceptor Binding Assay
This assay is used to determine the affinity of a ligand for a specific receptor. It involves competing the binding of a radiolabeled ligand with an unlabeled test compound.
Methodology:
-
Membrane Preparation: A tissue homogenate rich in the target receptor (e.g., rat brain striatum for opioid receptors) is prepared.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]naloxone) and varying concentrations of the unlabeled test peptide.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. This value can be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the peptide for the receptor.
Visualizations
μ-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the μ-opioid receptor, a G-protein coupled receptor (GPCR), upon activation by an agonist like dermorphin.
Caption: μ-Opioid receptor signaling pathway leading to analgesia.
Experimental Workflow for Competitive Radioligand Binding Assay
The diagram below outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test peptide.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Boc-D-Tyr(Me)-OH in Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the modification of amino acid side chains is a critical strategy for enhancing the pharmacological properties of peptide-based therapeutics. The incorporation of unnatural amino acids, such as O-methylated D-tyrosine (D-Tyr(Me)), can significantly improve metabolic stability, receptor affinity, and bioavailability. Boc-D-Tyr(Me)-OH has traditionally been a widely used building block for this purpose, particularly in Boc solid-phase peptide synthesis (SPPS). However, a range of alternatives now offer distinct advantages in terms of synthetic strategy, performance, and the specific characteristics they impart to the final peptide.
This guide provides an objective comparison of key alternatives to this compound, supported by available experimental data and detailed methodologies to inform the selection of the most appropriate building block for your research and development needs.
Performance Comparison of Key Alternatives
The selection of an appropriate protected amino acid is a crucial decision in peptide synthesis, directly impacting crude purity, overall yield, and the potential for side reactions. This section compares the performance of common alternatives to this compound based on critical parameters.
| Parameter | This compound | Fmoc-D-Tyr(Me)-OH | Boc-D-Tyr(Et)-OH | Boc-D-p-methoxyphenylalanine |
| Synthetic Strategy | Boc/Bzl | Fmoc/tBu | Boc/Bzl | Boc/Bzl |
| Coupling Efficiency | High | High | High | High |
| Racemization Risk | Low (<0.4% per cycle)[1] | Low[1] | Low | Low |
| Side-Chain Stability | High (stable to TFA) | High (stable to piperidine) | High (stable to TFA) | High (stable to TFA) |
| Cleavage Conditions | Strong acid (e.g., HF) | Mild acid (e.g., TFA) | Strong acid (e.g., HF) | Strong acid (e.g., HF) |
| Key Advantages | Well-established in Boc chemistry | Milder cleavage, orthogonal protection | Alternative O-alkylation | Commercially available, similar structure |
| Key Disadvantages | Harsh final cleavage | Potential for piperidine-induced side reactions | Limited commercial availability | Different electronic properties |
In-Depth Look at the Alternatives
Fmoc-D-Tyr(Me)-OH: The Orthogonal Approach
The most direct alternative to this compound is its Fmoc-protected counterpart. The primary difference lies in the Nα-protection strategy, which dictates the entire synthetic protocol.
-
Advantages : The Fmoc/tBu strategy employs a base-labile Fmoc group for Nα-protection, which is removed with a mild base like piperidine.[2] This allows for the use of milder acid-labile protecting groups on the side chains, which are cleaved simultaneously with the peptide from the resin using trifluoroacetic acid (TFA). This orthogonality avoids the use of harsh acids like hydrofluoric acid (HF) required in the Boc/Bzl strategy, making it more suitable for sensitive peptide sequences and automated synthesis.[2]
-
Considerations : While the milder conditions are generally advantageous, the repeated piperidine treatments in Fmoc-SPPS can sometimes lead to side reactions such as aspartimide formation or diketopiperazine formation, particularly in susceptible sequences.[3]
Boc-D-Tyr(Et)-OH: A Subtle Modification
Substituting the O-methyl group with an O-ethyl group offers a structurally similar alternative.
-
Advantages : The ethyl ether may offer slightly different steric and electronic properties compared to the methyl ether, which could be beneficial for fine-tuning peptide-receptor interactions. The synthesis and incorporation follow the standard Boc/Bzl protocol.
-
Considerations : Boc-D-Tyr(Et)-OH is less commonly available commercially compared to the methyl derivative, which may impact cost and accessibility. The stability of the ethyl ether under the acidic conditions of Boc-SPPS is comparable to the methyl ether.
Boc-D-p-methoxyphenylalanine: A Positional Isomer
Boc-D-p-methoxyphenylalanine, also known as Boc-D-Phe(4-OMe)-OH, is a close structural analog where the methoxy group is directly attached to the phenyl ring.
-
Advantages : This amino acid is commercially available and can be readily incorporated into peptides using standard Boc-SPPS protocols. Its structural similarity to O-methylated tyrosine makes it a viable candidate for mimicking its properties.
-
Considerations : The electronic properties of the aromatic ring are altered due to the direct attachment of the methoxy group, which may influence the peptide's binding affinity and biological activity.
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of a model tetrapeptide (e.g., D-Ala-D-Tyr(X)-Ala-Ala-NH2) to highlight the key differences in incorporating this compound and Fmoc-D-Tyr(Me)-OH.
Protocol 1: Boc-SPPS for incorporating this compound
This protocol outlines a standard cycle for adding an amino acid using Boc chemistry on a 0.1 mmol scale with a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dichloromethane (DCM, 5 mL) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (5 mL) and agitate for 2 minutes.
-
Drain and add a fresh 50% TFA/DCM solution (5 mL) and agitate for 20 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and N,N-dimethylformamide (DMF) (3x).
-
-
Neutralization: Add a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF (5 mL) and agitate for 5 minutes. Drain and wash with DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (this compound or other Boc-amino acid, 0.4 mmol) and an activating agent (e.g., HBTU, 0.38 mmol) in DMF (2 mL).
-
Add DIPEA (0.8 mmol) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection, treat the resin with a cleavage cocktail (e.g., HF/anisole) to cleave the peptide from the resin and remove side-chain protecting groups.
Protocol 2: Fmoc-SPPS for incorporating Fmoc-D-Tyr(Me)-OH
This protocol outlines a standard cycle for adding an amino acid using Fmoc chemistry on a 0.1 mmol scale with a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF (5 mL) for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF (5 mL) and agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for 15-20 minutes.
-
Drain and wash the resin extensively with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (Fmoc-D-Tyr(Me)-OH or other Fmoc-amino acid, 0.4 mmol) and an activating agent (e.g., HATU, 0.38 mmol) in DMF (2 mL).
-
Add DIPEA (0.8 mmol) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage: After the final Fmoc deprotection, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
Visualization of Key Processes
To further aid in understanding the context of these modifications, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Opioid Receptor Signaling Pathway.
Caption: General Solid-Phase Peptide Synthesis Workflow.
Conclusion
The choice of an appropriate building block for introducing O-methylated D-tyrosine into a peptide sequence is a critical decision that influences the entire synthetic strategy and the purity of the final product. While this compound remains a viable option, particularly for those well-versed in Boc chemistry, its Fmoc-protected counterpart, Fmoc-D-Tyr(Me)-OH, offers the significant advantage of milder cleavage conditions, making it a preferred choice for many modern applications. Other alternatives, such as Boc-D-Tyr(Et)-OH and Boc-D-p-methoxyphenylalanine, provide opportunities for subtle structural modifications to fine-tune the biological activity of the target peptide. A thorough understanding of the advantages and disadvantages of each alternative, as outlined in this guide, will enable researchers to make an informed decision that best suits the specific requirements of their peptide synthesis project.
References
A Comparative Guide to Peptides Containing O-Methyl-D-Tyrosine Versus Native L-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
The modification of native peptide sequences is a cornerstone of modern drug discovery, aiming to enhance therapeutic properties such as stability, receptor affinity, and bioavailability. The substitution of the native L-tyrosine with the synthetic amino acid O-methyl-D-tyrosine represents a strategic modification to improve the pharmacokinetic profile of peptide-based therapeutics. This guide provides an objective comparison of these two peptide variants, detailing the theoretical advantages of O-methyl-D-tyrosine incorporation and providing the experimental frameworks necessary to validate these properties.
Enhanced Enzymatic Stability: A Key Advantage of O-Methyl-D-Tyrosine
A primary challenge in the development of peptide therapeutics is their rapid degradation by proteases in the body. Proteolytic enzymes exhibit a high degree of stereoselectivity, primarily recognizing and cleaving peptide bonds involving L-amino acids. The incorporation of a D-amino acid, such as O-methyl-D-tyrosine, renders the peptide significantly more resistant to this enzymatic degradation. This increased stability is expected to prolong the peptide's half-life in vivo, potentially leading to a more sustained therapeutic effect.
Furthermore, the methylation of the phenolic hydroxyl group in O-methyl-D-tyrosine can prevent post-translational modifications such as phosphorylation, which may be a desirable attribute in designing peptides with specific and controlled signaling activities.
Data Presentation: A Comparative Overview
While direct comparative data for a specific peptide is not publicly available, the following tables present a hypothetical but realistic comparison based on the known principles of peptide chemistry and pharmacology. These tables are intended to illustrate the expected differences in performance between a hypothetical peptide "Peptide-Y" containing native L-tyrosine and its modified counterpart, "Peptide-mY," containing O-methyl-D-tyrosine.
Table 1: Comparative Binding Affinity
| Peptide | Receptor Target | Dissociation Constant (Kd) [nM] | Inhibition Constant (Ki) [nM] |
| Peptide-Y (L-Tyrosine) | Receptor X | 5.2 | 8.1 |
| Peptide-mY (O-methyl-D-tyrosine) | Receptor X | 7.8 | 12.3 |
Note: The introduction of a D-amino acid and O-methylation may slightly alter the peptide's conformation, potentially leading to a modest decrease in binding affinity. This is a critical parameter to evaluate experimentally.
Table 2: Comparative Enzymatic Stability
| Peptide | Matrix | Half-life (t1/2) [min] | Degradation Rate Constant (k) [min-1] |
| Peptide-Y (L-Tyrosine) | Human Plasma | 15 | 0.0462 |
| Peptide-mY (O-methyl-D-tyrosine) | Human Plasma | >240 | <0.0029 |
Note: A significant increase in half-life is the primary anticipated advantage of incorporating O-methyl-D-tyrosine.
Table 3: Comparative Biological Activity
| Peptide | Assay Type | EC50 / IC50 [nM] |
| Peptide-Y (L-Tyrosine) | Functional Assay (e.g., cAMP accumulation) | 12.5 |
| Peptide-mY (O-methyl-D-tyrosine) | Functional Assay (e.g., cAMP accumulation) | 18.9 |
Note: The change in biological activity is expected to correlate with any observed changes in binding affinity.
Experimental Protocols
To empirically validate the hypothetical data presented above, the following detailed experimental protocols are provided.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Peptides can be synthesized using a standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-Tyrosine(tBu)-OH and Fmoc-O-methyl-D-tyrosine-OH)
-
Rink Amide resin
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the deprotected resin and shake for 2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Enzymatic Degradation Assay in Human Plasma
This assay measures the stability of the peptides in a biologically relevant matrix.
Materials:
-
Synthesized peptides (Peptide-Y and Peptide-mY)
-
Human plasma (anticoagulated with EDTA or citrate)
-
Quenching solution: Acetonitrile with 1% TFA
-
LC-MS system
Procedure:
-
Peptide Incubation: Prepare a stock solution of each peptide in a suitable buffer (e.g., PBS). Add the peptide stock solution to pre-warmed human plasma to a final concentration of 10 µM. Incubate at 37°C with gentle agitation.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Reaction Quenching: Immediately mix the aliquot with an equal volume of cold quenching solution to precipitate plasma proteins and stop enzymatic activity.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the supernatant using an LC-MS system to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to determine the half-life (t1/2) of the peptide.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity of the synthesized peptides for their target receptor.
Materials:
-
Cell membranes or whole cells expressing the target receptor (Receptor X)
-
Radiolabeled ligand known to bind to Receptor X (e.g., [125I]-labeled standard)
-
Synthesized peptides (Peptide-Y and Peptide-mY) as unlabeled competitors
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptides to the receptor preparation.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that can be activated by a peptide ligand. Tyrosine residues within the peptide ligand are often crucial for receptor binding and activation.
Caption: Generic GPCR signaling pathway activated by a peptide ligand.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for comparing the characteristics of peptides containing O-methyl-D-tyrosine and native L-tyrosine.
Caption: Workflow for the comparative characterization of peptides.
O-Methylation of Tyrosine: A Comparative Guide to its Impact on Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of amino acid side chains is a cornerstone of modern peptide and protein engineering. Among these modifications, the O-methylation of tyrosine residues presents a subtle yet powerful tool for modulating peptide conformation, and consequently, its biological activity and therapeutic potential. This guide provides a comprehensive comparison of O-methylated tyrosine-containing peptides with their unmodified counterparts, supported by established experimental methodologies and data analysis.
Impact on Peptide Structure: A Comparative Analysis
The introduction of a methyl group to the hydroxyl moiety of a tyrosine side chain eliminates a key hydrogen bond donor. This seemingly minor alteration can induce significant changes in the local and global conformation of a peptide. The table below summarizes the expected quantitative impact of tyrosine O-methylation on key conformational parameters, based on analogous modifications and spectroscopic studies.
| Parameter | Unmodified Tyrosine (Tyr) | O-Methylated Tyrosine (Tyr(Me)) | Method of Analysis | Rationale for Change |
| Backbone Dihedral Angles (φ, ψ) | Typical β-sheet/α-helical regions | Potential shift towards more extended or altered turn conformations | NMR Spectroscopy (NOE, J-coupling) | Loss of the hydroxyl proton removes constraints imposed by hydrogen bonding, potentially allowing for greater rotational freedom or favoring different intramolecular interactions. |
| Side Chain Dihedral Angle (χ1) | -60° (g-), 180° (t), +60° (g+) | Preference for specific rotamers may be altered | NMR Spectroscopy (NOE) | The bulkier O-methyl group can create steric clashes, favoring rotameric states that minimize these interactions. |
| Secondary Structure Content | Dependent on sequence context | Decrease in β-turn or α-helical propensity in specific contexts | Circular Dichroism (CD) Spectroscopy | The ability to form specific hydrogen bonds stabilizing these structures is removed, potentially leading to a more disordered or alternatively folded state. |
| Solvent Accessible Surface Area (SASA) | Moderate | Increased hydrophobicity may lead to burial of the residue | Computational Modeling | The methyl group increases the nonpolar character of the side chain, driving it away from the aqueous solvent. |
| Receptor Binding Affinity (Kd) | Baseline | Can be significantly altered (increased or decreased) | Surface Plasmon Resonance (SPR) | Changes in conformation directly impact the complementarity of the peptide to its binding partner. |
Experimental Protocols
To empirically determine the conformational consequences of tyrosine O-methylation, a combination of synthesis and spectroscopic analysis is employed.
Peptide Synthesis
Both the unmodified and O-methylated tyrosine-containing peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Resin and Amino Acid Preparation : A suitable resin (e.g., Rink amide resin for a C-terminal amide) is swelled in a solvent like dimethylformamide (DMF). Fmoc-protected amino acids, including Fmoc-Tyr(tBu)-OH for the unmodified peptide and Fmoc-Tyr(Me)-OH for the O-methylated version, are prepared for coupling.
-
Coupling Cycles : The synthesis proceeds through iterative cycles of Fmoc deprotection (typically with 20% piperidine in DMF) and amino acid coupling. Coupling is mediated by activating agents such as HBTU/HOBt in the presence of a base like DIPEA.
-
Cleavage and Deprotection : Once the desired sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification and Characterization : The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.
-
Sample Preparation : Lyophilized peptides are dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
Data Acquisition : A series of 1D and 2D NMR experiments are performed, including:
-
TOCSY (Total Correlation Spectroscopy) : To identify all protons within a given amino acid's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : To assign carbon resonances.
-
J-coupling constants : To determine dihedral angle constraints.
-
-
Data Analysis : Resonance assignments are made, and NOE-derived distance restraints and J-coupling-derived dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of low-energy structures.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure content of peptides.
-
Sample Preparation : Peptides are dissolved in an appropriate buffer (e.g., phosphate buffer) at a known concentration.
-
Data Acquisition : Far-UV CD spectra (typically 190-260 nm) are recorded at a controlled temperature.
-
Data Analysis : The resulting spectra are analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures. A comparison of the spectra for the Tyr and Tyr(Me) peptides will reveal any significant changes in the overall secondary structure.
Visualizing the Impact
The following diagrams illustrate the conceptual workflow and the structural implications of O-methylation.
A Comparative Guide to the Enzymatic Stability of Peptides with D-Amino Acids
The therapeutic application of peptides is often hindered by their rapid degradation by proteases in the body. A primary strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their synthetic D-enantiomers. This guide provides an objective comparison of the enzymatic stability of L-peptides versus D-amino acid-containing peptides, supported by experimental data and detailed methodologies.
The Principle of Enhanced Stability
Naturally occurring peptides and proteins are composed exclusively of L-amino acids. Consequently, proteases—the enzymes responsible for peptide degradation—have evolved with active sites that are stereospecific for L-amino acid residues.[1] The introduction of a D-amino acid into a peptide sequence creates a stereochemical mismatch.[2][3] This altered spatial arrangement prevents the peptide from fitting correctly into the enzyme's active site, thereby rendering the adjacent peptide bonds resistant to cleavage.[1] This steric hindrance is the fundamental reason why peptides containing D-amino acids exhibit significantly enhanced stability against enzymatic degradation.[2]
The following diagram illustrates this principle of stereospecific enzymatic action and the protective effect of D-amino acid incorporation.
Comparative Stability Data
Experimental studies consistently demonstrate the superior stability of peptides containing D-amino acids when exposed to various enzymatic conditions, such as in the presence of specific proteases or in biological fluids like human serum.
| Peptide Sequence/Type | Condition | Time Point | % Peptide Remaining | Reference |
| L-Peptide Hydrogelator | Proteinase K | 4 hours | 0% | |
| D-Amino Acid Modified Hydrogelator | Proteinase K | 24 hours | 15% | |
| Antimicrobial Peptide (Pep05) | Human Plasma | 8 hours | <10% | |
| D-Amino Acid Substituted (DP06) | Human Plasma | 8 hours | >90% | |
| D-Amino Acid Substituted (DP06) | Human Plasma | 24 hours | >60% | |
| l-SG Peptide | Trypsin | 4 hours | ~10% | |
| d-sg Peptide (all D-enantiomer) | Trypsin | 4 hours | 100% | |
| MUC2 Peptide (all L-amino acids) | Human Serum | 180 min | 0% | |
| MUC2 Peptide (tpTPTGTQtpt) | Human Serum | 180 min | ~95% | |
| Antimicrobial Peptide (OM19R) | Trypsin (5 mg/mL) | - | Inactive | |
| D-Amino Acid Substituted (OM19D) | Trypsin (10 mg/mL) | 8 hours | Active |
Table 1: Comparison of the enzymatic stability of L-peptides and their D-amino acid-containing counterparts under various experimental conditions.
Experimental Protocol: In Vitro Peptide Stability Assay
Assessing the enzymatic stability of a peptide is a critical step in its development as a therapeutic agent. A typical in vitro stability assay involves incubating the peptide in a biologically relevant matrix (e.g., human plasma, serum, or a specific protease solution) and monitoring its degradation over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the half-life (t½) of a peptide in a biological matrix.
Materials:
-
Test peptide (L- and D-amino acid versions)
-
Human plasma or serum (or a purified protease solution like trypsin)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Precipitating agent (e.g., ice-cold acetonitrile, ethanol, or trichloroacetic acid)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
HPLC or LC-MS system
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide in an appropriate solvent (e.g., DMSO or water) and dilute it to the final desired concentration (e.g., 10 µM) in the biological matrix (e.g., human plasma/PBS 1:1 v/v).
-
Incubation: Incubate the peptide-plasma mixture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Enzyme Inactivation/Protein Precipitation: Immediately stop the enzymatic reaction by adding a precipitating agent (e.g., 2-3 volumes of ice-cold acetonitrile). This step denatures and precipitates the plasma proteins, including proteases.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Analysis: Carefully collect the supernatant, which contains the remaining intact peptide and any degradation fragments.
-
Quantification: Analyze the supernatant by RP-HPLC or LC-MS to separate the intact peptide from its degradation products. The amount of remaining intact peptide is quantified by measuring the area of its corresponding peak in the chromatogram.
-
Data Analysis: Plot the percentage of intact peptide remaining against time. The half-life (t½) is calculated from the degradation curve, typically by fitting the data to a first-order exponential decay model.
The following diagram outlines this experimental workflow.
Conclusion
References
A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for trifunctional amino acids like tyrosine is a critical determinant of success in peptide synthesis and the development of complex organic molecules. The phenolic hydroxyl group of tyrosine, while a key mediator of biological activity, presents a significant synthetic challenge due to its nucleophilicity. Inadequate protection can lead to undesirable side reactions, compromising the yield and purity of the final product.
This guide provides a comprehensive comparative analysis of commonly employed tyrosine protecting groups, offering a detailed examination of their performance based on available experimental data. We delve into the specifics of their stability, cleavage conditions, and propensity for side reactions, presenting this information in a clear and accessible format to aid in the selection of the most appropriate protecting group for your specific synthetic strategy.
Performance Comparison of Tyrosine Protecting Groups
The choice between different tyrosine protecting groups often depends on the overall synthetic scheme, particularly the choice of Nα-protection (Fmoc or Boc) and the desired cleavage conditions. The following table summarizes the key characteristics of the most widely used tyrosine protecting groups.
| Protecting Group | Abbreviation | Structure | Stability | Deprotection Conditions | Common Side Reactions |
| tert-Butyl | tBu | -C(CH₃)₃ | Stable to bases (e.g., piperidine). Labile to strong acids. | Strong acids (e.g., TFA). Cleavage is typically performed concurrently with resin cleavage in Fmoc-SPPS. | Formation of tert-butyl adducts on the tyrosine ring (3-tert-butyltyrosine) if scavengers are not used. |
| Benzyl | Bzl | -CH₂-C₆H₅ | Stable to mild acids and bases. Labile to strong acids and hydrogenolysis. | Strong acids (e.g., HF, TFMSA), H₂/Pd. Partially cleaved by TFA.[1] | O- to C-migration of the benzyl group leading to 3-benzyltyrosine, especially under strong acidic conditions.[2] |
| 2,6-Dichlorobenzyl | 2,6-diCl-Bzl | -CH₂-C₆H₃Cl₂ | More stable to acid than Bzl. Stable to 50% TFA.[1] | Strong acids (e.g., HF, TFMSA).[3] | Reduced risk of O- to C-migration compared to Bzl due to steric hindrance. |
| 2-Bromobenzyloxycarbonyl | 2-BrZ | -C(O)O-CH₂-C₆H₄Br | Stable to repeated acid treatments for Boc removal. Labile to strong acids and piperidine.[4] | Strong acids (e.g., HF, TFMSA), piperidine. | Lability to piperidine limits its use in standard Fmoc-SPPS. |
| Allyloxycarbonyl | Alloc | -C(O)O-CH₂-CH=CH₂ | Stable to both acidic (TFA) and basic (piperidine) conditions. | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., phenylsilane). | Requires an orthogonal deprotection step with a metal catalyst, which may not be desirable in all synthetic routes. |
Detailed Methodologies
Accurate and reproducible experimental outcomes rely on well-defined protocols. This section provides detailed methodologies for the protection and deprotection of tyrosine with some of the most common protecting groups.
Protocol 1: Synthesis of Boc-L-Tyr(Bzl)-OH
This protocol describes the benzylation of the phenolic hydroxyl group of Boc-protected tyrosine.
Materials:
-
Boc-L-Tyr-OH
-
Benzyl bromide (Bzl-Br)
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Dioxane
-
Ethyl acetate
-
Brine
-
Water
Procedure:
-
Dissolve Boc-L-Tyr-OH (1 equivalent) in a 1:1 mixture of dioxane and DMF.
-
Add sodium bicarbonate (1 equivalent) and benzyl bromide (1 equivalent) to the solution.
-
Stir the reaction mixture overnight at 90°C.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash sequentially with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Protocol 2: Deprotection of Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for the cleavage of the tBu group from a tyrosine residue during the final cleavage of a peptide from the resin in Fmoc-SPPS.
Materials:
-
Fmoc-Tyr(tBu)-peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin with dichloromethane (DCM).
-
Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the peptide-resin in a fume hood and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
Protocol 3: Orthogonal Deprotection of the Alloc Group
This protocol describes the selective removal of the Alloc protecting group from a tyrosine residue on a solid support.
Materials:
-
Peptide-resin containing Tyr(Alloc)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM)
-
N-Methylmorpholine (NMM)
-
Acetic acid (AcOH)
-
Chloroform (CHCl₃)
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (e.g., 3 equivalents) in a mixture of CHCl₃/AcOH/NMM (e.g., 37:2:1).
-
Add the palladium catalyst solution to the resin.
-
Add a scavenger such as phenylsilane.
-
Allow the reaction to proceed at room temperature until completion, which can be monitored by HPLC analysis of a small cleavage sample.
-
Wash the resin thoroughly with DCM and DMF to remove the catalyst and byproducts.
Visualizing Synthetic Strategies and Biological Context
To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, provide visual representations of key processes.
Tyrosine Kinase Signaling Pathway
The phosphorylation of tyrosine residues is a fundamental mechanism in cellular signaling, often initiated by receptor tyrosine kinases (RTKs). Understanding this biological context highlights the importance of having access to synthetically modified peptides for research in this area.
Experimental Workflow: Comparing Tyrosine Protecting Groups
A systematic approach is required to objectively compare the performance of different protecting groups. The following workflow outlines a typical experimental design for such a comparison.
Decision Tree for Selecting a Tyrosine Protecting Group
The selection of an appropriate protecting group is a multifactorial decision. This decision tree provides a logical framework for choosing a suitable protecting group based on the synthetic strategy.
Conclusion
The judicious choice of a tyrosine protecting group is a critical parameter that can significantly influence the efficiency and outcome of a peptide synthesis campaign. While the tert-butyl (tBu) group remains a workhorse in Fmoc-based strategies due to its compatibility with standard cleavage protocols, alternatives like Benzyl (Bzl) and its more stable derivatives (2,6-diCl-Bzl) are mainstays in Boc-based synthesis. Orthogonal protecting groups such as Alloc offer valuable flexibility for the synthesis of complex peptides requiring on-resin side-chain modifications.
Ultimately, the optimal protecting group is context-dependent, and a thorough understanding of the stability and reactivity of each option is paramount. By carefully considering the factors outlined in this guide and the specific requirements of the target molecule, researchers can make informed decisions that pave the way for successful and efficient synthesis.
References
A Comparative Guide to Peptide Synthesis Validation: Boc-D-Tyr(Me)-OH vs. Fmoc-D-Tyr(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified amino acids into peptide sequences is a cornerstone of modern drug discovery and development, enabling the enhancement of therapeutic properties such as potency, stability, and bioavailability. O-methylated tyrosine, in its D-enantiomeric form, is a valuable building block for creating novel peptide analogs. The choice of the Nα-protecting group strategy—tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc)—for solid-phase peptide synthesis (SPPS) is a critical decision that significantly influences the yield, purity, and overall success of the synthesis.
This guide provides an objective comparison of the performance of Boc-D-Tyr(Me)-OH and its common alternative, Fmoc-D-Tyr(OMe)-OH, in SPPS. The validation of the synthesized peptides using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is also detailed, supported by illustrative experimental data and comprehensive protocols.
Performance Comparison: Boc vs. Fmoc Strategy for O-Methylated D-Tyrosine
The fundamental difference between the Boc and Fmoc strategies lies in the chemistry of Nα-deprotection. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is removed by a base, commonly piperidine.[1] This distinction dictates the orthogonality of the side-chain protecting groups and the overall reaction conditions.
The Boc strategy often employs benzyl-based side-chain protecting groups, requiring harsh acidic conditions, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage from the resin.[2] In contrast, the Fmoc strategy typically utilizes tert-butyl-based side-chain protection, which can be cleaved simultaneously with the peptide from the resin using a milder acid like TFA.[1][2]
For modified amino acids, the milder deprotection and cleavage conditions of the Fmoc strategy are generally favored to preserve the integrity of the modification and can lead to higher purity and yield of the final peptide.[3]
Illustrative Data for a Model Peptide Synthesis
To provide a quantitative comparison, the synthesis of a model pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂) was considered using both this compound and Fmoc-D-Tyr(OMe)-OH. The following table summarizes the illustrative data obtained from such a synthesis, reflecting the general trends observed in peptide chemistry.
| Parameter | This compound Strategy | Fmoc-D-Tyr(OMe)-OH Strategy | Notes |
| Crude Peptide Yield | ~65% | ~80% | Higher yields are often observed with the Fmoc strategy for modified peptides due to milder reaction conditions. |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product. |
| Final Purified Peptide Yield | ~25% | ~40% | Higher crude purity simplifies purification, leading to a better recovery of the final product. |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies can yield high-purity peptides after purification. |
| Target Mass Confirmation (by MS) | Confirmed | Confirmed | Mass spectrometry is essential to verify the identity of the synthesized peptide. |
Note: This data is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.
Experimental Protocols
Accurate validation of peptide synthesis relies on robust and well-defined experimental protocols for both the synthesis and the subsequent analysis.
Solid-Phase Peptide Synthesis (SPPS) Protocols
Boc-SPPS Protocol for Model Peptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂)
-
Resin Preparation: Start with a Rink Amide MBHA resin and swell in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple Boc-Leu-OH to the resin using a suitable coupling agent like HBTU in the presence of a base such as N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).
-
Boc Deprotection: Remove the Boc group using 50% TFA in DCM.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Iterative Coupling and Deprotection: Repeat steps 3 and 4 for the subsequent amino acids: this compound, Boc-Val-OH, Boc-Ala-OH, and Boc-Gly-OH.
-
Final Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of HF:anisole (9:1) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash, and lyophilize.
Fmoc-SPPS Protocol for Model Peptide (H-Gly-Ala-Val-D-Tyr(OMe)-Leu-NH₂)
-
Resin Preparation: Start with a Rink Amide AM resin and swell in DMF.
-
Fmoc Deprotection of Resin: Remove the Fmoc group from the resin with 20% piperidine in DMF.
-
First Amino Acid Coupling: Couple Fmoc-Leu-OH using a coupling agent like HBTU/HOBt and DIEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Iterative Coupling and Deprotection: Repeat steps 3 and 4 for the subsequent amino acids: Fmoc-D-Tyr(OMe)-OH, Fmoc-Val-OH, Fmoc-Ala-OH, and Fmoc-Gly-OH.
-
Final Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash, and lyophilize.
HPLC and MS Analysis Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To determine the purity of the synthesized peptide by separating it from impurities.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a gradient pump, an autosampler, and a UV detector.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
-
Procedure:
-
Sample Preparation: Dissolve the crude or purified peptide in Solvent A to a concentration of approximately 1 mg/mL.
-
Gradient Elution: Run a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes, at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 214 nm (for the peptide bond) and 280 nm (for the tyrosine residue).
-
Purity Calculation: Calculate the purity by integrating the area of the main peptide peak and dividing it by the total area of all detected peaks.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized peptide.
-
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Procedure:
-
Sample Preparation: Prepare the peptide sample according to the instrument's requirements, typically by dissolving it in a suitable solvent mixture (e.g., 50% ACN/water with 0.1% formic acid for ESI-MS).
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Compare the experimentally observed m/z value with the theoretically calculated molecular weight of the target peptide.
-
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline the experimental workflows for peptide synthesis and analysis.
Caption: General workflow for solid-phase peptide synthesis.
Caption: Workflow for the validation of synthesized peptides.
Conclusion
The validation of peptide synthesis using this compound or an alternative like Fmoc-D-Tyr(OMe)-OH requires a systematic approach combining robust synthesis strategies with rigorous analytical techniques. While both Boc and Fmoc strategies can yield high-purity peptides, the Fmoc method is often advantageous for the synthesis of peptides containing modified amino acids due to its milder reaction conditions, which can translate to higher crude yields and purity. The use of HPLC for purity determination and mass spectrometry for identity confirmation are indispensable tools for the successful validation of the final peptide product, ensuring its quality for research and drug development applications.
References
Assessing the Effect of O-methyl-D-tyrosine on Receptor Binding Affinity: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of O-methyl-D-tyrosine's effect on receptor binding affinity. As a derivative of the amino acid D-tyrosine, its primary mechanism of action is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine and norepinephrine.[1][2][3] This inhibitory action indirectly influences the activation of various downstream receptors. This guide will compare O-methyl-D-tyrosine with other known tyrosine hydroxylase inhibitors and provide detailed experimental protocols for assessing this interaction.
Mechanism of Action: Inhibition of Tyrosine Hydroxylase
O-methyl-D-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase (TH).[4][5] By binding to the active site of the enzyme, it prevents the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the precursor for dopamine. This reduction in dopamine synthesis subsequently leads to decreased levels of norepinephrine and epinephrine. Consequently, the effect of O-methyl-D-tyrosine on receptor binding is primarily indirect, resulting from the diminished availability of these crucial neurotransmitters to bind to their respective receptors.
Comparative Analysis of Tyrosine Hydroxylase Inhibitors
While a specific K_i_ or IC_50_ value for O-methyl-D-tyrosine's inhibition of tyrosine hydroxylase is not documented in the reviewed literature, studies on its stereoisomer, O-methyl-L-tyrosine, and other methylated tyrosine analogs suggest competitive inhibition in the millimolar range for similar enzymes like tyrosine phenol-lyase. For a more direct comparison, we present the inhibition constants for other known tyrosine hydroxylase inhibitors.
Table 1: Comparison of Tyrosine Hydroxylase Inhibitors
| Compound | Type of Inhibition | K_i_ (µM) | IC_50_ (µM) |
| O-methyl-D-tyrosine | Competitive (presumed) | Data Not Available | Data Not Available |
| α-Methyl-p-tyrosine (Metirosine) | Competitive | Data Not Available | Data Not Available |
| 3-Iodo-L-tyrosine | Competitive | 0.39 | Data Not Available |
| Homotyrosine (O-methyl derivative) | Competitive | ~800 - 1500 (for Tyrosine Phenol-Lyase) | Data Not Available |
| Bishomotyrosine (O-methyl derivative) | Competitive | ~800 - 1500 (for Tyrosine Phenol-Lyase) | Data Not Available |
Experimental Protocols
In Vitro Tyrosine Hydroxylase Inhibition Assay
This protocol outlines a method to determine the inhibitory potential of compounds like O-methyl-D-tyrosine on tyrosine hydroxylase activity.
Materials:
-
Purified tyrosine hydroxylase enzyme
-
L-tyrosine (substrate)
-
Tetrahydrobiopterin (BH_4_) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0)
-
O-methyl-D-tyrosine and other test inhibitors
-
Perchloric acid (to stop the reaction)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
Procedure:
-
Enzyme Preparation: Prepare a stock solution of purified tyrosine hydroxylase in the assay buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, L-tyrosine, BH_4_, catalase, and ferrous ammonium sulfate.
-
Inhibitor Addition: Add varying concentrations of O-methyl-D-tyrosine or other test inhibitors to the reaction mixture. For the control group, add the vehicle (e.g., assay buffer).
-
Enzyme Reaction Initiation: Initiate the reaction by adding the purified tyrosine hydroxylase to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a final concentration of 0.1 M perchloric acid.
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet precipitated proteins. Filter the supernatant.
-
L-DOPA Quantification: Analyze the supernatant using HPLC with electrochemical detection to quantify the amount of L-DOPA produced.
-
Data Analysis: Determine the percentage of inhibition for each inhibitor concentration compared to the control. Calculate the IC_50_ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The K_i_ value can be determined from the IC_50_ value using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive.
Signaling Pathways and Workflows
The following diagrams illustrate the catecholamine biosynthesis pathway, the experimental workflow for assessing tyrosine hydroxylase inhibition, and the downstream signaling pathways of dopamine and norepinephrine receptors.
Caption: Catecholamine biosynthesis pathway and the inhibitory action of O-methyl-D-tyrosine.
Caption: Experimental workflow for tyrosine hydroxylase inhibition assay.
Caption: Downstream signaling of Dopamine and Norepinephrine receptors affected by TH inhibition.
References
A Head-to-Head Battle in Peptide Synthesis: Cost-Benefit Analysis of Boc vs. Fmoc Chemistry for Specific Peptide Sequences
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that profoundly impacts cost, efficiency, and the final peptide's purity. While Fmoc chemistry has become the predominant method due to its milder conditions, Boc chemistry remains a powerful tool, particularly for the synthesis of challenging and aggregation-prone peptide sequences.
This comprehensive guide provides an objective comparison of these two leading strategies, supported by experimental data, to inform the selection process for specific peptide sequences. The fundamental difference between the two methods lies in the protecting group for the α-amino group of the amino acid and the chemical conditions required for its removal. The Boc strategy employs an acid-labile Boc group, removed by a moderate acid like trifluoroacetic acid (TFA), while the Fmoc strategy uses a base-labile Fmoc group, cleaved by a mild base such as piperidine. This distinction dictates the entire synthetic strategy, from the choice of side-chain protecting groups to the final cleavage from the resin.[][2]
Performance Comparison for Difficult Sequences
The synthesis of certain peptide sequences, such as those that are long, hydrophobic, or prone to aggregation, presents significant challenges. In these cases, the choice between Boc and Fmoc chemistry can be the determining factor for a successful synthesis.
Hydrophobic and Aggregation-Prone Peptides:
For hydrophobic peptides that are susceptible to aggregation, Boc chemistry often provides a distinct advantage.[3] The repetitive acid treatment in Boc-SPPS helps to protonate the N-terminus of the peptide chain, which can disrupt the formation of secondary structures like β-sheets that lead to aggregation.[][4] This results in improved solvation of the growing peptide chain and greater accessibility for the incoming amino acid.
A classic example is the synthesis of the acyl carrier protein fragment (65-74), a sequence known to be difficult to synthesize due to its hydrophobicity. Studies have shown that using a modified Boc protocol, specifically in situ neutralization, can lead to significantly higher crude purity compared to standard Boc or Fmoc methods.
Long Peptides:
The synthesis of long peptides (over 30 amino acids) can also be more successful with Boc chemistry. The aggressive deprotection conditions can help to break up aggregates that may form during the elongation of the peptide chain. Furthermore, fragment condensation strategies, often used for synthesizing long peptides and small proteins, are well-suited for the Boc approach, as Boc-protected peptide fragments tend to have better solubility and stability.
Quantitative Data Summary
| Peptide Sequence | Synthesis Chemistry | Crude Purity (%) | Overall Yield (%) | Key Observations | Reference(s) |
| Acyl Carrier Protein (65-74) | Standard Boc-SPPS | ~60 | Not Reported | Lower purity due to aggregation. | |
| Acyl Carrier Protein (65-74) | In Situ Neutralization Boc-SPPS | >90 | Not Reported | Significant improvement in purity by minimizing aggregation. | |
| Acyl Carrier Protein (65-74) | Fmoc-SPPS | 92 (with infrared heating) | Not Reported | High purity achieved with process optimization. | |
| Difficult Transmembrane Peptide | Standard Boc-SPPS (DMF) | Low | 4 | Very low yield due to aggregation. | |
| Difficult Transmembrane Peptide | In Situ Neutralization Boc-SPPS (NMP/DMSO) | Improved | 12 | Improved yield with optimized solvent and protocol. | |
| Amyloid-β (Aβ) Peptides | Fmoc-SPPS | Often low purity and yield | Variable | Prone to aggregation, making synthesis and purification difficult. |
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the price of reagents but also factors like synthesis time, labor, and the likelihood of a successful synthesis, which directly impacts the overall cost of the final purified peptide.
| Factor | Boc Chemistry | Fmoc Chemistry | Analysis for Difficult Sequences |
| Amino Acid Derivatives | Generally less expensive. | Typically more expensive. | The lower cost of Boc-amino acids can be a significant advantage for large-scale synthesis. |
| Reagents | Requires strong, hazardous acids like HF or TFMSA for final cleavage, necessitating specialized equipment. | Uses milder reagents for deprotection (piperidine) and cleavage (TFA). | The cost and safety concerns of HF in Boc chemistry are a major drawback. However, for difficult sequences, the higher success rate may offset these costs. |
| Solvents | Uses common, relatively inexpensive solvents like DCM and DMF. | Primarily uses DMF and NMP, which are more expensive than DCM. | Solvent costs can contribute significantly to the overall cost, especially at scale. |
| Synthesis Time | Cycle times can be as short as 15-20 minutes with in situ neutralization protocols. | Cycle times are typically in the range of 10-20 minutes per amino acid. | While cycle times are comparable, the higher probability of successful first-pass synthesis with Boc for difficult sequences can save significant time and resources by avoiding repeated syntheses. |
| Yield and Purity | Can provide higher yields and purity for hydrophobic and aggregation-prone peptides, especially with optimized protocols. | Generally provides high yield and purity for a wide range of "normal" peptides. May struggle with difficult sequences. | For difficult sequences, the potential for higher yield and purity with Boc chemistry can lead to a lower cost per milligram of purified peptide, even if the upfront reagent costs are higher. |
| Waste Generation | Generates hazardous acidic waste that requires careful handling and disposal. | Generates basic waste (piperidine) which can be recycled, potentially reducing costs and environmental impact. | The environmental impact and cost of waste disposal are important considerations. |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and comparing results. Below are generalized manual protocols for a single coupling cycle in both Boc and Fmoc SPPS.
Boc Solid-Phase Peptide Synthesis (In Situ Neutralization Protocol)
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM) in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection: Treat the resin with 100% trifluoroacetic acid (TFA) for 1-2 minutes. Drain and repeat.
-
Washing: Wash the resin with DCM.
-
Amino Acid Activation: In a separate vessel, dissolve the Boc-protected amino acid (4 equivalents) and a coupling agent such as HBTU (3.9 equivalents) in DMF.
-
Coupling and Neutralization: Add the activated amino acid solution to the resin, followed immediately by the addition of a base like diisopropylethylamine (DIEA) (6 equivalents). Agitate for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA with appropriate scavengers.
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Wang, Rink Amide) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) with an activator base like DIEA in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane).
Visualization of Workflows
To further clarify the differences between the two chemistries, the following diagrams illustrate the general workflows and a decision-making process for selecting the appropriate strategy.
Caption: Workflow of Boc Solid-Phase Peptide Synthesis.
Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis.
Caption: Decision guide for choosing between Boc and Fmoc SPPS.
Conclusion
The choice between Boc and Fmoc solid-phase peptide synthesis is not a one-size-fits-all decision and should be made based on the specific characteristics of the target peptide sequence. While Fmoc chemistry is the more widely used method for its milder conditions and broader applicability, Boc chemistry remains an indispensable tool for the synthesis of "difficult" sequences, particularly those that are long, hydrophobic, and prone to aggregation. For such challenging peptides, the potentially higher success rate, yield, and purity achieved with optimized Boc protocols can outweigh the drawbacks of harsher reagents and the need for specialized equipment, ultimately leading to a more cost-effective synthesis of the final purified product. Researchers and drug development professionals should carefully consider the data and workflows presented in this guide to make an informed decision that best suits their specific synthetic needs.
References
A Comparative Spectroscopic Guide to Peptides Incorporating Boc-D-Tyr(ME)-OH
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Signatures for Peptides Containing O-Methylated D-Tyrosine and Other Modified Tyrosine Analogs.
The incorporation of non-natural amino acids into peptides is a critical strategy in modern drug discovery and chemical biology, offering enhanced stability, conformational constraint, and novel binding properties. Among these, Boc-D-Tyr(ME)-OH, an O-methylated D-tyrosine derivative, provides a unique set of characteristics due to its D-configuration and the methylation of the phenolic hydroxyl group. This guide provides a comparative analysis of the spectroscopic properties of peptides containing this compound against peptides with other common tyrosine modifications, supported by experimental data and detailed protocols for Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fluorescence Spectroscopy.
Comparative Spectroscopic Data
The choice of a specific modified tyrosine analog can significantly impact the structural and functional properties of a peptide. The following tables summarize key quantitative data from spectroscopic analyses, offering a direct comparison between peptides incorporating O-methylated D-tyrosine and other relevant alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of peptides in solution. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment and conformation.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) for Modified Tyrosine Residues in a Model Peptide in DMSO-d₆
| Proton | This compound | Boc-D-Tyr(tBu)-OH | Boc-D-pTyr(PO₃Me₂)-OH |
| α-H | ~4.2 - 4.5 | ~4.1 - 4.4 | ~4.3 - 4.6 |
| β-H | ~2.8 - 3.1 | ~2.7 - 3.0 | ~2.9 - 3.2 |
| Aromatic (ortho to OR) | ~6.8 - 7.0 | ~6.9 - 7.1 | ~7.1 - 7.3 |
| Aromatic (meta to OR) | ~7.1 - 7.3 | ~7.0 - 7.2 | ~7.2 - 7.4 |
| O-CH₃ | ~3.7 | - | - |
| O-C(CH₃)₃ | - | ~1.3 | - |
| P-OCH₃ | - | - | ~3.6 |
Note: Chemical shifts are approximate and can vary depending on the peptide sequence and experimental conditions.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) for Modified Tyrosine Residues in a Model Peptide in DMSO-d₆
| Carbon | This compound | Boc-D-Tyr(tBu)-OH | Boc-D-pTyr(PO₃Me₂)-OH |
| Cα | ~55 - 58 | ~56 - 59 | ~54 - 57 |
| Cβ | ~36 - 39 | ~37 - 40 | ~36 - 39 |
| Cγ (Aromatic C-OR) | ~157 - 160 | ~154 - 157 | ~150 - 153 (JPC coupling) |
| Aromatic (ortho to OR) | ~114 - 117 | ~123 - 126 | ~120 - 123 (JPC coupling) |
| Aromatic (meta to OR) | ~129 - 132 | ~128 - 131 | ~130 - 133 |
| O-CH₃ | ~55 | - | - |
| O-C(CH₃)₃ | - | ~78 | - |
| O-C(CH₃)₃ | - | ~28 | - |
| P-OCH₃ | - | - | ~53 |
Note: Chemical shifts are approximate and can vary depending on the peptide sequence and experimental conditions.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for probing the secondary structure of peptides. The incorporation of D-amino acids can significantly alter the conformational preferences of a peptide backbone.
Table 3: Comparative Far-UV Circular Dichroism Characteristics of Peptides with Modified D-Tyrosine
| Secondary Structure Feature | Peptide with this compound | Peptide with L-Tyr Analog |
| β-turn | Often induces or stabilizes β-turn structures, characterized by a positive CD band around 210-225 nm and a negative band near 200 nm.[1][2] | The corresponding L-amino acid may favor other structures like α-helices or random coils, depending on the sequence. |
| α-helix | The presence of a D-amino acid can disrupt or destabilize α-helical structures. | L-amino acids are the building blocks of right-handed α-helices, which show characteristic negative bands at ~222 nm and ~208 nm, and a positive band around 192 nm. |
| Random Coil | Can contribute to disordered regions, but the bulky side group may introduce local ordering. | Peptides lacking a defined secondary structure typically show a strong negative band below 200 nm. |
Fluorescence Spectroscopy
The intrinsic fluorescence of the tyrosine side chain can be a valuable probe of the local environment and conformational changes. Modification of the hydroxyl group alters these fluorescent properties.
Table 4: Comparative Fluorescence Properties of Modified Tyrosine-Containing Peptides
| Spectroscopic Parameter | O-Methylated Tyrosine | O-tert-Butylated Tyrosine | Phosphotyrosine |
| Excitation Max (λex) | ~275 nm | ~275 nm | ~275 nm |
| Emission Max (λem) | ~303 nm | ~303 nm | ~305 nm |
| Quantum Yield (Φ) | Moderate | Moderate | Often quenched compared to unmodified tyrosine. |
| Environmental Sensitivity | The methyl ether reduces the sensitivity of the fluorescence to changes in solvent polarity and hydrogen bonding compared to unmodified tyrosine. | The bulky t-butyl group provides a more hydrophobic microenvironment, which can influence fluorescence intensity. | The negatively charged phosphate group significantly alters the local environment and can lead to quenching or shifts in emission depending on the surrounding residues and pH.[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation : Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or 90% H₂O/10% D₂O). The concentration should be between 1-5 mM.[4] For aqueous solutions, adjust the pH to the desired value (typically between 4 and 7).
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
1D ¹H NMR Acquisition :
-
Acquire a standard 1D ¹H spectrum.
-
Typical parameters: 16-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
If in H₂O, use a water suppression sequence (e.g., presaturation or WATERGATE).
-
-
2D NMR Acquisition (for full assignment) :
-
TOCSY (Total Correlation Spectroscopy) : To identify spin systems of individual amino acids. Typical mixing times are 60-80 ms.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify through-space proximities between protons (<5 Å) and determine the 3D structure. Typical mixing times are 150-300 ms.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly attached protons and carbons (requires ¹³C-labeled sample for high sensitivity, but can be run at natural abundance for concentrated samples).
-
-
Data Processing and Analysis : Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances sequentially using the TOCSY and NOESY spectra.
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation : Prepare a peptide stock solution of known concentration (typically 1-2 mg/mL) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Concentration Determination : Accurately determine the peptide concentration using a reliable method (e.g., UV absorbance at 280 nm if a tryptophan is present, or amino acid analysis).
-
Instrumentation : Use a calibrated CD spectropolarimeter.
-
Measurement :
-
Use a quartz cuvette with a path length of 0.1 cm for far-UV measurements (190-260 nm).
-
Dilute the peptide stock solution to a final concentration of 50-200 µM.
-
Record a baseline spectrum of the buffer alone.
-
Record the spectrum of the peptide solution under the same conditions.
-
Subtract the buffer baseline from the peptide spectrum.
-
-
Data Analysis : Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * l * c), where MRW is the mean residue weight, l is the path length in cm, and c is the concentration in g/mL.
Fluorescence Spectroscopy Protocol
-
Sample Preparation : Prepare a dilute solution of the peptide (typically 1-10 µM) in a suitable buffer. The buffer should be free of fluorescent contaminants.
-
Instrumentation : Use a calibrated fluorometer.
-
Excitation and Emission Scan :
-
Determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring the emission at an estimated maximum.
-
Record the emission spectrum by exciting at the determined maximum excitation wavelength (typically ~275 nm for tyrosine).
-
-
Quantum Yield Measurement :
-
The fluorescence quantum yield can be determined relative to a standard with a known quantum yield (e.g., N-acetyl-L-tyrosinamide).
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard at the same concentration.
-
The quantum yield is calculated using the formula: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²), where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
-
Data Analysis : Analyze the emission spectra for peak position, intensity, and any shifts that may indicate changes in the local environment of the tyrosine residue.
Visualizing Experimental Workflows and Signaling Pathways
The use of modified peptides is often aimed at probing or modulating biological pathways. For instance, phosphotyrosine residues are critical for signal transduction events mediated by SH2 domains. Peptides containing phosphotyrosine mimics, such as those with O-methylated tyrosine, can be used to study these interactions.
Caption: Experimental workflow for the synthesis, analysis, and biological evaluation of peptides containing this compound.
Caption: Simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) involving SH2 domain-phosphotyrosine interactions.
References
Retrosynthesis Analysis
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